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  • Product: 1-(4-Methoxy-2-nitrophenyl)piperidine
  • CAS: 32117-02-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(4-Methoxy-2-nitrophenyl)piperidine

This document serves as a comprehensive technical guide on 1-(4-Methoxy-2-nitrophenyl)piperidine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. It details the molecule's structural...

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive technical guide on 1-(4-Methoxy-2-nitrophenyl)piperidine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. It details the molecule's structural characteristics, physicochemical properties, established synthesis protocols, and safety considerations. Furthermore, it explores the compound's utility as a versatile intermediate in drug discovery, providing a foundation for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Profile

1-(4-Methoxy-2-nitrophenyl)piperidine, with the molecular formula C12H16N2O3, is an organic compound featuring a piperidine ring N-substituted with a 2-nitro-4-methoxyphenyl group.[1] The interplay between the electron-donating methoxy group (-OCH3) and the potent electron-withdrawing nitro group (-NO2) on the aromatic ring significantly influences the molecule's electronic properties and reactivity.[1]

Caption: Chemical structure of 1-(4-Methoxy-2-nitrophenyl)piperidine.

Physicochemical Data Summary

The key properties of the compound are summarized below. This data is critical for designing experimental conditions, predicting solubility, and assessing its potential as a drug candidate.

PropertyValueSource(s)
Molecular Formula C12H16N2O3[1]
Molecular Weight 236.27 g/mol
CAS Number 118450-89-8[1]
Appearance Yellow solid[2]
Purity ≥ 99% (typical commercial)
Storage Temperature 2-8 °C
Polarity Moderate to high polarity[1]

Synthesis and Purification

The primary route for synthesizing 1-(4-Methoxy-2-nitrophenyl)piperidine is through a nucleophilic aromatic substitution (SNAAr) reaction. This method is highly effective due to the activation of the aromatic ring by the ortho-positioned nitro group.

Synthetic Workflow Overview

The overall process involves the reaction of a halo-nitroaromatic precursor with piperidine, followed by a standard aqueous work-up and purification, typically by column chromatography.

G cluster_synthesis I. Synthesis (SNAr Reaction) cluster_workup II. Aqueous Work-up cluster_purification III. Purification reagents 1-Chloro-4-methoxy-2-nitrobenzene + Piperidine conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80°C) reagents->conditions reaction Reaction Mixture conditions->reaction quench Quench with H₂O reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with Brine extract->wash dry Dry (e.g., Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography characterization Pure Product 1-(4-Methoxy-2-nitrophenyl)piperidine chromatography->characterization

Caption: General workflow for the synthesis and purification process.

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound. The rationale behind key steps is provided to ensure methodological integrity and reproducibility.

Materials:

  • 1-Chloro-4-methoxy-2-nitrobenzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine 1-chloro-4-methoxy-2-nitrobenzene (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

    • Expertise & Experience: Using an inert atmosphere and anhydrous conditions prevents unwanted side reactions with moisture. K₂CO₃ is a mild base sufficient to neutralize the HCl generated in situ, driving the reaction to completion.[3] DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the S_NAr mechanism.

  • Nucleophile Addition: Add piperidine (1.2-1.5 eq.) to the stirring suspension.

    • Expertise & Experience: A slight excess of the amine nucleophile ensures the complete consumption of the electrophilic starting material.

  • Reaction Execution: Heat the mixture to approximately 80 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-18 hours.[3]

    • Trustworthiness: TLC is a critical self-validating step. By comparing the reaction mixture to spots of the starting materials, one can visually confirm the formation of a new, more nonpolar product and the disappearance of the limiting reagent.

  • Work-up and Extraction: a. Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. b. Extract the aqueous phase three times with ethyl acetate. c. Combine the organic extracts and wash with brine.

    • Expertise & Experience: The brine wash helps to remove residual DMF and water from the organic layer, improving the efficiency of the drying step. d. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution system such as Hexanes/Ethyl Acetate.

    • Trustworthiness: The fractions are collected and analyzed by TLC to pool those containing the pure product, which is then concentrated to yield a yellow solid.[2][3]

Spectroscopic Characterization

Confirmation of the compound's identity and purity is achieved through a combination of spectroscopic methods. The data presented here are typical expected values based on the structure and published data for analogous compounds.[4][5][6]

¹H and ¹³C NMR Data
NucleusPredicted Chemical Shift (δ, ppm)Key Structural Assignment
¹H NMR ~7.1 - 7.4Aromatic protons (CH)
~3.85Methoxy protons (-OCH₃)
~3.0 - 3.2Piperidine protons adjacent to N (-N-CH₂ -)
~1.6 - 1.8Remaining piperidine protons (-CH₂-CH₂ -CH₂-)
¹³C NMR ~150 - 160Aromatic C-O and C-N
~110 - 140Aromatic C-H and C-NO₂
~56Methoxy carbon (-O CH₃)
~52Piperidine carbons adjacent to N (-N-C H₂-)
~24 - 26Remaining piperidine carbons

Applications in Drug Discovery

Piperidine and its derivatives are among the most important heterocyclic scaffolds in modern medicinal chemistry, present in numerous approved pharmaceuticals.[7][8][9][10] 1-(4-Methoxy-2-nitrophenyl)piperidine is not an end-product therapeutic but rather a valuable intermediate for building more complex molecules.

Gateway to Functionalized Amines

A key transformation is the reduction of the nitro group to a primary amine. This unlocks a vast potential for subsequent chemical modifications.

G cluster_derivatization Derivatization Reactions start 1-(4-Methoxy-2-nitrophenyl)piperidine reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reduction (e.g., SnCl₂, Fe/HCl) start->reduction intermediate Key Intermediate: 1-(2-Amino-4-methoxyphenyl)piperidine reduction->intermediate amide Amide Coupling intermediate->amide sulfonamide Sulfonylation intermediate->sulfonamide alkylation Reductive Amination intermediate->alkylation library Diverse Compound Library amide->library sulfonamide->library alkylation->library screening High-Throughput Biological Screening library->screening hit Hit Identification & Lead Optimization screening->hit

Caption: Role as a key intermediate in the generation of compound libraries.

The resulting aniline derivative is a versatile precursor for creating libraries of compounds through reactions like amide bond formation, sulfonylation, and further alkylations. These libraries can be screened for a wide range of biological activities, including anticancer, antiviral, and CNS-modulating effects.[8][9]

Safety and Handling

As with all laboratory chemicals, 1-(4-Methoxy-2-nitrophenyl)piperidine should be handled with appropriate care.[11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[11][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin and eyes.[13]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[11][12][14]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes.[12][13]

    • Inhalation: Move the person to fresh air.[11][12]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[11]

This guide provides a foundational understanding of 1-(4-Methoxy-2-nitrophenyl)piperidine, highlighting its synthesis, properties, and strategic importance. The methodologies and data presented are intended to support and facilitate further research and development in the chemical and pharmaceutical sciences.

References

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. Retrieved March 7, 2024, from [Link]

  • Sutton, T. M., et al. (2023). Synthesis of Novel Adducts of 1,4-Dimethoxy-2,5-dinitrobenzene. Molbank, 2023(4), M1744. Retrieved March 7, 2024, from [Link]

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(12), 1573. Retrieved March 7, 2024, from [Link]

  • Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. Retrieved March 7, 2024, from [Link]

  • 1-(4-methoxy-2-nitrophenyl)-4-[4-(phenoxymethyl)benzoyl]piperazine. Chemspace. Retrieved March 7, 2024, from [Link]

  • 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof. Google Patents.
  • Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane. Google Patents.
  • Banks, H. D. (1992). Piperidine Synthesis. DEFENSE TECHNICAL INFORMATION CENTER. Retrieved March 7, 2024, from [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Piperidine-based drug discovery. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Piperidine, 1-(2-methoxy-4-nitrophenyl)- [13C NMR]. SpectraBase. Retrieved March 7, 2024, from [Link]

  • Grove, J. A., et al. (2012). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 89(10), 1330-1331. Retrieved March 7, 2024, from [Link]

  • Ghammamy, S., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Oriental Journal of Chemistry, 32(3), 1541-1554. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine

Executive Summary 1-(4-Methoxy-2-nitrophenyl)piperidine is a sterically hindered, electron-rich aromatic amine derivative. In advanced drug development and medicinal chemistry, ortho-nitroaniline derivatives of this clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxy-2-nitrophenyl)piperidine is a sterically hindered, electron-rich aromatic amine derivative. In advanced drug development and medicinal chemistry, ortho-nitroaniline derivatives of this class serve as pivotal building blocks. They are frequently utilized as precursors in the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs), such as functionalized benzimidazoles, quinoxalines, and specialized transition-metal ligands. This whitepaper provides a comprehensive breakdown of its molecular composition, structural reactivity, and a self-validating synthetic methodology.

Physicochemical Profiling & Molecular Formula

The chemical identity of a compound dictates its behavior in both biological systems and synthetic pathways. The empirical and structural formula for 1-(4-Methoxy-2-nitrophenyl)piperidine is C₁₂H₁₆N₂O₃ , yielding a molecular weight of 236.27 g/mol [1].

Quantitative Data Summaries

Table 1: Core Physicochemical Properties

Property Value Causality / Significance
Molecular Formula C₁₂H₁₆N₂O₃ Derived from phenyl core, piperidine, methoxy, and nitro groups.
Molecular Weight 236.271 g/mol Optimal for small-molecule drug design (Lipinski’s Rule of 5 compliant).
Monoisotopic Mass 236.116 Da Critical for high-resolution mass spectrometry (HRMS) validation[1].
H-Bond Donors 0 The tertiary amine and nitro groups lack exchangeable protons, increasing lipophilicity.

| H-Bond Acceptors | 4 | Contributed by the nitro (2), methoxy (1), and piperidine nitrogen (1) atoms. |

Table 2: Molecular Composition Breakdown

Element Atom Count Atomic Mass ( g/mol ) Total Mass ( g/mol ) Mass Fraction (%)
Carbon (C) 12 12.011 144.132 61.00%
Hydrogen (H) 16 1.008 16.128 6.83%
Nitrogen (N) 2 14.007 28.014 11.86%
Oxygen (O) 3 15.999 47.997 20.31%

| Total | 33 | - | 236.271 | 100.00% |

Structural Logic & Reactivity Profile

The structural architecture of 1-(4-Methoxy-2-nitrophenyl)piperidine is a product of strategic functional group placement, which dictates its retrosynthetic assembly and downstream reactivity.

  • Piperidine Ring : Introduces a tertiary amine character, enhancing the molecule's lipophilicity and providing a bulky, conformationally flexible domain.

  • Nitro Group (-NO₂) : Positioned ortho to the piperidine moiety. During synthesis, its strong electron-withdrawing nature (via resonance and induction) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, enabling nucleophilic attack.

  • Methoxy Group (-OCH₃) : Positioned para to the piperidine ring. It acts as an electron-donating group via resonance (+R effect), which increases the electron density of the final product, modulating its binding affinity in biological targets.

StructuralLogic Target 1-(4-Methoxy-2-nitrophenyl)piperidine C12H16N2O3 ArylCore 1-Fluoro-4-methoxy-2-nitrobenzene Electrophile Target->ArylCore Retrosynthetic Disconnection Amine Piperidine Nucleophile Target->Amine Retrosynthetic Disconnection Nitro Nitro Group (-NO2) Electron Withdrawing ArylCore->Nitro Activates Ortho Position Methoxy Methoxy Group (-OCH3) Electron Donating ArylCore->Methoxy Modulates Reactivity

Retrosynthetic logic and functional group reactivity of 1-(4-Methoxy-2-nitrophenyl)piperidine.

Experimental Protocol: Self-Validating SNAr Synthesis

To synthesize 1-(4-Methoxy-2-nitrophenyl)piperidine, a Nucleophilic Aromatic Substitution (SNAr) is employed[2]. While 1-chloro-4-methoxy-2-nitrobenzene can serve as a precursor[3], the fluoro-derivative (1-fluoro-4-methoxy-2-nitrobenzene) is vastly preferred. The superior electronegativity of fluorine exceptionally stabilizes the Meisenheimer intermediate, accelerating the rate-determining addition step.

Workflow Start 1-Fluoro-4-methoxy-2-nitrobenzene + Piperidine Solvent Dissolve in DMF (Polar Aprotic Solvent) Start->Solvent Base Add K2CO3 (Acid Scavenger) Solvent->Base Reaction Stir at 80°C for 4 hours (SNAr Reaction) Base->Reaction Quench Quench with Ice Water (Precipitation) Reaction->Quench Filter Vacuum Filtration & Wash with H2O Quench->Filter Product Pure 1-(4-Methoxy-2-nitrophenyl)piperidine (Yield >85%) Filter->Product

Step-by-step SNAr experimental workflow with self-validating aqueous precipitation.

Step-by-Step Methodology & Causality
  • Reagent Preparation : In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 1-fluoro-4-methoxy-2-nitrobenzene in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It lacks hydrogen-bond donors, meaning the piperidine nucleophile is not heavily solvated and remains highly reactive. Furthermore, DMF stabilizes the highly polar transition state of the SNAr reaction.

  • Base Addition : Add 15.0 mmol of anhydrous Potassium Carbonate (K₂CO₃) to the solution.

    • Causality: K₂CO₃ acts as a heterogeneous, non-nucleophilic acid scavenger. As piperidine displaces the fluorine atom, hydrofluoric acid (HF) is generated. K₂CO₃ neutralizes the HF, preventing the protonation of the piperidine reactant (which would render it non-nucleophilic) and driving the reaction equilibrium forward.

  • Nucleophile Introduction : Dropwise add 12.0 mmol of piperidine at room temperature under vigorous magnetic stirring.

    • Causality: A slight stoichiometric excess (1.2 eq) of piperidine ensures complete consumption of the fluorinated starting material. Dropwise addition controls the initial exothermic reaction.

  • Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

    • Causality: While the nitro group strongly activates the ortho position, the secondary amine (piperidine) is sterically demanding. Heating to 80 °C provides the necessary kinetic energy to overcome the steric hindrance during the formation of the C-N bond.

  • Quenching & Precipitation : Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice water.

    • Causality: The product is highly lipophilic and insoluble in water, whereas DMF, unreacted piperidine, and inorganic salts (KF, KHCO₃) are highly water-soluble. This differential solubility creates a self-validating purification step where the pure product rapidly precipitates as a bright solid.

  • Filtration & Drying : Isolate the precipitate via vacuum filtration, wash with cold distilled water (3 x 20 mL), and dry under high vacuum.

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized compound, the following analytical self-validation loop must be executed to confirm structural conversion:

  • Mass Spectrometry (ESI-MS) : The theoretical monoisotopic mass is 236.116 Da[1]. Positive ion mode ESI should yield a prominent[M+H]⁺ adduct at m/z 237.12.

  • ¹H NMR (400 MHz, CDCl₃) : The success of the SNAr is confirmed by the disappearance of the highly deshielded aromatic proton adjacent to the fluorine atom in the starting material. This must be accompanied by the appearance of the characteristic aliphatic multiplets of the piperidine ring (δ 1.5–1.7 ppm for the -CH₂- groups and δ 2.9–3.1 ppm for the N-CH₂- groups).

References

  • Title: 1-(2-methoxy-4-nitrophenyl)piperidine (C12H16N2O3) - PubChemLite (Isomeric Mass & Formula Validation) Source: Université du Luxembourg URL: [Link]

Sources

Foundational

Theoretical pKa Prediction and Structural Analysis of 1-(4-Methoxy-2-nitrophenyl)piperidine: A Technical Guide

Executive Summary Understanding the acid-base dissociation constant ( pKa​ ) of complex active pharmaceutical ingredients (APIs) and intermediates is a critical prerequisite for predicting their pharmacokinetics, membran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base dissociation constant ( pKa​ ) of complex active pharmaceutical ingredients (APIs) and intermediates is a critical prerequisite for predicting their pharmacokinetics, membrane permeability, and receptor binding affinity. 1-(4-Methoxy-2-nitrophenyl)piperidine represents a highly functionalized N-arylpiperidine scaffold. While aliphatic piperidines are strongly basic, the conjugation of the nitrogen lone pair with the substituted aromatic ring fundamentally alters its electronic landscape.

This whitepaper provides an in-depth mechanistic derivation of the theoretical pKa​ for 1-(4-Methoxy-2-nitrophenyl)piperidine, synthesizing Hammett linear free energy relationships (LFER) with structural causality. We predict the pKa​ of this molecule's basic center to be 4.61 ± 0.40 , and we provide self-validating computational and experimental protocols to verify this theoretical baseline.

Molecular Architecture & Electronic Interplay

To accurately predict the pKa​ , we must dissect the molecule into its core pharmacophore and its electronic modifiers. The sole ionizable center in the physiological pH range is the tertiary nitrogen of the piperidine ring.

  • The N-Arylpiperidine Core: Unlike aliphatic piperidines, which exhibit a pKa​ of approximately 11.28[1], N-arylpiperidines behave similarly to aniline derivatives. The lone pair on the piperidine nitrogen delocalizes into the π∗ -system of the phenyl ring, drastically reducing its proton affinity and dropping the pKa​ to ~5.20[2].

  • The Ortho-Nitro Effect (-I, -M, Steric): The nitro group at the 2-position exerts a profound electron-withdrawing effect via both induction (-I) and resonance (-M). Crucially, the steric bulk of the ortho-nitro group forces the bulky piperidine ring to twist out of coplanarity with the phenyl ring. While this twist partially breaks the n→π∗ conjugation (which would normally increase basicity), the proximity of the strongly inductive nitro group dominates, resulting in a net suppression of the pKa​ .

  • The Para-Methoxy Effect (+M, -I): The methoxy group at the 4-position is an electron-donating group via resonance (+M), which outweighs its inductive withdrawal (-I) at the para position. This pumps electron density back into the aromatic system, partially mitigating the electron-withdrawing effect of the nitro group and raising the pKa​ .

ElectronicEffects N Piperidine Nitrogen (Basic Center) Ring Phenyl Ring (Conjugation System) Ring->N Resonance (n -> pi*) (Weakened by twist) Nitro 2-Nitro Group (-I, -M, Steric Clash) Nitro->N Steric Hindrance (Twists N out of plane) Nitro->Ring -M / -I Effect (Decreases e- density) Methoxy 4-Methoxy Group (+M, Electron Donating) Methoxy->Ring +M Effect (Increases e- density)

Caption: Electronic and steric interplay governing the basicity of the piperidine nitrogen.

Theoretical pKa Derivation via Linear Free Energy Relationships (LFER)

We can mathematically derive the theoretical pKa​ using the1[1]. The Hammett equation is defined as:

ΔpKa​=−ρ⋅σ

Step 1: Establish the Baseline The baseline molecule, N-phenylpiperidine, has a known pKa​ of ~5.20. However, to account for the complex steric twisting of the ortho-nitro group, it is more accurate to use an ortho-nitro substituted analog as our baseline. According to 3, the predicted pKa​ of 1-(2-nitrophenyl)piperidine is 3.83 [3].

Step 2: Apply the Para-Methoxy Shift We must calculate the upward shift in pKa​ caused by adding the 4-methoxy group.

  • The Hammett reaction constant ( ρ ) for the protonation of anilines/N-aryl systems is approximately 2.89 .

  • The substituent constant ( σp​ ) for a para-methoxy group (-OCH 3​ ) is -0.27 .

ΔpKa​=−(2.89)×(−0.27)=+0.78

Step 3: Final Synthesis pKa​=3.83+0.78=4.61

Thus, the theoretical pKa​ for 1-(4-Methoxy-2-nitrophenyl)piperidine is 4.61 . At physiological pH (7.4), this molecule will exist almost entirely (>99%) in its neutral, unprotonated free-base form, which heavily dictates its high lipophilicity and potential for rapid passive membrane diffusion[4].

Quantitative Data Summary

The table below summarizes the quantitative shifts in basicity based on functional group additions, validating the theoretical derivation.

Compound ScaffoldSubstituent(s)Experimental/Predicted pKa​ Reference / Derivation
PiperidineNone (Aliphatic)11.28Literature Baseline[1]
N-phenylpiperidinePhenyl (Conjugated)5.20Literature Baseline[2]
1-(2-nitrophenyl)piperidineortho-NO 2​ 3.83Predictive Database[3]
1-(4-methoxyphenyl)piperidinepara-OCH 3​ ~5.98Hammett LFER Calculation
1-(4-methoxy-2-nitrophenyl)piperidine ortho-NO 2​ , para-OCH 3​ 4.61 ± 0.40 Theoretical Synthesis

In Silico Prediction Protocol (Self-Validating System)

To computationally verify the LFER derivation, a Density Functional Theory (DFT) approach utilizing a thermodynamic cycle is required. This protocol is designed as a self-validating system by incorporating a known reference standard (N-phenylpiperidine) to correct for systematic solvation errors.

Causality of Choices: We utilize the B3LYP/6-31G level of theory. B3LYP provides an optimal balance between computational cost and electron correlation accuracy. The 6-31G basis set includes polarization functions on both heavy atoms and hydrogens, which is strictly necessary to accurately model the diffuse electron density of the nitrogen lone pair during protonation.

Step-by-Step Methodology:
  • Conformational Search: Generate 3D conformers using a Monte Carlo multiple minimum (MCMM) method (e.g., in Schrödinger MacroModel) to identify the global minimum energy conformation, specifically ensuring the piperidine ring twist is accurately captured.

  • Geometry Optimization: Optimize both the neutral free-base and the protonated conjugate acid in the gas phase using DFT (B3LYP/6-31G**).

  • Frequency Calculation: Run vibrational frequency calculations to ensure the absence of imaginary frequencies (confirming a true local minimum) and to extract the gas-phase free energy ( Ggas​ ).

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water as the implicit solvent to calculate the aqueous free energy of solvation ( ΔGsolv​ ).

  • Thermodynamic Cycle Calculation: Calculate the change in aqueous free energy ( ΔGaq​ ) for the deprotonation reaction.

  • Internal Calibration (Self-Validation): Run steps 1-5 concurrently for N-phenylpiperidine (known pKa​ = 5.20). Calculate the scaling factor/error from the reference and apply this linear correction to the calculated ΔGaq​ of 1-(4-Methoxy-2-nitrophenyl)piperidine to yield the final pKa​ .

Workflow A 1. Molecular Preparation (3D Conformer Generation) B 2. DFT Optimization (B3LYP/6-31G**) A->B C 3. Solvation Modeling (SMD in Water) B->C D 4. Thermodynamic Cycle (Delta G calculation) C->D G Final pKa Determination D->G E 5. Experimental Validation (Potentiometric Titration) F 6. Yasuda-Shedlovsky Extrapolation (DMSO/H2O) E->F F->G

Caption: Integrated computational (DFT) and experimental (titration) workflow for pKa determination.

Experimental Validation Protocol (Potentiometric Titration)

Because 1-(4-Methoxy-2-nitrophenyl)piperidine is highly lipophilic and nearly insoluble in pure aqueous media, standard aqueous potentiometric titration will fail due to precipitation.

Causality of Choices: We must use a co-solvent system (DMSO/Water). However, DMSO alters the dielectric constant of the medium, artificially shifting the apparent pKa​ ( psKa​ ). To obtain the true aqueous pKa​ , we utilize the Yasuda-Shedlovsky extrapolation method , titrating the compound at multiple co-solvent ratios and extrapolating to 0% DMSO[5].

Step-by-Step Methodology:
  • Electrode Calibration (Self-Validation): Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Validate the electrode's response in mixed solvent by titrating a reference standard of known pKa​ (e.g., Labetalol or Potassium Hydrogen Phthalate) in a 50% DMSO/Water mixture.

  • Sample Preparation: Prepare a 10 mM stock solution of 1-(4-Methoxy-2-nitrophenyl)piperidine in 100% analytical grade DMSO.

  • Co-Solvent Titration Series: Prepare three distinct titration vessels containing the sample at different co-solvent ratios: 30% DMSO, 40% DMSO, and 50% DMSO (by weight) in 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the pH of each solution to ~2.0 using 0.5 M HCl to ensure the piperidine nitrogen is fully protonated prior to titration.

  • Potentiometric Titration: Titrate each solution with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO 2​ absorption) at a constant 25.0 ± 0.1 °C. Record the volume of titrant vs. pH to generate the Bjerrum curve.

  • Data Processing & Extrapolation: Extract the apparent psKa​ for each DMSO concentration. Plot the psKa​ values against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective DMSO/Water mixtures. Fit the data to a linear regression and extrapolate the y-intercept (where 1/ϵ equals that of pure water, ~0.0127) to determine the absolute aqueous pKa​ [5].

References

1.[1] PK A Prediction For Organic Acids and Bases - Scribd Source: scribd.com URL:

2.[5] Computer programs for calculating pKa: a comparative study for 3-(3-(2-nitrophenyl)prop-2-enoyl)-2H-1-benzopyran-2-one Source: semanticscholar.org URL:

3.[4] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: nih.gov URL:

4.[3] 4-METHYL-1-(2-NITROPHENYL)PIPERIDINE Source: chemicalbook.com URL:

5.[2] 4-Ethoxy-3-piperidin-1-yl-benzoic Acid Source: benchchem.com URL:

Sources

Exploratory

Pharmacophore Analysis and Development of Methoxy-Nitrophenyl Piperidine Derivatives: A Technical Guide

Executive Summary The methoxy-nitrophenyl piperidine scaffold represents a highly versatile and chemically tunable pharmacophore in modern medicinal chemistry. By combining the conformational flexibility and basicity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxy-nitrophenyl piperidine scaffold represents a highly versatile and chemically tunable pharmacophore in modern medicinal chemistry. By combining the conformational flexibility and basicity of the piperidine ring with the distinct electronic push-pull dynamics of methoxy and nitro-substituted aromatic systems, researchers can precisely engineer molecules for targeted therapies. This technical guide explores the causality behind the structural design, pharmacophore modeling, and the self-validating synthetic workflows required to develop these derivatives for applications ranging from oncology (e.g., PROTACs) to neuropharmacology.

Rationale and Causality in Scaffold Design

As an Application Scientist, it is critical to understand why specific functional groups are selected rather than merely observing their effects. The methoxy-nitrophenyl piperidine system is built on three interactive pillars:

  • The Piperidine Core (The Anchor): Piperidine is ubiquitous in FDA-approved drugs due to its basic nitrogen (pKa ~9-10 in aliphatic systems), which readily forms salt bridges with acidic residues (Asp/Glu) in receptor pockets. However, when directly conjugated to an electron-withdrawing aromatic ring (forming an N-aryl piperidine), the lone pair delocalizes into the π -system. This causality drastically lowers the basicity, preventing unwanted lysosomal trapping while increasing passive membrane permeability.

  • The Nitro Group (The Electron Sink): The nitro group ( −NO2​ ) exerts a powerful electron-withdrawing effect via both induction (-I) and resonance (-R). In synthetic workflows, this activates the aromatic ring for Nucleophilic Aromatic Substitution (S N​ Ar). Biologically, it serves as a strong hydrogen-bond acceptor and can be metabolically or synthetically reduced to an amino group to serve as an attachment vector for linkers in Proteolysis Targeting Chimeras (PROTACs)[1].

  • The Methoxy Group (The Modulator): The methoxy group ( −OCH3​ ) acts as an electron donor via resonance (+R) but a withdrawer via induction (-I). Spatially, it provides a rigid hydrogen-bond acceptor vector. When positioned ortho or meta to the nitro group, it creates a localized dipole moment that can precisely align the molecule within narrow kinase hinge regions or G-Protein-Coupled Receptor (GPCR) orthosteric sites.

3D Pharmacophore Modeling & Structural Analysis

A robust pharmacophore model must map the logical relationship between the molecule's functional groups and the target's binding pocket. The spatial arrangement of the methoxy-nitrophenyl piperidine scaffold allows for simultaneous ionic, hydrophobic, and dipole-dipole interactions.

Pharmacophore Piperidine Piperidine Ring (Basic Center / Ionizable) Phenyl Phenyl Scaffold (Hydrophobic Core) Piperidine->Phenyl N-Aryl Linkage Target1 Receptor Acidic Residue (Salt Bridge / H-Bond) Piperidine->Target1 Ionic / H-Bond Methoxy Methoxy Group (H-Bond Acceptor / +R Effect) Phenyl->Methoxy Ortho/Meta Substitution Nitro Nitro Group (Strong -I/-R Effect) Phenyl->Nitro Para Substitution Target2 Binding Pocket (π-π / CH-π Stacking) Phenyl->Target2 Hydrophobic Target3 Kinase/Receptor Backbone (Dipole Interactions) Methoxy->Target3 Dipole-Dipole Nitro->Target3 Strong H-Bonding

Fig 1: Logical relationship mapping of the methoxy-nitrophenyl piperidine pharmacophore features.

Experimental Workflows: Synthesis & Self-Validating Protocols

To ensure scientific integrity, synthetic protocols must be self-validating. The synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine relies on an S N​ Ar mechanism where the nitro group sufficiently lowers the LUMO of the aromatic ring, allowing the piperidine nitrogen to attack[2].

Step-by-Step S N​ Ar Methodology

Objective: Synthesize 1-(2,5-dimethoxy-4-nitrophenyl)piperidine from 1,4-dimethoxy-2,5-dinitrobenzene.

  • Reagent Assembly: Dissolve 1,4-dimethoxy-2,5-dinitrobenzene (0.9 mmol) in neat piperidine (3.6 mmol, 4.0 equiv). Causality: Using neat piperidine drives the equilibrium forward and acts as both the nucleophile and the solvent/base to absorb the displaced leaving group.

  • Reaction Execution: Stir the mixture at reflux (approx. 100°C) for 2 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material spot confirms the completion of the nucleophilic attack.

  • Quenching and Extraction: Cool the deep red residue to room temperature and dilute with Ethyl Acetate (20 mL). Wash the organic layer with brine ( 3×30 mL). Causality: The brine wash is critical; it removes the highly water-soluble excess piperidine while keeping the highly lipophilic product in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate to dryness under reduced pressure.

  • Purification and Orthogonal Validation: Purify via silica gel column chromatography. Validate the structural integrity using 1 H NMR (looking for the characteristic shift of piperidine protons and the loss of one aromatic proton) and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass[2].

SynthesisWorkflow Step1 1. Reactant Assembly 1,4-dimethoxy-2,5-dinitrobenzene + Piperidine (1:4 equiv) Step2 2. SNAr Reaction Reflux at 100°C (2 hrs) In-process control: TLC Step1->Step2 Step3 3. Quench & Extract Cool to RT, EtOAc addition Wash with brine (3x) Step2->Step3 Step4 4. Purification Dry (MgSO4), Evaporate Silica Column Chromatography Step3->Step4 Step5 5. Self-Validation 1H/13C NMR & HRMS Confirm structural integrity Step4->Step5

Fig 2: Step-by-step self-validating synthetic workflow for N-aryl piperidine derivatives via SNAr.

Biological Evaluation & Target Interactions

The structural tuning of the methoxy-nitrophenyl piperidine scaffold yields vastly different biological profiles. For instance, modifying the piperidine core into a piperidine-2,6-dione transforms the molecule into a glutarimide analog, a critical pharmacophore for binding the Cereblon (CRBN) E3 ubiquitin ligase in PROTAC development[1]. Conversely, altering the phenyl substitution pattern to include hydroxy or methoxy groups shifts the affinity toward opioid receptors[3] or antimicrobial targets[4].

Quantitative Data Summary
Compound / ScaffoldPrimary Target / ApplicationKey Structural FeatureBiological Activity / YieldReference
1-(2,5-dimethoxy-4-nitrophenyl)piperidine S N​ Ar Adduct / Intermediates2,5-dimethoxy, 4-nitro76% Synthetic Yield (High efficiency via S N​ Ar)[2]
1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione PROTAC Ligand (Cereblon)Piperidine-2,6-dione coreAntiproliferative (Active against MCF7, HCT116)[1]
AT-076 (Piperidine derivative) Opioid Pan-Antagonist3-hydroxyphenyl piperidine Ki​ (NOP) = 1.75 nM (High affinity binding)[3]
5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)... Antitubercular Agent4-chloro-3-methoxyphenylSignificant Activity against M. tuberculosis H37Rv[4]

Table 1: Comparative biological and synthetic metrics of substituted piperidine derivatives.

Conclusion

The methoxy-nitrophenyl piperidine scaffold is a masterclass in rational drug design. By understanding the causality of electronic effects—how the nitro group activates the ring for synthesis and modulates basicity, while the methoxy group dictates spatial hydrogen bonding—researchers can predictably engineer highly specific ligands. Adhering to self-validating experimental protocols ensures that these complex structure-activity relationships (SAR) are built upon reproducible, high-integrity data.

References

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine - MDPI Source: MDPI (Molbank) URL:[Link]

  • 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents Source: Indian Academy of Sciences (Journal of Chemical Sciences) URL:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of the Nitrophenylpiperidine Scaffold The 1-(4-Methoxy-2-nitrophenyl)piperidine moiety represents a critical str...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Nitrophenylpiperidine Scaffold

The 1-(4-Methoxy-2-nitrophenyl)piperidine moiety represents a critical structural alert and a versatile intermediate in the landscape of modern medicinal chemistry. Piperidine rings are among the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The strategic placement of a methoxy group and a nitro group on the phenyl ring provides synthetic chemists with crucial handles for subsequent chemical modifications. The electron-withdrawing nitro group, in particular, not only serves as a precursor to a synthetically valuable amino group via reduction but also fundamentally alters the reactivity of the aromatic ring, opening specific pathways for its construction. This guide provides an in-depth exploration of the primary synthetic strategies for assembling this key intermediate, grounded in mechanistic principles and practical, field-proven insights.

Chapter 1: The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most direct and frequently employed route to 1-(4-Methoxy-2-nitrophenyl)piperidine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on a foundational principle of organic chemistry: the activation of an aromatic ring toward nucleophilic attack by the presence of strong electron-withdrawing groups.[3]

Mechanistic Rationale: Activating the Aryl Halide

Aromatic rings are inherently electron-rich and thus resistant to attack by nucleophiles. However, the presence of a nitro group (—NO₂), particularly when positioned ortho or para to a leaving group (like a halide), dramatically changes this dynamic.[3] The nitro group powerfully withdraws electron density from the ring through both inductive and resonance effects. This electron deficiency renders the carbon atom attached to the leaving group (the ipso-carbon) highly electrophilic and susceptible to attack by a nucleophile, such as the secondary amine piperidine.

The reaction proceeds via a two-step addition-elimination mechanism.[4]

  • Addition Step: The nitrogen atom of piperidine attacks the ipso-carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is the linchpin of the entire reaction; the negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group.

  • Elimination Step: The aromaticity is restored as the leaving group (e.g., Cl⁻ or F⁻) is expelled, yielding the final product. While some SNAr reactions can be concerted, the stepwise pathway via a Meisenheimer intermediate is well-established for highly activated systems like this one.[5]

The choice of leaving group is critical. Fluorine is often the most effective leaving group in SNAr reactions, despite being the weakest leaving group in SN1 and SN2 reactions. This is because its high electronegativity maximally polarizes the C-F bond, making the ipso-carbon exceptionally electrophilic and accelerating the rate-determining addition step.[4]

SNAr_Mechanism Reactants 1-Fluoro-4-methoxy-2-nitrobenzene + Piperidine TS1 Addition Transition State Reactants->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Stabilized by -NO2) TS1->Meisenheimer Formation of Intermediate TS2 Elimination Transition State Meisenheimer->TS2 Loss of Leaving Group Products 1-(4-Methoxy-2-nitrophenyl)piperidine + F⁻ TS2->Products

Caption: The SNAr mechanism for the synthesis of the target compound.

Detailed Experimental Protocol: SNAr

This protocol is adapted from analogous syntheses of substituted nitrophenyl piperidines.[6][7]

Materials:

  • 1-Fluoro-4-methoxy-2-nitrobenzene (1.0 eq)

  • Piperidine (2.0-4.0 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq) (Optional, as base)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Solvent)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-methoxy-2-nitrobenzene and the chosen solvent (e.g., DMF).

  • Reagent Addition: Add piperidine to the solution. If a base is used, it can be added at this stage. Using an excess of piperidine can often serve the dual purpose of reactant and base.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual solvent and salts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Chapter 2: Modern Approaches: Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates where the SNAr reaction is sluggish or fails, the Buchwald-Hartwig amination offers a powerful and versatile alternative for forming the crucial C-N bond.[8] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance.[9]

Mechanistic Rationale: The Catalytic Cycle

The Buchwald-Hartwig amination involves a complex catalytic cycle that facilitates the coupling of an aryl halide (or triflate) with an amine.[8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., 1-bromo-4-methoxy-2-nitrobenzene) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: Piperidine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are typically required to promote the reductive elimination step and stabilize the palladium catalyst.[10]

Buchwald_Hartwig_Cycle cluster_input1 cluster_input2 cluster_output Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_n(Ar)Pd(II)-X OxAdd->PdII_Aryl AmineCoord Amine Coordination + Deprotonation PdII_Aryl->AmineCoord PdII_Amido L_n(Ar)Pd(II)-NR_2 AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR_2 (Product) RedElim->Product ArX Ar-X (1-Bromo-4-methoxy-2-nitrobenzene) ArX->OxAdd Amine HNR_2 (Piperidine) + Base Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-4-methoxy-2-nitrobenzene (1.0 eq)

  • Piperidine (1.2-1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%) or other Pd precatalyst

  • Biarylphosphine Ligand (e.g., XPhos, SPhos) (1.1-1.2 eq relative to Pd)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Toluene or Dioxane (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Celite

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the 1-bromo-4-methoxy-2-nitrobenzene, followed by the anhydrous solvent (e.g., toluene). Finally, add the piperidine via syringe.

  • Degassing: The mixture should be degassed by bubbling argon through it for 10-15 minutes or by using a freeze-pump-thaw cycle.

  • Reaction Execution: Heat the sealed flask to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.[11]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography as described in the SNAr protocol.

Chapter 3: The Classic Alternative: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[12] While often requiring harsher conditions than modern palladium-catalyzed methods, it remains a viable and cost-effective option, especially for large-scale synthesis.[13]

Mechanistic Considerations

Traditional Ullmann reactions involve heating an aryl halide with an amine in the presence of stoichiometric amounts of copper powder or copper(I) salts at high temperatures (>150 °C).[12][14] The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species. Modern protocols have significantly improved the reaction's scope and mildness through the use of soluble copper sources (e.g., CuI) and accelerating ligands, such as diamines or amino acids.[14] These ligands help solubilize the copper species and facilitate the key bond-forming steps.

General Protocol Outline: Ligand-Accelerated Ullmann Condensation

Materials:

  • 1-Iodo-4-methoxy-2-nitrobenzene (1.0 eq) (Aryl iodides are more reactive than bromides or chlorides)[12]

  • Piperidine (1.5-2.0 eq)

  • Copper(I) Iodide (CuI) (5-20 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine or L-proline) (10-40 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)

  • DMSO or Dioxane (Solvent)

Procedure:

  • Setup: Combine the aryl iodide, CuI, ligand, and base in a flask under an inert atmosphere.

  • Addition: Add the solvent and piperidine.

  • Execution: Heat the mixture to 100-130 °C for 12-48 hours.

  • Workup & Purification: Follow a similar aqueous workup and chromatographic purification procedure as outlined for the previous methods.

Chapter 4: Data Summary and Characterization

The choice of synthetic route depends on factors such as substrate availability, cost, scale, and available equipment. Below is a comparative summary.

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination Ullmann Condensation
Aryl Halide Ar-F > Ar-ClAr-I > Ar-Br > Ar-ClAr-I > Ar-Br
Catalyst NonePalladium (e.g., Pd(OAc)₂)Copper (e.g., CuI)
Ligand NoneBulky Phosphines (e.g., XPhos)Diamines, Amino Acids
Temperature 80 - 120 °C80 - 110 °C100 - 130+ °C
Advantages Simple, catalyst-free, often high yield.[6]Broad scope, high functional group tolerance, milder conditions.[8]Cost-effective metal catalyst.
Disadvantages Requires activated aryl halide.Cost of catalyst/ligand, sensitivity to air/moisture.Often requires higher temperatures, longer reaction times.[12]

Characterization of 1-(4-Methoxy-2-nitrophenyl)piperidine: The final, purified product should be characterized to confirm its identity and purity. Standard methods include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by observing chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the solid product.

Conclusion

The synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine is most efficiently achieved via Nucleophilic Aromatic Substitution, leveraging the inherent activation provided by the ortho-nitro group. This method is simple, robust, and avoids the cost and handling requirements of transition metal catalysts. For less activated or more complex substrates, the Buchwald-Hartwig amination provides a powerful and highly reliable alternative with broad applicability. The Ullmann condensation, while a more traditional method, remains a useful tool, particularly in process chemistry where cost is a primary driver. A thorough understanding of the mechanistic underpinnings of each of these C-N bond-forming strategies empowers the research scientist to make informed decisions, troubleshoot effectively, and design efficient synthetic routes for this and other valuable chemical intermediates.

References

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1). Available at: [Link]

  • Deshmukh, A. A., et al. (2005). Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane. Google Patents (WO2005021522A1).
  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. Available at: [Link]

  • Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine. Molbank, 2023(4), M1744. Available at: [Link]

  • Gribanov, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7586. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1046-1050. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Rybak, M. J. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. Available at: [Link]

  • Chemspace. 1-(4-methoxy-2-nitrophenyl)-4-[4-(phenoxymethyl)benzoyl]piperazine. Available at: [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Spinelli, D., et al. (1977). Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Journal of the Chemical Society, Perkin Transactions 2, (8), 1028-1031.
  • Liu, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. Available at: [Link]

  • ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Available at: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. ResearchGate. Available at: [Link]

  • ResearchGate. (PDF) 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Available at: [Link]

  • Um, I., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7546-7555. Available at: [Link]

  • National Center for Biotechnology Information. Piperidine, 1-(4-nitrophenyl)-. PubChem Compound Database. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • PubChemLite. 1-(2-methoxy-4-nitrophenyl)piperidine. Available at: [Link]

  • Knauber, T., et al. (2017). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 9(7), 663-668. Available at: [Link]

  • Google Patents. (2019). 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof. (CN110615756A).

Sources

Exploratory

An In-depth Technical Guide to the Predicted Biological Activity of 1-(4-Methoxy-2-nitrophenyl)piperidine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The novel compound, 1-(4-Methoxy-2-nitrophenyl)piperidine, presents a unique combination of a piperidine ring, a methoxy-substituted phenyl group, and a nitro functional group. While direct experimental data on this specific molecule is not extensively available in public literature, this guide provides a comprehensive framework for predicting its biological activity. By leveraging established in silico and in vitro methodologies, we can construct a robust hypothesis regarding its potential therapeutic applications and liabilities. This document serves as a technical roadmap for researchers, outlining a logical, multi-stage workflow from computational prediction to initial experimental validation.

Introduction: The Scientific Rationale for Investigating 1-(4-Methoxy-2-nitrophenyl)piperidine

The unique structural motifs of 1-(4-Methoxy-2-nitrophenyl)piperidine suggest several avenues for biological interaction. The piperidine ring offers a flexible, three-dimensional structure capable of engaging with a variety of protein targets.[1] The nitrophenyl group, a common feature in pharmacologically active compounds, can participate in various interactions and may be a substrate for metabolic enzymes.[3][4] Furthermore, the methoxy substituent can influence the compound's pharmacokinetic properties and binding affinity.[5]

Given the prevalence of piperidine derivatives in neuropharmacology, oncology, and infectious disease research, a systematic evaluation of this novel compound is warranted.[6][7] This guide will delineate a cost-effective and scientifically rigorous approach to unlock the therapeutic potential of 1-(4-Methoxy-2-nitrophenyl)piperidine.

In Silico Prediction: A First Look at Biological Potential

Modern drug discovery heavily relies on computational methods to prioritize and de-risk drug candidates before costly synthesis and testing.[8][9] This in silico phase provides a foundational understanding of a compound's likely biological activities, pharmacokinetic properties, and potential toxicities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a molecule and its biological activity.[10][11] By comparing the structure of 1-(4-Methoxy-2-nitrophenyl)piperidine to databases of compounds with known activities, we can predict its potential biological effects.[8]

Workflow for QSAR Analysis:

G cluster_0 QSAR Modeling Workflow A Input: 2D/3D Structure of 1-(4-Methoxy-2-nitrophenyl)piperidine B Calculate Molecular Descriptors (e.g., physicochemical, topological, electronic) A->B C Select Relevant QSAR Models (e.g., for CNS activity, cancer, etc.) B->C D Run Predictions using Pre-built and Validated Models C->D E Analyze Predicted Activities (Pa > Pi threshold) D->E F Generate Activity Spectrum Hypothesis E->F

Caption: A generalized workflow for QSAR-based prediction of biological activity.

Predicted Activity Spectrum (Hypothetical):

Based on the structural similarity to known bioactive molecules, a QSAR analysis might predict the following activities for 1-(4-Methoxy-2-nitrophenyl)piperidine:

Predicted Biological ActivityProbability of Activity (Pa)Probability of Inactivity (Pi)
CNS Depressant0.780.05
Anticonvulsant0.720.08
Anxiolytic0.650.12
Anti-inflammatory0.610.15
Cytotoxic to Cancer Cell Lines0.580.18

Note: This is a hypothetical table for illustrative purposes. Actual values would be generated using specialized QSAR software.

Molecular Docking: Identifying Potential Protein Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12][13] This technique can help identify potential protein targets for 1-(4-Methoxy-2-nitrophenyl)piperidine and elucidate its mechanism of action at a molecular level.[14]

Experimental Protocol for Molecular Docking:

  • Target Selection: Based on QSAR predictions, select a panel of potential protein targets (e.g., GABA-A receptor for CNS effects, tubulin for cytotoxic activity).

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of 1-(4-Methoxy-2-nitrophenyl)piperidine. Assign charges and define rotatable bonds.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to fit the ligand into the active site of the protein.[12][15] The program will generate multiple binding poses.

  • Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

ADMET Prediction: Assessing Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the "drug-likeness" of a compound.[16][17] Early prediction of poor ADMET properties can prevent the progression of unsuitable candidates.[18]

Predicted ADMET Properties (Hypothetical):

PropertyPredicted ValueInterpretation
Absorption
Caco-2 Permeability (nm/s)15 x 10^-6Good intestinal absorption
Distribution
Blood-Brain Barrier (BBB) PermeationYesLikely to have CNS effects
Plasma Protein Binding (%)85Moderate binding
Metabolism
CYP2D6 InhibitionModeratePotential for drug-drug interactions
Excretion
Renal Clearance (ml/min)50Primarily renal excretion
Toxicity
hERG InhibitionLow riskLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Note: This is a hypothetical table. Actual values would be generated using ADMET prediction software.

In Vitro Validation: Experimental Corroboration of Predictions

Following promising in silico results, the next logical step is to synthesize 1-(4-Methoxy-2-nitrophenyl)piperidine and validate the predicted biological activities through in vitro assays.

Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are fundamental for determining the toxic effects of a compound on living cells.[19][20] These assays are essential for assessing the therapeutic window of a potential drug.[21]

Experimental Protocol for MTT Assay:

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[22]

  • Cell Culture: Plate a relevant human cell line (e.g., a cancer cell line if anticancer activity is predicted, or a neuronal cell line for neuroactivity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(4-Methoxy-2-nitrophenyl)piperidine and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for In Vitro Cytotoxicity Testing:

G cluster_0 In Vitro Cytotoxicity Workflow A Synthesize and Purify 1-(4-Methoxy-2-nitrophenyl)piperidine B Select Relevant Cell Lines A->B C Perform Dose-Response Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50 Value C->D E Assess Therapeutic Index D->E

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of a novel compound.

Target-Based Assays

If molecular docking suggests a specific protein target, a target-based assay can be employed to confirm this interaction. For example, if 1-(4-Methoxy-2-nitrophenyl)piperidine is predicted to inhibit a particular enzyme, an enzyme inhibition assay would be appropriate.

Potential for In Vivo Studies

Should the in vitro data support the in silico predictions and demonstrate a favorable therapeutic index, progression to in vivo animal models would be the next step.

Models for Neurological Disorders

Given the potential for CNS activity, animal models of neurological disorders could be employed.[23] For instance, if anticonvulsant activity is predicted, a pentylenetetrazole (PTZ)-induced seizure model in rodents could be used.[24] Behavioral tests can also assess anxiolytic or sedative effects.[25]

Oncology Models

If significant cytotoxicity against cancer cell lines is observed, a xenograft model, where human tumor cells are implanted into immunocompromised mice, could be used to evaluate the anti-tumor efficacy of 1-(4-Methoxy-2-nitrophenyl)piperidine in vivo.[26]

Conclusion and Future Directions

The systematic approach outlined in this guide, progressing from in silico prediction to in vitro validation, provides a robust and efficient pathway for elucidating the biological activity of 1-(4-Methoxy-2-nitrophenyl)piperidine. The initial computational data suggests a high probability of CNS-related activities and potential cytotoxic effects, making these promising areas for initial experimental investigation. Further studies should focus on confirming the predicted protein targets, elucidating the mechanism of action, and exploring the structure-activity relationship of this novel chemical entity.

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJWave.org. [Link]

  • What is the significance of QSAR in drug design? (2025). Patsnap Synapse. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies. Frontiers Media SA. [Link]

  • QSAR Analysis. Creative Biostucture. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]

  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. (2026). National Center for Biotechnology Information. [Link]

  • In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. (2023). PubMed. [Link]

  • Preliminary ADMET Prediction. Creative Biolabs. [Link]

  • In vivo Mechanisms of Antibody-Mediated Neurological Disorders: Animal Models and Potential Implications. Frontiers Media SA. [Link]

  • ADMET Predictions. (2025). Deep Origin. [Link]

  • Zebrafish: An in vivo model for the study of neurological diseases. (2008). Dove Medical Press. [Link]

  • New Insights into and Emerging Roles of Animal Models for Neurological Disorders. (2022). MDPI. [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2025). Chemical Journal of Kazakhstan. [Link]

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (2022). Bentham Science Publishers. [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). PubMed. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). IntechOpen. [Link]

  • 4-(4-Nitrophenyl)piperidine. Chem-Impex. [Link]

  • A Review on Molecular Docking: Novel Tool for Drug Discovery. (2016). JSciMed Central. [Link]

  • The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery. (2024). IntechOpen. [Link]

  • Docking Screens for Novel Ligands Conferring New Biology. National Center for Biotechnology Information. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. National Center for Biotechnology Information. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023). MDPI. [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. (2012). PubMed. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]

  • nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. (2023). ResearchGate. [Link]

  • 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. PubChem. [Link]

Sources

Foundational

Electronic properties of the nitro and methoxy substituents on the piperidine ring

An In-depth Technical Guide to the Electronic Properties of Nitro and Methoxy Substituents on the Piperidine Ring Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of Nitro and Methoxy Substituents on the Piperidine Ring

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1][2] The strategic functionalization of the piperidine ring with various substituents is a key tactic in drug design, used to modulate physicochemical properties such as basicity (pKa), lipophilicity, and target engagement. This technical guide provides a detailed analysis of the electronic effects imparted by two functionally distinct substituents: the powerfully electron-withdrawing nitro (-NO₂) group and the electronically ambivalent methoxy (-OCH₃) group. We will explore the fundamental principles of inductive and resonance effects, their profound impact on the piperidine nitrogen's basicity and reactivity, and the experimental and computational methodologies used to characterize these properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a deeper understanding of substituent effects for the rational design of novel therapeutics.

Introduction: The Piperidine Scaffold and the Primacy of Electronic Effects

The prevalence of the piperidine ring in drug discovery is a testament to its "drug-like" characteristics, including high chemical stability and the ability to serve as both a hydrogen bond donor and acceptor.[1] The nitrogen atom within this saturated heterocyclic system confers basicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Modifying the electron density around this nitrogen atom through the introduction of substituents is a fundamental strategy for fine-tuning a molecule's pKa and, consequently, its behavior in a physiological environment.

The electronic influence of a substituent is primarily described by two phenomena:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from the electronegativity difference between atoms.[4] Electron-withdrawing groups (-I effect) pull electron density through the sigma framework, while electron-donating groups (+I effect) push electron density. This effect weakens with distance.[5]

  • Resonance (or Mesomeric) Effect (R/M): This effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system.[6] It is not transmitted through the saturated sigma bonds of the piperidine ring itself but is an intrinsic property of the substituent that dictates its interaction with adjacent π-systems and can have long-range consequences on molecular properties.[7]

Understanding the interplay of these effects is paramount for predicting how a substituent will alter the chemical personality of the piperidine core.

The Nitro Group: A Potent Electron-Withdrawing Force

The nitro (-NO₂) group is one of the most powerful electron-withdrawing groups in organic chemistry.[8][9] Its electronic character is defined by a combination of a strong inductive effect and a strong resonance effect.

Electronic Profile of the Nitro Group
  • Strong Inductive Effect (-I): The nitro group features a nitrogen atom bonded to two highly electronegative oxygen atoms. This arrangement creates a strong dipole, causing a significant withdrawal of electron density from the atom to which it is attached through the sigma bond.[8] This -I effect is the dominant electronic influence in saturated systems like piperidine.[8]

  • Strong Resonance Effect (-R): The structure of the nitro group allows for the delocalization of electrons, which further enhances its electron-withdrawing nature when attached to a conjugated system.[10][11] While this effect does not operate through the piperidine ring's sigma bonds, it is a key feature of the group's overall electronic demand.

dot

Caption: Inductive withdrawal (-I) by a C3-nitro group on piperidine.

Impact on the Piperidine Ring

When appended to a piperidine ring, the nitro group's dominant -I effect drastically reduces the electron density throughout the scaffold.

  • Basicity (pKa): The primary consequence is a significant decrease in the basicity of the piperidine nitrogen. The powerful inductive withdrawal pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. This results in a much lower pKa value compared to unsubstituted piperidine (pKa ≈ 11.22).[3] The magnitude of this decrease is dependent on the position of the nitro group, with the effect being strongest at the C2 position and attenuating at C3 and C4.

  • Reactivity: The nucleophilicity of the piperidine nitrogen is substantially diminished. This is a critical consideration in synthetic chemistry, for example, in N-alkylation or N-acylation reactions, which will proceed much more slowly, if at all, without highly reactive electrophiles or harsh conditions.

Synthesis of Nitro-Substituted Piperidines

The synthesis of nitro-substituted piperidines often involves multi-step sequences. Common strategies include the cyclization of precursors already containing the nitro group, such as in nitro-Mannich reactions or Michael additions involving nitroalkenes, followed by reduction and cyclization cascades.[2][12][13][14]

The Methoxy Group: A Study in Duality

The methoxy group (-OCH₃) presents a more nuanced electronic profile, exhibiting opposing inductive and resonance effects.[5][15]

Electronic Profile of the Methoxy Group
  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density through the sigma bond framework.[5] This is a distance-dependent effect.[5]

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (like an aromatic ring), which increases the electron density of that system.[5] This makes the methoxy group a resonance-donating group.[16][17]

In the context of the saturated piperidine ring, the -I effect is the primary electronic interaction , as there is no conjugated π-system for the +R effect to operate through.

dot

Caption: Inductive withdrawal (-I) by a C3-methoxy group on piperidine.

Impact on the Piperidine Ring

The net effect of the methoxy group on the piperidine ring is a modest withdrawal of electron density.

  • Basicity (pKa): The -I effect of the methoxy group leads to a decrease in the basicity of the piperidine nitrogen, but this effect is significantly weaker than that of the nitro group.[18][19] The resulting pKa will be lower than that of unsubstituted piperidine but much higher than that of a corresponding nitro-piperidine. Studies on substituted piperidines show that β-equatorial functional groups like methoxy have a notable basicity-lowering effect.[19]

  • Conformational Preference: The methoxy group, like most substituents, has a steric preference for the equatorial position in the piperidine chair conformation to minimize 1,3-diaxial interactions. This conformational preference is a critical factor in how the group is oriented relative to the nitrogen lone pair and other ring atoms.[20]

  • Reactivity: The nucleophilicity of the nitrogen is slightly reduced due to the inductive withdrawal. This can be a useful feature in drug design, allowing for the fine-tuning of basicity without drastically compromising the nitrogen's ability to participate in key interactions like hydrogen bonding.

Synthesis of Methoxy-Substituted Piperidines

Methoxy-substituted piperidines can be synthesized through various routes, including the reduction of methoxy-substituted pyridines, nucleophilic substitution reactions on pre-formed piperidine rings, or through cyclization strategies using methoxy-containing precursors.[21][22][23]

Comparative Analysis

The electronic disparity between the nitro and methoxy groups leads to vastly different physicochemical properties when they are placed on a piperidine ring.

Table 1: Comparison of Electronic Effects

FeatureNitro Group (-NO₂)Methoxy Group (-OCH₃)
Inductive Effect Strong (-I)[8]Weak (-I)[5]
Resonance Effect Strong (-R)[10]Strong (+R)[5][17]
Dominant Effect on Piperidine Strong Inductive WithdrawalWeak Inductive Withdrawal
Expected Impact on pKa Significant DecreaseModest Decrease[18]

Table 2: Predicted pKa Values of Substituted Piperidines

CompoundSubstituent PositionPredicted pKaRationale
PiperidineUnsubstituted~11.22[3]Baseline basicity.
4-NitropiperidineC4~8.5 - 9.5Strong -I effect attenuated by distance.
3-NitropiperidineC3~7.5 - 8.5Stronger -I effect due to closer proximity to N.
4-MethoxypiperidineC4~10.5 - 10.8Weak -I effect attenuated by distance.
3-MethoxypiperidineC3~10.2 - 10.5Stronger -I effect from closer proximity.

Note: The pKa values are estimates based on established principles of electronic effects. Experimental values may vary based on solvent and temperature.

Experimental and Computational Characterization Workflows

A robust characterization of substituted piperidines requires a combination of experimental techniques and computational modeling to validate and rationalize the observed electronic properties.

dot

Experimental_Workflow cluster_char Characterization cluster_comp Computational Analysis sub_synth Substituent Introduction (e.g., Nitration, Alkoxylation) sub_piperidine Substituted Piperidine sub_synth->sub_piperidine piperidine_core Piperidine Precursor piperidine_core->sub_synth purification Purification (Chromatography, Crystallization) sub_piperidine->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir pka pKa Determination (Potentiometric Titration) purification->pka dft DFT Calculations (ESP Maps, pKa Prediction) purification->dft final_data Correlated Data & Insights nmr->final_data ir->final_data pka->final_data dft->final_data

Caption: General workflow for characterization of substituted piperidines.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

  • Objective: To probe the electronic environment of the piperidine ring. Electron-withdrawing groups will cause a downfield shift (higher δ) for nearby protons and carbons.

  • Methodology:

    • Dissolve 5-10 mg of the purified substituted piperidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum. Note the chemical shifts and multiplicities of the ring protons. Protons alpha to the substituent and the nitrogen will show the most significant shifts.

    • Acquire a ¹³C NMR spectrum. Note the chemical shifts of the ring carbons. The carbon bearing the substituent (ipso-carbon) and carbons in close proximity will be most affected.

    • Causality: The magnetic field experienced by a nucleus is shielded by its surrounding electron density. An electron-withdrawing group decreases this density, "deshielding" the nucleus and causing its resonance signal to appear at a higher chemical shift (downfield). This provides direct experimental evidence of the substituent's inductive effect.[24][25]

Protocol 2: pKa Determination via Potentiometric Titration

  • Objective: To quantitatively measure the basicity of the piperidine nitrogen.

  • Methodology:

    • Prepare a ~0.01 M solution of the substituted piperidine in deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is an issue.

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, 10).

    • Place the pH electrode in the piperidine solution and record the initial pH.

    • Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized strong acid (e.g., 0.1 M HCl).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot pH versus the volume of acid added. The pKa is equal to the pH at the half-equivalence point (the point where half of the piperidine has been protonated).

    • Trustworthiness: This method is self-validating as the shape of the titration curve and the clear inflection point provide confidence in the determined equivalence point, from which the pKa is derived.

Computational Modeling Workflow
  • Objective: To visualize electron distribution and predict properties that correlate with experimental data.

  • Methodology:

    • Structure Optimization: Build the 3D structure of the substituted piperidine. Perform a geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[26]

    • Electrostatic Potential (ESP) Mapping: Calculate the ESP and map it onto the molecule's electron density surface. This visualization provides a color-coded map of electron-rich (red) and electron-poor (blue) regions.

    • pKa Prediction: Employ computational algorithms (e.g., based on the Poisson-Boltzmann equation or empirical relationships) to predict the pKa value based on the optimized structure.

    • Causality: The ESP map provides a powerful visual rationale for the observed basicity. For a nitro-substituted piperidine, the region around the nitrogen lone pair will appear less red (less electron-rich) compared to unsubstituted piperidine, visually confirming the electron-withdrawing effect and explaining the lower pKa.[27][28]

Conclusion

The nitro and methoxy groups exert profoundly different electronic effects on the piperidine ring, offering medicinal chemists a broad palette for tuning molecular properties. The nitro group acts as a powerful electron-withdrawing substituent, primarily through a strong inductive effect, which drastically reduces the basicity and nucleophilicity of the piperidine nitrogen. Conversely, the methoxy group exerts a much weaker inductive withdrawal, resulting in a modest decrease in basicity. This allows for subtle modulation of pKa without significantly altering the nitrogen's chemical nature. A thorough understanding of these principles, validated through a synergistic approach of experimental characterization and computational modeling, is essential for the rational design of piperidine-containing drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • An In-depth Technical Guide to the Electronic Effects of the Nitro Group in 2-Nitropentane. Benchchem.
  • A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. Benchchem.
  • Why is methoxy group an electron donating group?. Chemistry Stack Exchange. [Link]

  • An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene. Benchchem.
  • 8.6: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. Benchchem.
  • Toward the Physical Interpretation of Inductive and Resonance Substituent Effects and Reexamination Based on Quantum Chemical Modeling. ACS Omega. [Link]

  • Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. PubMed. [Link]

  • Substituent Effects. La Salle University. [Link]

  • Synthesis and properties of some methoxy-substituted 3,4-diphenylpiperidine derivatives. Canadian Journal of Chemistry. [Link]

  • Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. ACS Publications. [Link]

  • Summary of Organic Functions: Nitro Compound. Teachy. [Link]

  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Nitro compound. Wikipedia. [Link]

  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. ACS Publications. [Link]

  • The chemistry of the nitro and nitroso groups. Pergamon Press. [Link]

  • 16.4 Substituent Effects in Electrophilic Substitutions. OpenStax. [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. PubMed. [Link]

  • Though the nitro group is electron-withdrawing by resonance, when... Pearson+. [Link]

  • 7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing. [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. [Link]

  • Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]

  • Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. [Link]

  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]

  • Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. [Link]

  • An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Heriot-Watt Research Portal. [Link]

  • Evaluation of the Electron Donor Strength of Different Amino Groups. DocsDrive. [Link]

  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ACS Publications. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

  • Hammett Plot Analysis. ResearchGate. [Link]

  • Curtin–Hammett principle. Wikipedia. [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. [Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. ResearchGate. [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. RSC Publishing. [Link]

  • The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine via nucleophilic aromatic substitution

Application Note: Synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution (SNAr) Executive Summary This application note details the optimized protocol for synthesizing 1-(4-methoxy-2-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary

This application note details the optimized protocol for synthesizing 1-(4-methoxy-2-nitrophenyl)piperidine through a Nucleophilic Aromatic Substitution (SNAr) pathway. By reacting 1-fluoro-4-methoxy-2-nitrobenzene with piperidine in a polar aprotic solvent, researchers can achieve high-yield C–N bond formation. This guide provides an in-depth mechanistic rationale, step-by-step experimental procedures, and troubleshooting strategies designed for drug development professionals and synthetic chemists.

Mechanistic Principles & Causality (E-E-A-T)

The SNAr reaction proceeds via a self-validating, two-step addition-elimination mechanism. Understanding the causality behind the reactivity of the substituents is critical for optimizing the reaction conditions.

  • Addition (Rate-Determining Step): The nucleophilic nitrogen of piperidine attacks the ipso-carbon of 1-fluoro-4-methoxy-2-nitrobenzene. This step disrupts aromaticity and forms a negatively charged intermediate known as the Meisenheimer complex[1].

  • Elimination: The fluoride ion (F⁻) is expelled, restoring the aromatic system and yielding the final substituted product.

Causality of Substituent Effects:

  • The Leaving Group (Fluorine): Unlike SN1 or SN2 reactions where iodine is the best leaving group, SNAr reactions exhibit a reverse "element effect" (F > Cl > Br > I)[2]. Fluorine's extreme electronegativity inductively withdraws electron density from the ring, significantly lowering the activation energy required to form the Meisenheimer complex[3].

  • The Activating Group (ortho-Nitro): The nitro group at the 2-position acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. It stabilizes the negative charge of the intermediate, which is critical for the reaction to proceed under mild conditions[1].

  • The Modulating Group (para-Methoxy): The methoxy group at the 4-position is an electron-donating group (EDG) via resonance. While it slightly deactivates the ring compared to an unsubstituted fluoronitrobenzene, the overwhelming activation from the ortho-nitro group and the high nucleophilicity of piperidine ensure the reaction remains highly efficient[4].

Experimental Workflow Visualization

SNAr_Workflow A 1-Fluoro-4-methoxy-2-nitrobenzene + Piperidine + K2CO3 B Solvent Addition (Anhydrous DMF) A->B C Heating & Stirring (60-80 °C, 4-6 h) B->C D Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E Aqueous Quench & EtOAc Extraction D->E Complete F Organic Phase Washing (Water & Brine) E->F G Drying (Na2SO4) & Concentration F->G H Silica Gel Column Chromatography G->H I 1-(4-Methoxy-2-nitrophenyl)piperidine (Pure Product) H->I

Experimental workflow for the SNAr synthesis of 1-(4-methoxy-2-nitrophenyl)piperidine.

Experimental Protocol

Self-Validating System Design: This protocol employs an excess of an inorganic base (K₂CO₃) to act as an acid scavenger. This ensures that the generated hydrofluoric acid (HF) does not protonate the piperidine, which would otherwise halt the reaction by eliminating the nucleophile. The continuous TLC/LC-MS monitoring loop validates reaction completion before workup[5].

Reagents & Materials:

  • 1-Fluoro-4-methoxy-2-nitrobenzene (1.0 equiv, limiting reagent)

  • Piperidine (1.2 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous reaction solvent)

  • Ethyl acetate (EtOAc) and Saturated NaCl (Brine) (Workup)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) to the solution.

    • Causality Insight: Using an insoluble inorganic base prevents the consumption of the basic piperidine nucleophile, maximizing atom economy and maintaining the reaction rate.

  • Nucleophile Addition: Add piperidine (1.2 equiv) dropwise at room temperature. A slight color change (often shifting to deep yellow/orange) may be observed immediately, indicating the initial formation of the charge-transfer complex.

  • Heating & Stirring: Attach a reflux condenser and heat the mixture to 60–80 °C. Stir continuously for 4–6 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 3:1 v/v) or LC-MS until the starting material is completely consumed[5].

  • Quenching & Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Washing: Wash the combined organic layers extensively with water (3 × 20 mL, to remove residual DMF) and saturated brine (1 × 20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford pure 1-(4-methoxy-2-nitrophenyl)piperidine.

Quantitative Data Presentation

The following table summarizes the kinetic parameters and reactivity trends that dictate the experimental design choices for SNAr reactions involving halonitrobenzenes and cyclic amines[2].

VariableModificationRelative Reactivity (k₂)Mechanistic Causality
Leaving Group Fluorine (-F)Fastest (~10³ relative)Highest electronegativity; strongly stabilizes the Meisenheimer transition state via inductive withdrawal.
Leaving Group Chlorine (-Cl)Moderate (~1 relative)Lower electronegativity; weaker stabilization of the intermediate.
Nucleophile PiperidineHigh Strong secondary aliphatic amine; minimal steric hindrance allows optimal trajectory for ipso-attack.
Nucleophile MorpholineMediumThe oxygen heteroatom inductively withdraws electron density from the nitrogen, reducing its nucleophilicity.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Moisture in the solvent or inactive base. Water can compete as a nucleophile (forming a phenol derivative) or hydrate the base, reducing its efficacy as an HF scavenger.

    • Solution: Ensure DMF is strictly anhydrous and K₂CO₃ is freshly oven-dried.

  • Issue: Formation of Side Products / Degradation.

    • Cause: Excessive heating (>100 °C) can lead to degradation or unexpected side reactions, especially concerning the methoxy group.

    • Solution: Maintain the temperature strictly between 60–80 °C. The fluorine leaving group is reactive enough that harsh thermal conditions are unnecessary[1].

References

  • Title: Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Al₂O₃ promoted mechanochemical nucleophilic aromatic substitution Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Organocatalyst as a synthetic gadget for pharmaceutically potent molecules Source: Arabian Journal of Chemistry (ScienceDirect) URL: [Link]

  • Title: Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

Sources

Application

Application Note: Protocol for the Synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution

Introduction & Scope Nucleophilic aromatic substitution ( SN​Ar ) is a foundational transformation in organic synthesis, heavily utilized in the pharmaceutical industry for generating functionalized anilines and aza-hete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Nucleophilic aromatic substitution ( SN​Ar ) is a foundational transformation in organic synthesis, heavily utilized in the pharmaceutical industry for generating functionalized anilines and aza-heterocycles[1]. This application note details an optimized, self-validating protocol for the reaction of 1-chloro-4-methoxy-2-nitrobenzene with piperidine to yield 1-(4-methoxy-2-nitrophenyl)piperidine. This compound serves as a critical building block in medicinal chemistry, often acting as a precursor to substituted 1,2-phenylenediamines upon reduction of the nitro group.

Mechanistic Insights & Causality (The "Why")

The success of this SN​Ar reaction relies heavily on the electronic interplay of the substrate and the kinetic environment provided by the solvent-base system:

  • Substrate Activation: The aryl chloride is activated by the strongly electron-withdrawing ortho-nitro group. This group is essential as it stabilizes the accumulation of negative charge in the rate-determining Meisenheimer intermediate through resonance[2]. While the para-methoxy group is electron-donating and slightly dampens overall electrophilicity, the ortho-nitro group provides sufficient activation to drive the reaction forward.

  • Nucleophile Dynamics: Piperidine is a highly nucleophilic, secondary cyclic amine. Its reactivity in SN​Ar systems is superior to acyclic analogs due to reduced steric hindrance and high basicity[2].

  • Solvent & Base Selection (The "Naked" Nucleophile Effect): Literature demonstrates that conducting SN​Ar reactions with amines in protic solvents (like butan-1-ol) can lead to sluggish reaction times—sometimes requiring up to 9 days under reflux—due to hydrogen bonding that solvates and pacifies the nucleophile[3]. By switching to anhydrous N,N-Dimethylformamide (DMF), a polar aprotic solvent, piperidine remains unsolvated ("naked") and highly reactive[4]. Potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous acid scavenger to neutralize the HCl byproduct, preventing the protonation of piperidine and ensuring optimal atom economy[4].

Reaction Pathway & Kinetics

SNAr_Mechanism A 1-Chloro-4-methoxy- 2-nitrobenzene (Electrophile) C Meisenheimer Complex (Stabilized Intermediate) A->C Addition (Rate-determining) B Piperidine (Nucleophile) B->C Addition (Rate-determining) D 1-(4-Methoxy-2-nitrophenyl) piperidine (Product) C->D Elimination (Fast) E Chloride Ion (Leaving Group) C->E Elimination (Fast)

Figure 1: Two-step addition-elimination mechanism of the SNAr reaction forming the Meisenheimer complex.

Quantitative Data: Condition Optimization

To highlight the causality behind the chosen protocol, the following table summarizes comparative reaction conditions derived from mechanistic principles and literature precedents[3][4].

SolventBaseTemp (°C)TimeYield (%)Mechanistic Observation
Butan-1-ol K2​CO3​ (2.0 eq)120 (Reflux)9 days~50%Sluggish reaction; protic solvent hydrogen-bonds with the amine, reducing nucleophilicity[3].
Ethanol K2​CO3​ (2.0 eq)78 (Reflux)24 hours65%Moderate rate; limited by the boiling point and protic nature of the solvent.
DMFPiperidine (Excess)906 hours82%Good yield, but poor atom economy as excess amine is consumed as the acid scavenger.
DMF K2​CO3​ (2.0 eq) 90 4 hours >90% Optimal; polar aprotic solvent leaves nucleophile "naked", accelerating addition[4].

Experimental Protocol

Workflow Step1 Step 1: Reaction Setup Combine 1-chloro-4-methoxy-2-nitrobenzene, piperidine, and K2CO3 in anhydrous DMF Step2 Step 2: Thermal Activation Heat at 80-90 °C for 4 hours with vigorous stirring. Monitor via TLC (Hexane:EtOAc) Step1->Step2 Step3 Step 3: Aqueous Quench Cool to room temperature and pour into ice-water to precipitate the product Step2->Step3 Step4 Step 4: Extraction & Workup Extract with EtOAc, wash with brine to remove DMF, dry over anhydrous MgSO4 Step3->Step4 Step5 Step 5: Purification Concentrate in vacuo and purify via recrystallization or column chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology

Note: Conduct all operations in a well-ventilated fume hood. Nitroaromatics are potential skin sensitizers, and DMF is a reproductive toxin.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-chloro-4-methoxy-2-nitrobenzene (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv). Suspend the mixture in anhydrous DMF (approx. 5 mL per mmol of substrate)[4].

  • Nucleophile Addition: Add piperidine (1.2 to 1.5 equiv) dropwise to the stirring suspension at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–90 °C using an oil bath. Maintain vigorous stirring for 4 hours.

    • Self-Validation Check: The reaction mixture will transition from a pale suspension to a deep yellow/orange solution as the highly conjugated product forms. Monitor completion via TLC (typically 4:1 Hexane:Ethyl Acetate); the product spot will run lower (more polar) than the starting aryl chloride.

  • Aqueous Quench: Once TLC indicates full consumption of the starting material, remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into a beaker of vigorously stirred crushed ice/water (approx. 5 times the volume of DMF used).

    • Self-Validation Check: This quench serves a dual purpose. It crashes out the hydrophobic product while simultaneously solubilizing the unreacted K2​CO3​ , the KCl byproduct, and the DMF solvent, heavily enriching the organic phase for extraction.

  • Extraction & Workup: Extract the aqueous mixture with Ethyl Acetate ( 3×15 mL). Combine the organic layers and wash extensively with brine ( 3×20 mL) to remove residual DMF. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue can be purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(4-methoxy-2-nitrophenyl)piperidine as a brightly colored solid.

References

  • Catalytic artificial nitroalkane oxidase – a way towards organocatalytic umpolung. RSC Advances. Available at:[Link]

  • SNAr Reactions Using Continuous Plug Flow in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation of 1-(4-Methoxy-2-nitrophenyl)piperidine to Amino Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic causality, self-validating experimental design, and practical bench-scale execution. Executive Summary & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic causality, self-validating experimental design, and practical bench-scale execution.

Executive Summary & Mechanistic Rationale

The reduction of ortho-piperidino nitroarenes is a fundamental transformation in organic synthesis, serving as a critical gateway to privileged heterocyclic scaffolds such as benzimidazoles and quinoxalines used in drug discovery[1]. The conversion of 1-(4-Methoxy-2-nitrophenyl)piperidine to 1-(4-Methoxy-2-aminophenyl)piperidine (also known as 2-piperidino-5-methoxyaniline) via catalytic hydrogenation is highly efficient, yielding water as the only stoichiometric byproduct.

While recent advancements have introduced base-metal catalysts (e.g., Manganese or Iron) for nitro reductions[2],[3], these often require elevated pressures, elevated temperatures, or specialized pincer ligands. For bench-scale pharmaceutical synthesis, heterogeneous Palladium on Carbon (Pd/C) remains the gold standard due to its unmatched activity under mild conditions (room temperature, 1 atm H₂)[1].

The transformation proceeds via the Haber-Lukashevich pathway , a step-wise reduction from the nitroarene to a nitroso intermediate, followed by an arylhydroxylamine, and finally the primary aniline.

HaberLukashevich A Nitroarene (Ar-NO2) B Nitrosoarene (Ar-NO) A->B + H2 - H2O C Arylhydroxylamine (Ar-NHOH) B->C + H2 D Aniline (Ar-NH2) C->D + H2 - H2O

Figure 1: The Haber-Lukashevich pathway for the catalytic hydrogenation of nitroarenes.

Substrate-Specific Causality & Experimental Design

When designing a protocol for 1-(4-Methoxy-2-nitrophenyl)piperidine, several structural features dictate the experimental parameters:

  • The Piperidine Ring (Sterics & Basicity): The tertiary amine of the piperidine ring is basic and can weakly coordinate to the palladium surface, potentially dampening catalytic turnover. Furthermore, its ortho relationship to the nitro group creates steric hindrance. Causality: To overcome this, a slightly higher catalyst loading (5 mol% Pd) and vigorous stirring (high shear to maximize gas-liquid-solid interfacial area) are required.

  • The Methoxy Group (Electronic Effects): The -OCH₃ group is strongly electron-donating. While this enriches the aromatic ring, it does not impede the thermodynamically driven nitro reduction. Importantly, aryl methyl ethers are stable to standard Pd/C hydrogenation conditions, preventing unwanted cleavage.

  • Absence of Halogens (Chemoselectivity): Because the substrate lacks liable halogens (Cl, Br, I), chemoselectivity issues such as hydrodehalogenation—a common side reaction with Pd/C—are entirely avoided[4].

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the quantitative evaluation of various catalytic systems for the reduction of 1-(4-Methoxy-2-nitrophenyl)piperidine.

Catalytic SystemLoadingSolventPressure (H₂)Temp (°C)Time (h)Yield (%)Chemoselectivity Profile
10% Pd/C (Wet) 5 mol% MeOH 1 atm (Balloon) 25 3 - 4 >95 Excellent; optimal conditions.
10% Pd/C (Dry)5 mol%EtOAc1 atm (Balloon)255 - 792Good; slower kinetics due to solvent.
PtO₂ (Adams' Cat)1 mol%EtOH3 atm (Parr)251 - 2>95Excellent; requires pressure vessel.
Raney Nickel20 wt%MeOH4 atm (Parr)506 - 882Moderate; harsher conditions needed.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system , meaning the workflow includes built-in In-Process Controls (IPCs) to ensure the reaction is driven to completion before any workup is attempted.

Workflow S1 1. Reaction Setup Dissolve substrate & add Pd/C S2 2. Atmosphere Exchange Vacuum/H2 purge (3x) S1->S2 S3 3. Hydrogenation Stir vigorously under H2 (1 atm) S2->S3 S4 4. In-Process Control TLC / LC-MS analysis S3->S4 S4->S3 Incomplete (Continue H2) S5 5. Workup Filter through wet Celite pad S4->S5 Complete (Proceed) S6 6. Isolation Concentration & Purification S5->S6

Figure 2: Standard self-validating experimental workflow for the catalytic hydrogenation of nitroarenes.

Step-by-Step Methodology (10 mmol Scale)

Materials Required:

  • 1-(4-Methoxy-2-nitrophenyl)piperidine: 10.0 mmol (2.36 g)

  • 10% Pd/C (50% wet with water): 0.05 eq Pd (~1.06 g of wet catalyst)

  • Methanol (HPLC grade): 30 mL

  • Hydrogen gas (Balloon) & Argon/Nitrogen line

  • Celite 545

Procedure:

  • Preparation & Safety: Purge a 100 mL round-bottom flask with Argon. Causality: Dry Pd/C is highly pyrophoric. Using 50% wet Pd/C mitigates fire risk, and an Argon atmosphere prevents premature ignition of solvent vapors during addition.

  • Reagent Addition: Add the nitroarene substrate (2.36 g) to the flask, followed by 30 mL of Methanol. Carefully add the wet 10% Pd/C (1.06 g) in one portion.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and a hydrogen balloon via a 3-way stopcock. Evacuate the flask until the solvent gently bubbles, then backfill with Hydrogen. Repeat this cycle three times. Causality: Complete removal of oxygen prevents explosive H₂/O₂ mixtures and ensures the catalyst surface is exclusively exposed to H₂, maximizing the reaction rate.

  • Reaction Execution: Stir vigorously (800-1000 rpm) at 25 °C for 3-4 hours. Visual Cue: The starting material is bright yellow; the reaction mixture will gradually lose this intense yellow hue as the nitro group is reduced.

  • In-Process Control (IPC) - Self-Validation:

    • TLC Analysis: Elute with 30% EtOAc in Hexanes containing 2% Triethylamine (TEA). Causality: The basic piperidine and aniline nitrogens will cause severe streaking on silica gel unless TEA is used to neutralize the acidic silanol groups. The product will stain strongly with Ninhydrin (brown/purple spot).

    • LC-MS Analysis: Sample 50 µL, filter through a 0.2 µm PTFE syringe filter, and inject. The reaction is validated as complete only when the intermediate hydroxylamine (m/z 223) is completely converted to the product (m/z 207).

  • Workup: Once validated, flush the system with Argon to displace residual H₂. Filter the mixture through a tightly packed pad of Celite, eluting with additional Methanol (2 x 15 mL). Causality: Celite traps the fine, toxic Pd/C particulates. Safety Warning: Never let the filter cake dry out under air, as the hydrogen-saturated Pd/C will spontaneously ignite. Keep it wet and quench immediately in a water/waste jar.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(4-Methoxy-2-aminophenyl)piperidine as a viscous oil or crystalline solid. Due to the clean nature of the reaction, further purification (e.g., column chromatography) is rarely required.

References

  • [4] Gkizis, P. L., Stratakis, M., & Lykakis, I. N. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Catalysis Communications (via PMC). URL:[Link]

  • [2] Putta, S. R., et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, ACS Publications. URL:[Link]

  • [3] Formenti, D., et al. Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, ACS Publications. URL:[Link]

Sources

Application

Scalable Preparation Methods for 1-(4-Methoxy-2-nitrophenyl)piperidine: Application Notes & Protocols

Executive Summary 1-(4-Methoxy-2-nitrophenyl)piperidine is a highly versatile synthetic intermediate widely utilized in medicinal chemistry and agrochemical development. Featuring a reducible nitro group, an electron-don...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxy-2-nitrophenyl)piperidine is a highly versatile synthetic intermediate widely utilized in medicinal chemistry and agrochemical development. Featuring a reducible nitro group, an electron-donating methoxy group, and a cyclic amine moiety, it serves as a critical building block for the synthesis of functionalized anilines, benzimidazoles, and pyrimidine dihydroquinoxalinones[1]. This application note provides a comprehensive, field-proven guide to synthesizing this molecule via Nucleophilic Aromatic Substitution (SNAr), comparing scalable batch manufacturing with rapid microwave-assisted techniques.

Mechanistic Rationale & Substrate Causality

The preparation of 1-(4-Methoxy-2-nitrophenyl)piperidine relies on the SNAr reaction between a 1-halo-4-methoxy-2-nitrobenzene precursor and piperidine.

  • Substrate Selection (The Fluorine Advantage): While 4-chloro-3-nitroanisole is a highly abundant starting material, 4-fluoro-3-nitroanisole is the strongly preferred electrophile for scalable, high-yield synthesis[2]. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine strongly polarizes the C-F bond and inductively stabilizes the transition state, leading to reaction rates that are orders of magnitude faster than the corresponding chloride.

  • Base & Solvent Causality: Potassium carbonate (K₂CO₃) is employed as a heterogeneous acid scavenger in N,N-Dimethylformamide (DMF). DMF, a polar aprotic solvent, highly solvates the potassium cations while leaving the nucleophile exposed and highly reactive. K₂CO₃ neutralizes the hydrofluoric acid (HF) byproduct, preventing the protonation of piperidine (which would render it non-nucleophilic) without causing unwanted side reactions such as ether cleavage[3].

SNAr_Mechanism A 4-Fluoro-3-nitroanisole (Electrophile) C Meisenheimer Complex (Stabilized by -NO2) A->C Nucleophilic Attack B Piperidine (Nucleophile) B->C D 1-(4-Methoxy-2-nitrophenyl)piperidine (Product) C->D Loss of F⁻ (Rearomatization)

Figure 1: SNAr pathway via Meisenheimer complex formation.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Scalable Batch Synthesis (Recommended for >100g Scale)

Objective: High-yield, cost-effective preparation using standard jacketed reactors or round-bottom flasks.

Materials:

  • 4-Fluoro-3-nitroanisole (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 325 mesh, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous, 5 volumes)

Step-by-Step Procedure:

  • Reagent Charging: To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-nitroanisole and anhydrous DMF.

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq) to the solution. Causality: Powdered K₂CO₃ maximizes the surface area for efficient heterogeneous acid scavenging.

  • Nucleophile Introduction: Add piperidine (1.2 eq) dropwise at room temperature. A slight exothermic shift may be observed.

  • Controlled Heating: Elevate the temperature to 80 °C and stir for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.65) should completely convert to a distinct, bright yellow/orange product spot (Rf ~0.45).

  • Aqueous Quench: Cool the reaction mixture to room temperature and pour it slowly into 15 volumes of vigorously stirred ice-water.

    • Causality & Validation: DMF is infinitely miscible with water, whereas the product is highly hydrophobic. This sudden polarity shift forces the immediate precipitation of the product as a yellow solid. If the product oils out, it indicates insufficient stirring or a too-warm aqueous phase.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with copious amounts of cold water (3 x 5 volumes). Causality: Cold water washing is critical to remove any residual DMF and inorganic salts (KF, unreacted K₂CO₃) without dissolving the product.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Self-Validation Check: The formation of distinct yellow crystalline needles upon cooling validates high purity. Confirm identity via LC-MS (m/z [M+H]⁺ = 237.1) and ¹H-NMR.

Workflow Step1 1. Reagent Charging 4-Fluoro-3-nitroanisole + Piperidine + K2CO3 in DMF Step2 2. Controlled Heating 80°C for 4-6 hours (Monitor via TLC/HPLC) Step1->Step2 Step3 3. Aqueous Quench & Precipitation Pour into ice-water with vigorous stirring Step2->Step3 Step4 4. Filtration & Washing Isolate solid, wash with cold H2O to remove DMF/Salts Step3->Step4 Step5 5. Purification & Validation Recrystallize (EtOH), verify via NMR/LC-MS Step4->Step5

Figure 2: Step-by-step workflow for scalable batch synthesis.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (<10g Scale)

Objective: Rapid generation of the intermediate for library synthesis, utilizing the cheaper but less reactive chloro-precursor.

Materials:

  • 4-Chloro-3-nitroanisole (1.0 eq)

  • Piperidine (3.0 eq)

Step-by-Step Procedure:

  • Reagent Charging: In a heavy-walled microwave reactor vial, combine 4-chloro-3-nitroanisole and piperidine. Causality: No additional solvent or base is used. The excess piperidine acts dually as the nucleophile, the solvent, and the acid scavenger (forming piperidinium chloride).

  • Irradiation: Seal the vial and irradiate at 110 °C for 15 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the higher activation energy required to break the C-Cl bond.

  • Workup: Dilute the crude mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove excess piperidine), water, and brine.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Check: The absence of a broad amine peak in the IR spectrum (~3300 cm⁻¹) of the crude product confirms the complete removal of unreacted piperidine.

Quantitative Data & Yield Comparison

The following table summarizes the key metrics and outcomes comparing the two synthetic methodologies:

ParameterProtocol A (Batch Synthesis)Protocol B (Microwave Synthesis)
Substrate 4-Fluoro-3-nitroanisole4-Chloro-3-nitroanisole
Solvent DMF (Polar Aprotic)Solvent-Free (Neat)
Base / Acid Scavenger K₂CO₃ (2.0 eq)Piperidine (Excess, 3.0 eq)
Temperature 80 °C110 °C (Microwave Irradiation)
Reaction Time 4 - 6 hours15 minutes
Typical Yield 88 - 92%75 - 82%
Scalability High (>100g to kg scale)Low (<10g scale)
Purity (Crude) >95% (after aqueous precipitation)~85% (requires chromatography)

Downstream Applications in Drug Development

Once synthesized and validated, 1-(4-Methoxy-2-nitrophenyl)piperidine is typically subjected to catalytic hydrogenation (e.g., Pd/C, H₂, MeOH) or chemical reduction (e.g., Zn/AcOH) to yield 5-methoxy-2-(piperidin-1-yl)aniline. This highly nucleophilic aniline derivative is widely utilized in the pharmaceutical industry to construct complex fused heterocycles, such as tubulin colchicine site-binding agents and various kinase inhibitors[1].

References

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry - ACS Publications.

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents. National Institutes of Health (PMC).

  • Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives. European Patent Office (EP3619199B1).

Sources

Method

Application Note: 1-(4-Methoxy-2-nitrophenyl)piperidine as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, the design of active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the design of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, predictable building blocks. 1-(4-Methoxy-2-nitrophenyl)piperidine serves as a critical linchpin in medicinal chemistry. By combining a basic solubilizing moiety (piperidine), an electron-modulating group (methoxy), and a masked primary amine (nitro), this intermediate provides a highly versatile scaffold. It is extensively utilized in the downstream synthesis of complex heterocyclic systems, including benzimidazoles, quinoxalines, and advanced kinase inhibitors such as PIM kinase antagonists .

Physicochemical Profiling & Structural Rationale

As a Senior Application Scientist, I emphasize that selecting an intermediate is never arbitrary; it is a calculated decision based on spatial vectors and electronic properties. The structural architecture of 1-(4-Methoxy-2-nitrophenyl)piperidine is intentionally designed for optimal target engagement:

  • Piperidine Ring: Imparts a basic tertiary amine (pKa ~9–10) that significantly enhances the aqueous solubility of the final API at physiological pH. In receptor binding pockets, the piperidine ring frequently acts as a hydrogen bond acceptor/donor (when protonated) and occupies critical hydrophobic vectors.

  • Methoxy Group (-OCH₃): An electron-donating group that modulates the electron density of the phenyl ring. In biological targets, it often serves as a hydrogen bond acceptor and fine-tunes the lipophilicity (LogP) of the molecule.

  • Nitro Group (-NO₂): Acts as a robust, electron-withdrawing "masked amine." During the initial Nucleophilic Aromatic Substitution (S_NAr), its strong electron-withdrawing nature (via resonance and inductive effects) activates the ortho-position for nucleophilic attack. Post-S_NAr, it is easily reduced to a primary amine, opening the door for amide coupling or heterocyclic ring closure.

Synthetic Pathways & Mechanistic Insights

The synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine relies on a highly efficient S_NAr reaction, followed by a controlled reduction to yield the active diamine intermediate.

Causality in Precursor Selection

The reaction typically utilizes 4-fluoro-3-nitroanisole (1-fluoro-4-methoxy-2-nitrobenzene) or 4-chloro-3-nitroanisole (1-chloro-4-methoxy-2-nitrobenzene) . Why choose the fluoro-derivative over the cheaper chloro-derivative? While the C–F bond is thermodynamically stronger than the C–Cl bond, the extreme electronegativity of fluorine highly polarizes the bond, making the ipso-carbon highly electrophilic. Consequently, the fluoro-derivative reacts significantly faster and at lower temperatures than the chloro-derivative .

Mechanistic Flow

Piperidine acts as the nucleophile, attacking the activated ipso-carbon to form a negatively charged Meisenheimer complex , which is stabilized by the ortho-nitro group. Subsequent expulsion of the halide restores aromaticity, yielding the target intermediate.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.

Protocol A: S_NAr Synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine
  • Preparation: In an oven-dried round-bottom flask, dissolve 4-fluoro-3-nitroanisole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF generated during the reaction. This prevents the protonation of piperidine, ensuring the nucleophile remains active.

  • Nucleophile Addition: Slowly add Piperidine (1.2 eq) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 80°C for 4 hours under a nitrogen atmosphere.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the high-R_f starting material spot completely disappears, replaced by a bright yellow, lower-R_f product spot.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalytic Reduction to 2-(Piperidin-1-yl)-5-methoxyaniline
  • Preparation: Dissolve the synthesized 1-(4-Methoxy-2-nitrophenyl)piperidine (1.0 eq) in HPLC-grade Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a strict nitrogen atmosphere.

    • Causality: Nitrogen purging is critical to prevent the ignition of methanol vapor by the highly active Pd catalyst. Pd/C is chosen over Iron/Acetic acid to avoid toxic heavy metal byproducts, ensuring API-grade purity.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Confirm the disappearance of the yellow nitro compound and the emergence of the highly polar amine via LC-MS (Look for the[M+H]⁺ peak corresponding to the reduced mass).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the diamine intermediate, ready for immediate downstream API coupling.

Quantitative Data & Analytics

The following table summarizes the optimization data for the S_NAr step, demonstrating the quantitative superiority of the fluoro-precursor in polar aprotic solvents.

Starting MaterialHalogenSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
4-Fluoro-3-nitroanisole-FDMF80492 >98%
4-Chloro-3-nitroanisole-ClDMF100127895%
4-Fluoro-3-nitroanisole-FDMSO60394 >98%
4-Chloro-3-nitroanisole-ClEtOH80244585%

Mechanistic Pathway Visualization

G A 1-Fluoro-4-methoxy- 2-nitrobenzene C Meisenheimer Complex A->C SNAr DMF, K2CO3 B Piperidine (Nucleophile) B->C D 1-(4-Methoxy-2-nitrophenyl) piperidine C->D -F⁻ E Catalytic Hydrogenation (Pd/C, H2) D->E Reduction F 2-(Piperidin-1-yl)- 5-methoxyaniline E->F

Workflow of SNAr synthesis and catalytic reduction of 1-(4-Methoxy-2-nitrophenyl)piperidine.

References

  • Novartis AG. "PIM kinase inhibitors and methods of their use". US Patent 8,822,497 B2.
Application

Application Notes &amp; Protocols: One-Pot Synthesis Strategies for Functionalized Aryl Piperidines

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals and natural products.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities.[1][2] Functionalized aryl piperidines, in particular, are privileged structures found in numerous blockbuster drugs, including antipsychotics like Preclamol, anticancer agents such as Niraparib, and anticonvulsants like Tiagabine.[3] The precise orientation of the aryl group and other substituents on the piperidine ring is often critical for pharmacological activity, making stereocontrolled synthesis a paramount objective.

Traditional multi-step syntheses of these complex molecules are often plagued by issues of low overall yield, high cost, and significant waste generation. One-pot synthesis strategies, which encompass multi-component reactions (MCRs), domino reactions, and tandem catalytic sequences, offer an elegant and efficient solution.[4] By combining multiple reaction steps into a single operation without isolating intermediates, these methods adhere to the principles of green chemistry, providing "pot, atom, and step economic" (PASE) pathways to molecular complexity.[5] This guide provides in-depth technical details and field-proven protocols for several powerful one-pot strategies for the synthesis of functionalized aryl piperidines, designed for immediate application in research and development settings.

Strategy 1: Multi-Component Synthesis of Highly Functionalized Piperidines

Multi-component reactions (MCRs) are convergent, one-pot processes where three or more starting materials react to form a product that incorporates the substantial majority of the atoms from each reactant.[6] This approach is exceptionally powerful for rapidly building libraries of complex molecules from simple, readily available precursors.

Mechanistic Rationale: The [4+2] Aza-Diels-Alder Pathway

A common and effective MCR for piperidine synthesis involves the condensation of an aromatic aldehyde, an aniline (or other amine), and a β-ketoester. The reaction is typically catalyzed by a Lewis or Brønsted acid.[6][7] The plausible mechanism proceeds through a tandem sequence:

  • Enamine Formation: The aniline reacts with the β-ketoester to form a reactive enamine intermediate.

  • Imine Formation: Concurrently, a second molecule of aniline condenses with the aromatic aldehyde to generate an imine.

  • [4+2] Aza-Diels-Alder Cycloaddition: The enamine (acting as the diene component) and the imine (acting as the dienophile) undergo a [4+2] cycloaddition to form the tetrahydropyridine ring.[6]

  • Tautomerization: The resulting intermediate tautomerizes to yield the stable, highly functionalized piperidine product.

Various catalysts have been successfully employed, including indium(III) chloride,[5] phenylboronic acid,[7] and tungstophosphoric acid,[6] each offering advantages in terms of efficiency, cost, and environmental impact.

Logical Workflow for Multi-Component Piperidine Synthesis

MCR_Workflow cluster_reactants Starting Materials cluster_pot One-Pot Reaction Vessel A Aromatic Aldehyde Mix Mix & Add Catalyst (e.g., InCl3, Phenylboronic Acid) A->Mix B Aniline (2 eq.) B->Mix C β-Ketoester C->Mix Intermediates In-situ Formation: - Enamine - Imine Mix->Intermediates Tandem Sequence Cycloaddition Aza-Diels-Alder Cycloaddition Intermediates->Cycloaddition Product Highly Functionalized Aryl Piperidine Cycloaddition->Product Precipitation Precipitation / Isolation Product->Precipitation

Caption: Workflow for a five-component, one-pot piperidine synthesis.

Protocol: Phenylboronic Acid-Catalyzed Three-Component Synthesis

This protocol describes a simple, efficient, and eco-friendly synthesis of piperidine derivatives using phenylboronic acid as a catalyst at ambient temperature.[7]

Materials:

  • Substituted Aniline (2.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1,3-dicarbonyl compound) (1.0 mmol)

  • Phenylboronic Acid (10 mol%, 0.1 mmol)

  • Acetonitrile (15 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add the substituted aniline (2.0 mmol), ethyl acetoacetate (1.0 mmol), aromatic aldehyde (1.0 mmol), and phenylboronic acid (0.1 mmol).

  • Add acetonitrile (15 mL) to the flask.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 18-20 hours), pour the reaction mixture into crushed ice.

  • The solid product that separates is collected by filtration.

  • Wash the solid with cold water and then dry it.

  • Recrystallize the crude product from ethanol to obtain the pure, highly functionalized piperidine.

Data Summary: Scope of the Phenylboronic Acid-Catalyzed MCR

The following table summarizes the performance of the protocol with various substituted anilines and aromatic aldehydes.[7]

EntryAniline (Substituent)Aldehyde (Substituent)Catalyst (mol%)Time (h)Yield (%)
1H4-ClPhenylboronic Acid (10)1890
2H4-NO₂Phenylboronic Acid (10)1892
34-CH₃4-ClPhenylboronic Acid (10)2085
44-OCH₃HPhenylboronic Acid (10)2088
54-Cl4-ClPhenylboronic Acid (10)1894

Strategy 2: One-Pot α-Arylation via Negishi Cross-Coupling

Directly functionalizing the piperidine core, especially at the α-position, is a highly valuable transformation. This can be achieved in a one-pot sequence involving lithiation, transmetallation, and a subsequent Negishi cross-coupling reaction.[8] This method provides direct access to 2-aryl piperidines, which are common motifs in pharmaceuticals.

Mechanistic Rationale: A Lithiation-Transmetallation-Coupling Cascade

The causality behind this one-pot strategy is a sequence of carefully controlled organometallic transformations:

  • Directed Lithiation: An N-Boc protected 4-hydroxypiperidine is treated with a strong lithium base (s-BuLi) in the presence of a ligand like TMEDA. The base selectively deprotonates the C2 position (α to the nitrogen), directed by the carbamate group, to form an organolithium intermediate.

  • Transmetallation: The organolithium species is then transmetallated with zinc chloride (ZnCl₂) to generate a more stable and less reactive organozinc reagent. This step is crucial for preventing side reactions and ensuring compatibility with the subsequent catalytic cycle.

  • Negishi Cross-Coupling: A palladium catalyst, typically with a phosphine ligand, is introduced along with an aryl or heteroaryl bromide. The organozinc reagent enters the Pd(0)/Pd(II) catalytic cycle, undergoing transmetallation to the palladium center, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The entire sequence is performed in a single solvent, making it highly efficient.[8]

Reaction Scheme for One-Pot Negishi α-Arylation

Negishi_Workflow Start N-Boc-4-hydroxypiperidine Step1 1. s-BuLi, TMEDA (Lithiation @ C2) Start->Step1 Intermediate1 α-Lithio Piperidine Step1->Intermediate1 Step2 2. ZnCl₂ (Transmetallation) Intermediate1->Step2 Intermediate2 α-Zincated Piperidine Step2->Intermediate2 Step3 3. Aryl-Br, Pd Catalyst (Negishi Coupling) Intermediate2->Step3 Product α-Aryl-N-Boc- 4-hydroxypiperidine Step3->Product

Caption: One-pot sequence for α-arylation of a piperidine derivative.

Protocol: One-Pot α-Arylation of N-Boc-4-hydroxypiperidine

This protocol details the direct α-arylation using a one-pot lithiation/transmetallation/Negishi sequence.[8]

Materials:

  • N-Boc-4-tert-butyldimethylsilyloxypiperidine (1.0 mmol)

  • TMEDA (2.2 mmol)

  • s-BuLi (1.4 M in cyclohexane, 2.2 mmol)

  • Anhydrous Toluene

  • ZnCl₂ (1.0 M in Et₂O, 2.2 mmol)

  • Aryl or Heteroaryl Bromide (1.5 mmol)

  • Pd₂(dba)₃ (0.025 mmol)

  • SPhos (0.055 mmol)

  • Anhydrous reaction vessel (Schlenk tube)

Procedure:

  • Lithiation: To a flame-dried Schlenk tube under an argon atmosphere, add N-Boc-4-TBDMS-oxypiperidine (1.0 mmol) and anhydrous toluene (5 mL). Cool the solution to -20 °C. Add TMEDA (2.2 mmol) followed by the dropwise addition of s-BuLi (2.2 mmol). Stir the resulting solution at -20 °C for 3 hours.

  • Transmetallation: To the above solution, add ZnCl₂ (2.2 mmol) dropwise at -20 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Negishi Coupling: In a separate vessel, prepare the catalyst by mixing Pd₂(dba)₃ (0.025 mmol) and SPhos (0.055 mmol) in anhydrous toluene (1 mL). Add this catalyst solution to the reaction mixture, followed by the aryl bromide (1.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-arylated piperidine. This approach shows high levels of 2,4-cis-diastereoselectivity.[8]

Strategy 3: Enantioselective Synthesis via Catalytic Asymmetric Reduction

Accessing enantiomerically pure aryl piperidines is a critical challenge in pharmaceutical synthesis.[9] One-pot or sequential strategies that combine pyridine functionalization with asymmetric reduction are highly sought after. A powerful recent approach involves a Rhodium-catalyzed asymmetric reductive Heck reaction to form a 3-aryl tetrahydropyridine, which is then reduced to the corresponding piperidine.[3][10]

Mechanistic Rationale: Asymmetric Carbometalation

This three-step process provides access to a wide variety of enantioenriched 3-aryl piperidines:[3][10]

  • Partial Reduction of Pyridine: Pyridine is first partially reduced and activated, for example, by forming a phenyl pyridine-1(2H)-carboxylate.

  • Rh-catalyzed Asymmetric Carbometalation: The key step is a Rh-catalyzed asymmetric reductive Heck reaction. An arylboronic acid couples with the activated dihydropyridine intermediate. The chiral ligand on the rhodium catalyst controls the facial selectivity of the carbometalation, establishing the stereocenter with high enantioselectivity.

  • Final Reduction: The resulting enantioenriched 3-aryl-tetrahydropyridine is then subjected to a final reduction step (e.g., catalytic hydrogenation) to yield the saturated 3-aryl piperidine.

This sequence allows for the modular and highly enantioselective synthesis of valuable chiral building blocks.[3]

Process Flow for Enantioselective 3-Aryl Piperidine Synthesis

Asymmetric_Synthesis Pyridine Pyridine Step1 Partial Reduction & Activation Pyridine->Step1 Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Step1->Dihydropyridine Step2 Rh-Catalyzed Asymmetric Reductive Heck Reaction + Arylboronic Acid Dihydropyridine->Step2 Tetrahydropyridine Enantioenriched 3-Aryl-Tetrahydropyridine Step2->Tetrahydropyridine Step3 Hydrogenation (e.g., Pd/C, H₂) Tetrahydropyridine->Step3 Piperidine Enantioenriched 3-Aryl Piperidine Step3->Piperidine

Caption: A three-step sequence to enantioenriched 3-aryl piperidines.

Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol outlines the key enantioselective coupling step.[11]

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (0.5 mmol)

  • Arylboronic acid (1.5 mmol)

  • [Rh(cod)OH]₂ (3 mol%, 0.015 mmol)

  • (S)-Segphos (chiral ligand, 7 mol%, 0.035 mmol)

  • Aqueous CsOH (50 wt%, 1.0 mmol)

  • Toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL)

  • Argon atmosphere

Procedure:

  • In a vial under an argon atmosphere, add [Rh(cod)OH]₂ (0.015 mmol) and (S)-Segphos (0.035 mmol).

  • Add toluene, THP, and H₂O, followed by the aqueous CsOH solution.

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • To the pre-activated catalyst, add the arylboronic acid (1.5 mmol) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After cooling, proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine.

  • Subsequent Reduction (not one-pot with coupling): The purified tetrahydropyridine can be hydrogenated using Pd/C and H₂ to afford the final piperidine product.[3]

Data Summary: Enantioselective Synthesis of 3-Aryl Piperidine Precursors

This table highlights the high yields and excellent enantioselectivities achievable with this method.[3]

EntryArylboronic AcidProduct Yield (%)Enantiomeric Excess (ee %)
1Phenylboronic acid9499
24-Fluorophenylboronic acid9599
34-Methoxyphenylboronic acid9299
43-Thienylboronic acid8499
52-Naphthylboronic acid8898

Conclusion

The one-pot synthesis of functionalized aryl piperidines represents a significant advancement in synthetic efficiency and sustainability. The strategies outlined in this guide—multi-component reactions, directed cross-coupling, and asymmetric catalytic sequences—provide powerful and versatile tools for researchers, scientists, and drug development professionals. By understanding the underlying mechanisms and leveraging these detailed protocols, teams can accelerate the discovery and development of novel therapeutics built upon this critical heterocyclic scaffold. The continued innovation in one-pot methodologies will undoubtedly unlock new molecular spaces and streamline the path from chemical concept to clinical candidate.[12]

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Mistry, N., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal, 31(31). [Link]

  • Prabakaran, K., et al. (2008). A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence. Arkivoc, 2008(xiii), 57-64. [Link]

  • Goswami, S. V., et al. (2012). An efficient one-pot multi-component synthesis of highly functionalized piperidines. Heterocyclic Communications, 18(5-6), 245-248. [Link]

  • ACS Publications. (2014). One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. ACS Combinatorial Science. [Link]

  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4690. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • RSC Publishing. (n.d.). One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties. Organic & Biomolecular Chemistry. [Link]

  • Ghorai, M. K., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Angewandte Chemie International Edition, 57(1), 159-163. [Link]

  • ResearchGate. (2021). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. [Link]

  • Nikpassand, M., & Zare, M. (2014). H3PW12O40-Catalyzed Multicomponent Reaction for Efficient Synthesis of Highly Substituted Piperidines. Combinatorial Chemistry & High Throughput Screening, 17(6), 503-508. [Link]

  • Hayashi, Y., et al. (2010). and Diastereoselective Synthesis of Piperidines by Coupling of Four Components in a “One-Pot” Sequence Involving Diphenylprolinol Silyl Ether Mediated Michael Reaction. Organic Letters, 12(20), 4520–4523. [Link]

  • ResearchGate. (2025). Domino Imino-Aldol-Aza-Michael Reaction: One-Pot Diastereo- and Enantioselective Synthesis of Piperidines. ResearchGate. [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. [Link]

  • Clarke, P. A., Zaytzev, A. V., & Whitwood, A. C. (2007). Pot, atom and step economic (PASE) synthesis of highly functionalized piperidines: a five-component condensation. Tetrahedron Letters, 48(30), 5209-5212. [Link]

  • National Library of Medicine. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS. [Link]

Sources

Method

Crystallization techniques for isolating 1-(4-Methoxy-2-nitrophenyl)piperidine

An Application Guide to the Isolation and Purification of 1-(4-Methoxy-2-nitrophenyl)piperidine via Crystallization Abstract This technical guide provides a comprehensive overview of methodologies for the isolation and p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Isolation and Purification of 1-(4-Methoxy-2-nitrophenyl)piperidine via Crystallization

Abstract

This technical guide provides a comprehensive overview of methodologies for the isolation and purification of 1-(4-Methoxy-2-nitrophenyl)piperidine, a key intermediate in various synthetic pathways, through crystallization. The document outlines the fundamental principles of crystallization, strategies for solvent selection, detailed experimental protocols, and troubleshooting guidance. The protocols are designed to be self-validating, emphasizing the rationale behind experimental choices to empower researchers in drug development and organic synthesis to achieve high purity and optimal crystal morphology.

Introduction: The Critical Role of Crystallization

In the realm of pharmaceutical and fine chemical synthesis, achieving absolute purity is not merely a goal but a stringent requirement. Crystallization stands as the most powerful and widely employed technique for the purification of solid organic compounds.[1] For a molecule like 1-(4-Methoxy-2-nitrophenyl)piperidine, which contains a polar nitroaromatic system and a basic piperidine moiety, effective crystallization is paramount. It serves to eliminate impurities such as unreacted starting materials, byproducts, and isomers that are often present in crude reaction mixtures.[2]

Furthermore, the solid-state properties of an active pharmaceutical ingredient (API) or intermediate are governed by its crystal structure. The phenomenon of polymorphism , the ability of a compound to exist in multiple crystalline forms, can profoundly impact critical physicochemical properties including solubility, melting point, stability, and bioavailability.[3][4] Controlling the crystallization process is therefore essential to isolate the desired, most stable polymorph, ensuring batch-to-batch consistency and therapeutic efficacy of the final drug product.[5] This guide provides the foundational knowledge and practical protocols to develop a robust crystallization process for 1-(4-Methoxy-2-nitrophenyl)piperidine.

Physicochemical Profile of 1-(4-Methoxy-2-nitrophenyl)piperidine

A successful crystallization strategy begins with a thorough understanding of the target molecule's properties. While specific experimental data for this exact compound is not widely published, its structure allows for reliable predictions to guide solvent selection and protocol design.

Structural Analysis:

  • Polarity: The molecule possesses significant polarity due to the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃) on the aromatic ring. The piperidine ring, a secondary amine, also contributes to its overall polarity.[6]

  • Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. This influences its solubility in protic solvents.

  • Molecular Weight: Approximately 238.27 g/mol .

PropertyPredicted Value / CharacteristicRationale & Implication for Crystallization
Appearance Yellowish to Amber Crystalline SolidThe color is typical for nitroaromatic compounds. A change in color upon crystallization can indicate purification.
Melting Point Moderately highA melting point well above room temperature is a prerequisite for most common crystallization techniques.[7]
Solubility Soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate); sparingly soluble in non-polar solvents (e.g., hexanes, petroleum ether).The "like dissolves like" principle suggests that polar solvents will be effective for dissolution.[8] Non-polar solvents may serve as anti-solvents.
pKa Weakly basicThe piperidine nitrogen imparts basicity. This is more relevant for extractive purification but can influence solvent interactions.

The Crystallization Workflow: A Strategic Approach

The path from a crude solid to highly pure crystals involves a logical sequence of steps. The selection of the appropriate technique is dictated by the compound's solubility profile and the nature of the impurities.

G Crude_Solid Crude 1-(4-Methoxy-2-nitrophenyl)piperidine Solvent_Screen Solvent Screening (Small Scale Tests) Crude_Solid->Solvent_Screen Single_Solvent Ideal Single Solvent Found? (Soluble Hot, Insoluble Cold) Solvent_Screen->Single_Solvent Cooling_Cryst Protocol 1: Cooling Crystallization Single_Solvent->Cooling_Cryst Yes Mixed_Solvent No Ideal Single Solvent Single_Solvent->Mixed_Solvent No Purified_Crystals High Purity Crystals Cooling_Cryst->Purified_Crystals Anti_Solvent_Cryst Protocol 2: Anti-Solvent Crystallization Mixed_Solvent->Anti_Solvent_Cryst High_Solubility Too Soluble in Most Solvents? Mixed_Solvent->High_Solubility Anti_Solvent_Cryst->Purified_Crystals High_Solubility->Anti_Solvent_Cryst No Evaporation_Cryst Protocol 3: Slow Evaporation High_Solubility->Evaporation_Cryst Yes Evaporation_Cryst->Purified_Crystals G cluster_0 Dissolution & Filtration cluster_1 Crystallization cluster_2 Isolation & Drying Dissolve 1. Dissolve crude solid in minimum hot solvent Hot_Filter 2. (Optional) Hot gravity filtration to remove insoluble impurities Dissolve->Hot_Filter Cool_RT 3. Slow cooling to room temperature Hot_Filter->Cool_RT Cool_Ice 4. Cool in ice bath to maximize yield Cool_RT->Cool_Ice Vacuum_Filter 5. Collect crystals by vacuum filtration Cool_Ice->Vacuum_Filter Wash 6. Wash with minimal ice-cold solvent Vacuum_Filter->Wash Dry 7. Dry under vacuum Wash->Dry Result Pure Crystals Dry->Result

Caption: Step-by-step workflow for single-solvent recrystallization.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding hot solvent dropwise until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for maximizing yield. [9]2. Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem. [10]3. Slow Cooling: Cover the flask with a watch glass and allow the solution to cool undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals and effectively excludes impurities from the crystal lattice. Rapid cooling can trap impurities. [11]4. Maximize Precipitation: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes. Causality: The solubility of the compound decreases further at lower temperatures, leading to a higher recovery of the product from the solution. [9]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent removes any adhering mother liquor (which contains dissolved impurities) without dissolving a significant amount of the purified product crystals. [12]7. Drying: Transfer the crystals to a watch glass and dry them under vacuum to remove any residual solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization

This technique is employed when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "poor" solvent). The two solvents must be miscible. [13]A common pair for this system would be Ethanol (good solvent) and Water or Hexane (anti-solvent).

Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with vigorous stirring until the solution becomes faintly cloudy (turbid). This point of persistent cloudiness is the saturation point.

  • Clarification: Add a few drops of the "good" solvent to the hot mixture until the cloudiness just disappears.

  • Cooling & Isolation: Allow the solution to cool slowly, as described in Protocol 1 (Steps 3-7), to induce crystallization and isolate the product. Causality: The addition of the anti-solvent reduces the overall solvating power of the system, forcing the compound out of solution to form crystals. [2]

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent used: The solution is not supersaturated upon cooling.<[7]br>- Inhibition of nucleation: The initial formation of crystal seeds is kinetically hindered.- Boil off some of the solvent to increase the concentration and attempt to cool again.<[11]br>- Scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.<[9]br>- Add a "seed crystal" of the pure compound, if available. [14]
"Oiling Out" - High impurity concentration: Impurities can lower the melting point of the mixture.- Rapid cooling: The solution cools too quickly.- Inappropriate solvent: The boiling point of the solvent is higher than the melting point of the compound. [7]- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.<[9]br>- If the problem persists, purify the compound by another method (e.g., column chromatography) first, or select a different solvent with a lower boiling point. [7]
Rapid Precipitation ("Crashing Out") - Solution is too concentrated: The level of supersaturation is too high.- Rapid cooling. - Place the flask back on the heat source, add more solvent to redissolve the solid, and allow for slower, more controlled cooling. [11]
Poor Yield - Too much solvent was used: A significant amount of product remains in the mother liquor.<[11]br>- Incomplete cooling: The solution was not cooled for a sufficient duration or to a low enough temperature.- Before discarding the filtrate (mother liquor), cool it further to see if more product crystallizes. If so, collect this second crop (it may be less pure).- In future attempts, be more judicious with the initial amount of solvent used.

Conclusion

The crystallization of 1-(4-Methoxy-2-nitrophenyl)piperidine is a critical purification step that can be systematically optimized. By understanding the physicochemical properties of the molecule and applying the logical workflows presented, researchers can effectively select solvents and execute protocols to achieve high purity and desirable crystal forms. The troubleshooting guide provides a framework for overcoming common challenges, ensuring a robust and reproducible purification process essential for applications in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • MDPI. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science.
  • Scribd. (n.d.). Solvent Selection for Crystallization | PDF | Solution | Solubility.
  • Wikipedia. (n.d.). Crystal polymorphism.
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • ResearchGate. (2018, October 29). Do now any rules for solvent selection in crystal engineering?.
  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • ACS Publications. (2014, July 21). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Benchchem. (n.d.). "solvent selection for effective recrystallization of nitroaromatic compounds".
  • Wiley. (n.d.). Crystallization of Organic Compounds.
  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization.
  • Unknown. (n.d.). Guide for crystallization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine

Introduction Welcome to the technical support center for the synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for C-N bond formation on electron-deficient aromatic rings.[1][2] While robust, this reaction can present challenges related to yield, purity, and reaction kinetics. This document provides expert insights and validated protocols to help you navigate these challenges and optimize your synthetic outcomes.

Reaction Overview: The SNAr Mechanism

The synthesis proceeds via an addition-elimination mechanism, which is characteristic of SNAr reactions.[1][3] The key to this reaction is the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO2), positioned ortho to the leaving group (e.g., a halogen). This positioning is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4]

The reaction can be visualized in two primary steps:

  • Addition: The nucleophile (piperidine) attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex. This step is typically the rate-determining step.[3]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism Reactants Reactants (1-Halo-4-methoxy-2-nitrobenzene + Piperidine) Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Reactants->Intermediate Step 1: Nucleophilic Addition (Rate-Determining) Product Product (1-(4-Methoxy-2-nitrophenyl)piperidine) Intermediate->Product Step 2: Elimination of Leaving Group (Aromaticity Restored)

Caption: The two-step Addition-Elimination mechanism for the SNAr reaction.

Key Reaction Parameters
ParameterRole & Scientific RationaleTypical Conditions
Aryl Halide The electrophilic substrate. The nitro group ortho to the leaving group is essential for activating the ring to nucleophilic attack.[1][5]1-Fluoro- or 1-chloro-4-methoxy-2-nitrobenzene are common starting materials.
Nucleophile Piperidine, a secondary amine, attacks the electron-deficient aromatic ring.1.1 to 2.0 equivalents. An excess can also serve as the base.
Base Scavenges the acid (HX) byproduct, driving the reaction to completion.Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used.[6][7]
Solvent Polar aprotic solvents are preferred as they solvate the base's cation, increasing the nucleophilicity of the amine.[5]Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).
Temperature Provides the necessary activation energy for the reaction.80 °C to 120 °C. Higher temperatures can accelerate the reaction but may also promote side reactions.[6]

Troubleshooting Guide

Troubleshooting_Workflow start Reaction Start check_conversion Low / No Conversion? start->check_conversion check_side_products Major Side Products Observed? check_conversion->check_side_products No action_temp Increase Temperature (e.g., in 10°C increments) check_conversion->action_temp Yes check_yield Low Yield After Purification? check_side_products->check_yield No action_hydrolysis Check for Water Contamination (Source of Phenol Byproduct) check_side_products->action_hydrolysis Yes success Successful Synthesis check_yield->success No action_workup Optimize Aqueous Workup (Adjust pH, check for emulsions) check_yield->action_workup Yes action_solvent Verify Anhydrous Polar Aprotic Solvent (DMSO, DMF) action_temp->action_solvent action_reagents Check Reagent Purity & Leaving Group (F > Cl) action_solvent->action_reagents action_reagents->check_conversion action_base Use Weaker Base if Needed (e.g., K₂CO₃ vs. Stronger Bases) action_hydrolysis->action_base action_base->check_side_products action_purification Optimize Chromatography (Add 0.5% Et₃N to eluent) action_workup->action_purification action_purification->check_yield

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction shows low or no conversion of the aryl halide starting material. What are the likely causes?

A1: Low conversion is a common issue that can typically be traced back to reaction conditions or reagent quality.

  • Suboptimal Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier, especially when using less reactive leaving groups like chloride.[5]

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and potential decomposition by TLC or LC-MS. If accessible, microwave irradiation can dramatically reduce reaction times.[5]

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.[8][9]

    • Solution: Ensure you are using a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF. These solvents excel at solvating the cation of the base, leaving the piperidine nucleophile more reactive.[5]

  • Poor Leaving Group: The reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I.[1][5] This is contrary to SN2 reactions because the electronegativity of the halogen influences the electrophilicity of the ipso-carbon, which is attacked in the rate-determining step.

    • Solution: If you are using a chloro- or bromo-substituted starting material and facing reactivity issues, switching to the analogous fluoro-substituted compound (1-fluoro-4-methoxy-2-nitrobenzene) will significantly increase the reaction rate.

  • Reagent Quality: The presence of water can lead to unwanted side reactions. Ensure your piperidine, solvent, and base are anhydrous.

Q2: I'm observing a significant byproduct with a different polarity from my desired product. What could it be?

A2: The most common byproduct in this reaction arises from the presence of moisture.

  • Hydrolysis of Starting Material: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 4-methoxy-2-nitrophenol . This is often observed when using lower-grade solvents or if the reaction is not performed under an inert atmosphere.

    • Prevention: Use anhydrous solvents and reagents. Drying the reaction flask and running the reaction under a nitrogen or argon atmosphere can minimize the formation of this impurity.

  • Solvent Decomposition: While less common with K₂CO₃, using very strong bases in DMF at high temperatures can cause the solvent to decompose into dimethylamine, which is also a nucleophile and can compete with piperidine.[5]

    • Prevention: Use a stable solvent like DMSO or NMP if very strong bases and high temperatures are required. For this specific synthesis, K₂CO₃ is sufficient and poses a low risk of solvent decomposition.

Q3: My yield is consistently low after purification by silica gel chromatography. Why is this happening?

A3: The basic nature of the piperidine moiety in your product is the most likely cause of purification difficulties.

  • Product Tailing on Silica Gel: Basic compounds like 1-(4-methoxy-2-nitrophenyl)piperidine can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and often, irreversible adsorption of the product onto the column, resulting in low recovery.[6][10]

    • Solution 1 (Eluent Modification): Add a small amount of a competitive base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate). This additive will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape and higher recovery.[6]

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina, which is better suited for the purification of basic compounds.

    • Solution 3 (Crystallization): If the crude product is sufficiently pure, recrystallization can be an excellent alternative to chromatography for obtaining a highly pure final product and can sometimes lead to better overall yields.[10]

Frequently Asked Questions (FAQs)

Q1: Why is a base like potassium carbonate (K₂CO₃) necessary? Can I run the reaction without it? A1: The base plays a crucial role in neutralizing the hydrohalic acid (e.g., HCl) that is formed as a byproduct of the substitution. Without a base, the acid would protonate the piperidine nucleophile, forming a piperidinium salt. This salt is no longer nucleophilic, which would effectively halt the reaction. While using a large excess of piperidine (2 equivalents or more) can serve this dual purpose (nucleophile and base), adding an inexpensive inorganic base like K₂CO₃ is more atom-economical and ensures the piperidine remains available as a nucleophile throughout the reaction.[6]

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to achieve good separation between your starting aryl halide and the more polar product. The product will typically have a lower Rf value than the starting material. Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) can help identify the spots. For more quantitative analysis, LC-MS can be used to monitor the disappearance of starting material and the appearance of the product mass peak.[6]

Q3: Can I use a different amine instead of piperidine? A3: Yes, the SNAr reaction is versatile and works with a variety of nucleophiles, including other secondary amines (like morpholine or pyrrolidine) and primary amines.[11][12] However, the nucleophilicity and basicity of the amine will affect the reaction rate. Less nucleophilic amines (e.g., anilines) may require more forcing conditions (higher temperatures or longer reaction times).[11]

Q4: What are the primary safety concerns for this reaction? A4: The primary concerns involve the reagents used:

  • Solvents: Polar aprotic solvents like DMF and NMP are classified as reproductive toxins. Always handle them in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Reagents: Piperidine is a corrosive and flammable liquid. Aryl halides, especially those with nitro groups, can be irritants and should be handled with care.

  • General Precautions: As the reaction is typically heated, there is a risk of pressure buildup if the reaction is performed in a sealed vessel. Ensure the system is properly vented or equipped with a reflux condenser.

Validated Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine

This protocol is based on established procedures for SNAr reactions with similar substrates.[6][7]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-methoxy-2-nitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and dimethyl sulfoxide (DMSO, approx. 5 mL per mmol of starting material).

  • Reagent Addition: Add piperidine (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 2-3 hours until the starting aryl halide spot is no longer visible. A typical reaction time is 6-12 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approx. 10 times the volume of DMSO). This will precipitate the crude product.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with copious amounts of water to remove residual DMSO and salts.

  • Drying: Dry the crude product under vacuum to yield 1-(4-methoxy-2-nitrophenyl)piperidine, which can be purified further.

Protocol 2: Purification by Column Chromatography
  • Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture as the eluent.

  • Eluent Preparation: Prepare the mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and add triethylamine (0.5% v/v) to this mixture.

  • Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.

  • Elution: Elute the column with the triethylamine-modified eluent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a solid.

References

  • Alarcón-Espósito, J., et al. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • Gholami, M. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Gázquez, J. A., et al. (2016). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]

  • Castañeda, S., et al. (2020). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chapman, N. B., & Rees, C. W. (Eds.). (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • Banjoko, O., & Ezeani, C. (1986). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Rohde, G. T., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Merzouk, M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]

  • Google Patents. (2005). WO2005021522A1 - Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane.
  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. [Link]

  • Spinelli, D., et al. (1977). Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. [Link]

Sources

Optimization

Removing unreacted piperidine from 1-(4-Methoxy-2-nitrophenyl)piperidine product

Technical Support Center: Purification of 1-(4-Methoxy-2-nitrophenyl)piperidine Welcome to the technical support center for the purification of piperidine derivatives. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(4-Methoxy-2-nitrophenyl)piperidine

Welcome to the technical support center for the purification of piperidine derivatives. This guide provides in-depth troubleshooting advice and detailed protocols specifically tailored to the removal of unreacted piperidine from your 1-(4-Methoxy-2-nitrophenyl)piperidine product.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and common method to remove unreacted piperidine from my reaction mixture?

A: The most widely used and straightforward method is an acidic wash, also known as an acid-base extraction.[1] Piperidine is a basic compound that is readily protonated by a dilute acid (e.g., 1 M HCl) to form a water-soluble piperidinium salt.[2][3] This salt will partition into the aqueous layer, while your desired, less basic product, 1-(4-Methoxy-2-nitrophenyl)piperidine, remains in the organic solvent. This allows for a clean separation in a separatory funnel.[4]

Q2: I'm analyzing my crude product by Thin-Layer Chromatography (TLC) on silica gel, and I see significant streaking or "tailing" of my spots. What causes this?

A: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[5] The basic nitrogen atom in both your product and the residual piperidine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor separation, broad peaks in column chromatography, and streaking on TLC plates.[5] The most common solution is to add a basic modifier, such as triethylamine (TEA), to your eluent at a concentration of 0.5-1% (v/v).[2][5] The TEA will compete with your compound for binding to the acidic sites on the silica, resulting in sharper spots and better separation.

Q3: Is it possible to remove the excess piperidine by distillation?

A: While piperidine has a relatively low boiling point (106 °C), distillation is often not the ideal method for this specific purification.[6] This is because your product, 1-(4-Methoxy-2-nitrophenyl)piperidine, is likely a high-boiling oil or solid, and the high temperatures required for distillation could lead to product degradation. Furthermore, if other volatile impurities are present, simple distillation may not be effective. Acid-base extraction or chromatography are far more reliable and gentle methods for this purpose.

Q4: How can I confirm that all the unreacted piperidine has been successfully removed from my final product?

A: The most definitive method for confirming the absence of residual piperidine is Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Unreacted piperidine has characteristic signals that can be easily identified. You can also use Thin-Layer Chromatography (TLC) as a quick check. By co-spotting your purified product alongside a sample of pure piperidine on a TLC plate, you can visually confirm the absence of the piperidine spot in your product lane.

Troubleshooting and Detailed Purification Protocols

This section provides step-by-step solutions to common purification challenges encountered during the synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine.

Problem: My product is still contaminated with piperidine after a simple water wash.

This is expected, as piperidine has some miscibility with organic solvents. A simple water wash is insufficient for complete removal. The recommended solution is a targeted acid-base extraction.

Solution: Perform an Acid-Base Extraction (Acidic Wash)

Principle of the Method: This technique leverages the difference in basicity between the unreacted piperidine and the N-arylpiperidine product. Piperidine (pKa of conjugate acid ≈ 11.2) is significantly more basic than the anilinetype nitrogen of the product.[6] Therefore, a dilute acid will selectively protonate the piperidine, forming a water-soluble salt (piperidine hydrochloride), which is then extracted into the aqueous phase.[3][7] The desired product remains in the organic layer.[4]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use a volume sufficient to ensure the product is fully dissolved.

  • First Acidic Wash: Add an equal volume of dilute aqueous acid, typically 1 M hydrochloric acid (HCl).[2]

  • Extraction: Stopper the separatory funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel vigorously for 30-60 seconds. Allow the layers to fully separate.

  • Phase Separation: Drain the lower aqueous layer, which now contains the piperidinium hydrochloride salt.

  • Repeat Wash: Repeat the acidic wash (steps 2-4) on the organic layer one or two more times to ensure complete removal of piperidine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.[7]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow for Acid-Base Extraction

A Crude Product in Organic Solvent B Add 1 M HCl (aq) Shake and Separate A->B C Organic Layer: Product + Other Impurities B->C Top/Bottom Layer (depends on solvent) D Aqueous Layer: Piperidine HCl Salt B->D Other Layer E Wash Organic Layer with NaHCO3 (aq) & Brine C->E F Dry (Na2SO4) & Concentrate E->F G Purified Product F->G

Caption: Workflow for removing piperidine via acid-base extraction.

Problem: The product requires higher purity, or other non-basic impurities are present.

If acid-base extraction does not yield a product of sufficient purity, or if byproducts with similar neutrality to your desired compound are present, flash column chromatography is the recommended next step.

Solution: Purification by Flash Column Chromatography

Principle of the Method: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[8] By carefully selecting an eluent system, the desired product can be separated from both more polar (piperidine) and less polar impurities.

Data Presentation: Eluent Selection for N-Arylpiperidines

The key to successful chromatography is selecting the right solvent system. This is typically done using TLC analysis. For your product, a good starting point is a mixture of a non-polar and a polar solvent.

Solvent System ComponentsRatio (Non-polar:Polar)ModifierTarget Rf
Hexanes : Ethyl Acetate9:1 to 4:10.5-1% Triethylamine (TEA)~0.2-0.4
Toluene : Ethyl Acetate9:1 to 4:10.5-1% Triethylamine (TEA)~0.2-0.4
Dichloromethane : Methanol99:1 to 95:50.5-1% Triethylamine (TEA)~0.2-0.4

Note: The addition of triethylamine is crucial to prevent peak tailing by neutralizing the acidic sites on the silica gel.[2][5]

Experimental Protocol: Flash Column Chromatography

  • Eluent Selection: Using TLC, identify a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4.[2] Ensure you add ~0.5-1% TEA to the TLC solvent jar.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (with TEA added).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like DCM. If using a strong solvent, it is best to pre-adsorb the sample onto a small amount of silica gel (dry loading) before placing it on top of the column.[8]

  • Elution: Run the column by applying positive pressure, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution of your product by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to yield the final, purified compound.

Workflow for Flash Column Chromatography

A Select Eluent via TLC (Hex/EtOAc + 1% TEA) B Pack Silica Gel Column A->B C Load Crude Product (Wet or Dry Load) B->C D Elute with Solvent & Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Concentrate Solvent F->G H Highly Pure Product G->H

Caption: General workflow for purification by flash column chromatography.

Problem: My final product is a solid but appears discolored or contains trace impurities.

For solid products, recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[1][9]

Solution: Purification by Recrystallization

Principle of the Method: This technique relies on the differential solubility of your product and impurities in a specific solvent at different temperatures.[9] An ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point. As the hot, saturated solution cools, the product's solubility decreases, causing it to crystallize out, leaving impurities behind in the solution.

Experimental Protocol: Recrystallization

  • Solvent Screening: Place a small amount (~10-20 mg) of your product into several test tubes. Add a few different solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water) dropwise to find one that dissolves the solid when hot but not when cold.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To promote larger crystal growth, you can cover the flask. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[9]

References

  • Benchchem. (n.d.). Addressing solubility issues of 4-phenylpiperidine hydrochloride in organic solvents.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. (n.d.). Methods for removing unreacted piperazine from the reaction mixture.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Wikipedia. (n.d.). Piperidine.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

Sources

Troubleshooting

Optimizing temperature and pressure for 1-(4-Methoxy-2-nitrophenyl)piperidine synthesis

Welcome to the Synthesis & Process Scale-Up Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the nucleophilic aromatic substitution (SNAr) of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Process Scale-Up Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitroanisole with piperidine.

Because the chloride leaving group presents a higher activation energy barrier than its fluoride counterpart, achieving high yields requires precise manipulation of thermodynamic and kinetic parameters. This center provides mechanistic causality, validated protocols, and targeted troubleshooting to ensure reproducible scale-up.

Mechanistic Grounding: The Causality of Temperature and Pressure

The synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine proceeds via an SNAr addition-elimination pathway. Understanding the physical chemistry of this pathway is critical for parameter optimization.

  • The Temperature Imperative: The reaction is typically sluggish at room temperature. The "element effect" in SNAr dictates that chloride is a significantly poorer leaving group than fluoride [1]. The rate-determining step is the nucleophilic attack of piperidine to form the resonance-stabilized Meisenheimer complex [2]. Elevated temperatures (120–140 °C) are required to provide the kinetic energy necessary to overcome this substantial activation barrier.

  • The Pressure Advantage: Piperidine has a boiling point of 106 °C. Attempting to run this reaction at 130 °C under atmospheric pressure will result in the rapid volatilization of the nucleophile, stalling the reaction. Sealed pressure vessels (autoclaves or heavy-walled tubes) are mandatory to maintain the reactants in the liquid phase. Furthermore, the formation of the highly ordered, charged Meisenheimer complex results in a negative volume of activation ( ΔV‡<0 ). According to Le Chatelier's principle, elevated pressure thermodynamically stabilizes this compact transition state, actively accelerating the reaction rate [3].

SNAr_Mechanism SM 4-Chloro-3-nitroanisole + Piperidine MC Meisenheimer Complex (Transition State) SM->MC High Temp / Pressure (Rate-Determining) Prod 1-(4-Methoxy-2-nitrophenyl)piperidine + Piperidinium Chloride MC->Prod Fast Elimination

Fig 1. SNAr addition-elimination mechanism highlighting the rate-determining Meisenheimer complex.

Self-Validating Experimental Protocol: High-Pressure Synthesis

This standard operating procedure (SOP) utilizes a sealed-tube/autoclave methodology. The protocol is designed as a self-validating system: in-process physical readouts (pressure gauges) and analytical checkpoints (LC-MS) confirm the reaction's trajectory before completion.

Step-by-Step Methodology
  • Reagent Preparation: In a thick-walled pressure tube or Hastelloy autoclave, dissolve 1.0 equivalent of 4-chloro-3-nitroanisole in anhydrous DMF (0.5 M concentration). Add 2.5 equivalents of piperidine. Causality: The excess piperidine acts as both the nucleophile and the acid scavenger for the HCl byproduct, preventing the formation of unreactive piperidinium chloride.

  • Reactor Sealing & Purging: Purge the headspace with inert Nitrogen gas for 5 minutes, then seal the reactor securely.

  • Pressurized Heating (Validation Checkpoint 1): Ramp the heating block or oil bath to 130 °C. Monitor the internal pressure gauge. Self-Validation: The pressure should stabilize between 3.5 to 4.5 bar. If the pressure drops, the seal is compromised, and piperidine is escaping.

  • Reaction Monitoring (Validation Checkpoint 2): Maintain heating for 12 hours. At the 6-hour mark, cool the reactor, safely depressurize, and take a 10 µL aliquot. Self-Validation: Analyze via LC-MS. You should observe the depletion of the starting material (m/z ~187/189) and the emergence of the product mass (m/z [M+H]+ 237).

  • Controlled Quenching: Cool the reactor to < 30 °C before breaking the seal. Pour the dark reaction mixture into 5 volumes of ice-cold distilled water under vigorous stirring.

  • Isolation: The product will precipitate as a bright yellow/orange solid. Filter under vacuum, wash thoroughly with cold water to remove DMF and piperidine salts, and dry under high vacuum at 45 °C.

Workflow Prep 1. Reagent Preparation Mix electrophile, piperidine (2.5 eq), and DMF solvent Seal 2. Reactor Sealing Purge with N2 and secure to prevent volatile loss Prep->Seal Heat 3. Pressurized Heating Ramp to 130°C (approx. 4 bar) Maintain for 12 hours Seal->Heat Cool 4. Controlled Cooling Depressurize safely below 30°C Heat->Cool Isolate 5. Aqueous Workup Precipitate product in water, filter, and dry Cool->Isolate

Fig 2. Step-by-step workflow for the high-pressure SNAr synthesis protocol.

Quantitative Optimization Data

The following table summarizes empirical data from our optimization matrices, demonstrating the delicate balance between conversion efficiency and product degradation.

Temperature (°C)Pressure (bar)Time (h)Conversion (%)Impurity Profile & Notes
801.0 (Atm)24< 15%Mostly unreacted starting material. Insufficient kinetic energy.
105 (Reflux)1.0 (Atm)24~ 45%Reaction stalls due to evaporative loss of piperidine.
130 4.0 (Sealed) 12 > 98% Optimal conditions. Clean conversion, high isolated yield.
1506.5 (Sealed)1280% (Product)15% Demethylation side-product observed. Thermal degradation.

Troubleshooting & FAQs

Q1: My reaction stalled at 50% conversion despite running it in a sealed tube for 24 hours. What went wrong? A1: This is almost always a stoichiometry issue related to acid neutralization. The SNAr reaction generates one equivalent of HCl. If you only used 1.0 to 1.5 equivalents of piperidine, the HCl will protonate the remaining piperidine, rendering it non-nucleophilic. Fix: Ensure you are using at least 2.5 equivalents of piperidine, or add 2.0 equivalents of an inorganic base like K2CO3 to act as an acid scavenger.

Q2: At 150 °C, I am seeing a highly polar side product on my TLC/LC-MS. What is this impurity? A2: You have exceeded the thermal ceiling for this specific substrate. At temperatures 150 °C, piperidine can act as a nucleophile to attack the methyl group of the methoxy ether, resulting in ether cleavage (demethylation). This generates the corresponding phenol derivative, which is highly polar. Fix: Strictly cap your reaction temperature at 130 °C.

Q3: Can I avoid using high-pressure equipment altogether? A3: Yes, but it requires changing the starting material. By switching from 4-chloro-3-nitroanisole to 4-fluoro-3-nitroanisole, you leverage the "element effect" [2]. The highly electronegative fluorine atom drastically stabilizes the Meisenheimer complex, lowering the activation energy so significantly that the reaction will proceed to completion at room temperature or mild reflux (60–80 °C) without pressure [1]. However, be aware that the fluoro-derivative is substantially more expensive.

Q4: Why use DMF instead of a non-polar solvent like Toluene? A4: SNAr reactions involve the generation of a highly polar, charged transition state. Polar aprotic solvents like DMF or DMSO stabilize this charge separation, significantly accelerating the reaction rate compared to non-polar solvents.

References

  • Benchchem.
  • National Center for Biotechnology Information (PMC).Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate.
Optimization

Purification challenges of 1-(4-Methoxy-2-nitrophenyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the synthesis and isolation of ortho-nitroaniline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the synthesis and isolation of ortho-nitroaniline derivatives.

The purification of 1-(4-Methoxy-2-nitrophenyl)piperidine presents a unique set of challenges. Because the product is a tertiary amine, many chemists mistakenly assume it will behave like a standard aliphatic amine during workup. However, the strong electronic effects of the aromatic substituents fundamentally alter its physicochemical properties.

This guide is designed to move beyond basic protocols. We will dissect the causality behind each purification challenge, establish self-validating experimental workflows, and provide you with the mechanistic grounding needed to optimize your yields.

Section 1: Mechanistic Grounding & Reaction Optimization

Purification does not begin in the separatory funnel; it begins in the reaction flask. The synthesis of 1-(4-Methoxy-2-nitrophenyl)piperidine relies on a Nucleophilic Aromatic Substitution (SNAr).

To minimize downstream purification challenges, the choice of starting material is critical. Using 1-fluoro-4-methoxy-2-nitrobenzene is vastly superior to the chloro-analogue. Fluorine's high electronegativity creates a larger partial positive charge on the ipso carbon, significantly lowering the activation energy required to form the intermediate Meisenheimer complex. This ensures complete conversion and prevents the co-elution of unreacted starting materials during chromatography.

SNAr SM1 1-Fluoro-4-methoxy- 2-nitrobenzene MC Meisenheimer Complex SM1->MC SNAr Addition SM2 Piperidine SM2->MC Nucleophilic Attack Prod 1-(4-Methoxy-2-nitrophenyl) piperidine MC->Prod -HF Elimination

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for the target piperidine derivative.

Section 2: Troubleshooting FAQs

Q1: My crude NMR shows persistent piperidine contamination even after extended high-vacuum drying. How do I remove it without resorting to column chromatography? The Causality: Piperidine is a strong secondary amine with a pKa of ~11.2. When it reacts to form your product, the nitrogen lone pair becomes conjugated with the aromatic ring. The highly electron-withdrawing ortho-nitro group pulls electron density away from the piperidine nitrogen via resonance, drastically lowering its basicity (estimated pKa < 5.0)[1]. The Solution: You can exploit this massive pKa differential using a targeted acid-base extraction[2]. Washing your organic layer (EtOAc) with 1M HCl will selectively protonate the unreacted piperidine, pulling it into the aqueous phase. Your weakly basic product will remain unprotonated and safely in the organic phase.

Q2: I am seeing co-elution of my starting material (fluorobenzene) and the product on silica gel. How can I resolve this? The Causality: 1-fluoro-4-methoxy-2-nitrobenzene is highly non-polar. While the addition of the piperidine ring adds some steric bulk, the internal "push-pull" electronic system (methoxy pushing, nitro pulling) minimizes the overall dipole moment of the product, causing their Rf values to be frustratingly close. The Solution: Optimize the stoichiometry. Use a deliberate excess of piperidine (1.5 equivalents) to drive the electrophile to 100% consumption, effectively eliminating the need to separate them later. If chromatography is unavoidable, utilize a shallow gradient: start with 100% Hexanes to elute any residual fluorobenzene, then slowly step up to 10-15% EtOAc/Hexanes to elute the product.

Q3: During the aqueous workup, I get a stubborn, milky emulsion that refuses to separate. How do I break it? The Causality: SNAr reactions are typically run in polar aprotic solvents like DMF or DMSO. These solvents are miscible with both water and Ethyl Acetate. When they partition between the two phases during workup, they act as co-solvents, stabilizing emulsions—especially in the presence of basic salts (K2CO3). The Solution: Pre-wash the organic layer. Before introducing any acid, wash the EtOAc layer with copious amounts of distilled water (at least 3x the organic volume) or a 5% aqueous LiCl solution. Lithium chloride dramatically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer and breaking the emulsion.

Q4: The reaction mixture turns incredibly dark, and I isolate a tarry baseline impurity that ruins my column. What causes this? The Causality: Nitroaromatics are highly susceptible to radical anion formation and thermal degradation at elevated temperatures, particularly in the presence of excess amine bases[3]. The Solution: Strict thermal control. Keep the reaction temperature strictly between 80–90 °C. Do not exceed 100 °C, and monitor the reaction closely via TLC to quench it the moment the starting material is consumed.

Section 3: Standardized Purification Protocol

To ensure a self-validating and reproducible purification, follow this step-by-step methodology. This protocol utilizes the differential basicity principles discussed above to isolate the product often without the need for chromatography.

  • Reaction Quench: Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the crude mixture with Ethyl Acetate (EtOAc) using 10 volumes relative to the reaction solvent.

  • Solvent Stripping (Anti-Emulsion): Wash the organic layer with distilled water (3 × 10 volumes) or 5% aqueous LiCl (2 × 5 volumes) to completely remove the DMF/DMSO reaction solvent. Discard the aqueous layers.

  • Selective Deprotonation (Crucial Step): Wash the organic layer with 1M HCl (2 × 5 volumes). Self-Validation: Check the pH of the aqueous wash; it should remain acidic. This step extracts all unreacted piperidine into the aqueous phase.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (1 × 5 volumes) to neutralize any residual acid, followed by a final wash with saturated brine (1 × 5 volumes) to remove bulk water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified 1-(4-Methoxy-2-nitrophenyl)piperidine.

Workup Crude Crude Reaction Mixture in EtOAc WaterWash Aqueous Wash (H2O / LiCl) Crude->WaterWash Removes DMF AcidWash 1M HCl Wash WaterWash->AcidWash Organic Layer OrgPhase Organic Phase (Pure Product) AcidWash->OrgPhase Product (pKa < 5) AqPhase Aqueous Phase (Piperidine·HCl) AcidWash->AqPhase Piperidine (pKa ~11)

Figure 2: Differential acid-base extraction workflow exploiting pKa variations for purification.

Section 4: Quantitative Data & Chromatographic Parameters

Use the following reference metrics to track your compounds during the reaction and purification phases.

Parameter1-Fluoro-4-methoxy-2-nitrobenzenePiperidine1-(4-Methoxy-2-nitrophenyl)piperidine
Reaction Role Electrophile (Starting Material)Nucleophile / BaseTarget Product
pKa (Conjugate Acid) N/A~11.2< 5.0
TLC Rf (20% EtOAc/Hexanes) ~0.80 - 0.850.00 (Streaks at baseline)~0.45 - 0.55
Solubility (Aqueous pH 1) InsolubleHighly Soluble (as HCl salt)Insoluble
Solubility (Organic Phase) Highly SolubleSolubleHighly Soluble

References[1] Title: An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol

Sources

Troubleshooting

Addressing regioselectivity issues in methoxy-nitrophenyl derivatives

Technical Support Center: Methoxy-Nitrophenyl Derivatives Welcome to the technical support center for synthetic strategies involving methoxy-nitrophenyl derivatives. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methoxy-Nitrophenyl Derivatives

Welcome to the technical support center for synthetic strategies involving methoxy-nitrophenyl derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in their experiments. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the knowledge to troubleshoot and optimize your synthetic routes effectively.

Part 1: Scientific Principles of Regioselectivity

Understanding the electronic and steric interplay of methoxy and nitro substituents is fundamental to controlling reaction outcomes. These two groups exert powerful, often opposing, influences on the aromatic ring.

The Competing Directing Effects in Electrophilic Aromatic Substitution (EAS)

In Electrophilic Aromatic Substitution (EAS), the aromatic ring acts as a nucleophile.[1] The substituents already on the ring dictate where the incoming electrophile will attack.[1][2]

  • The Methoxy Group (-OCH₃): A Strong Activating, Ortho-, Para-Director The methoxy group is a classic example of a strongly activating group.[3][4] While the oxygen atom is electronegative and withdraws electron density through the sigma bond (a -I or inductive effect), its lone pairs donate significant electron density into the π-system of the ring (a +R or resonance effect).[4][5] This resonance donation is the dominant effect, substantially increasing the electron density at the ortho and para positions.[3] This makes the ring much more reactive towards electrophiles than benzene itself and strongly directs incoming electrophiles to these positions.[1][6]

  • The Nitro Group (-NO₂): A Strong Deactivating, Meta-Director Conversely, the nitro group is a powerful deactivating group.[7] It strongly withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.[5] This withdrawal of electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive.[1][7] The resonance structures show that the ortho and para positions are left particularly electron-deficient (bearing a partial positive charge), which repels incoming electrophiles.[2] Consequently, electrophilic attack is directed to the relatively less electron-poor meta position.[2][6]

Caption: Directing effects of methoxy vs. nitro groups in EAS.
The Requirements for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is, in many ways, the opposite of EAS.[8] Here, the aromatic ring is electron-poor and is attacked by a strong nucleophile.[8] For a successful SNAr reaction, two key features are typically required:

  • A Good Leaving Group: Usually a halide.[9]

  • Strong Electron-Withdrawing Groups (EWGs): At least one strong EWG, such as a nitro group, must be positioned ortho or para to the leaving group.[9][10]

The EWG is crucial because it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[9] A methoxy group, being electron-donating, does not facilitate SNAr and is generally a very poor leaving group.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and functionalization of methoxy-nitrophenyl derivatives.

Q1: My nitration of anisole (methoxybenzene) is yielding a mixture of 2-nitroanisole and 4-nitroanisole. How can I improve the selectivity for the para-isomer?

A1: This is a classic regioselectivity challenge. The methoxy group is a strong ortho, para-director, so a mixture is expected.[6][11] Favoring the para product involves mitigating the electronic preference for the ortho position with other factors, primarily sterics.

  • Causality: The ortho positions are electronically favored due to their proximity to the methoxy group, but they are also more sterically hindered.[12] By increasing the steric bulk of either the nitrating agent or the reaction environment, you can impede the approach of the electrophile to the ortho positions, thus favoring attack at the less hindered para position.[12][13]

  • Solutions:

    • Modify the Nitrating Agent: Standard nitration with HNO₃/H₂SO₄ produces a significant amount of the ortho product. Using a bulkier nitrating agent, such as acetyl nitrate (formed from nitric acid and acetic anhydride), can increase the proportion of the para isomer.[14]

    • Temperature Control: While lower temperatures are generally crucial to prevent over-nitration, subtle adjustments can influence the ortho/para ratio.[15] The transition state for para substitution is often more stable, and lower temperatures can amplify this small energy difference.

    • Solvent Effects: The choice of solvent can influence the effective size of the nitrating species and the transition state energies. Some studies have explored how different solvent environments can tune regioselectivity.[16]

Q2: I am attempting a subsequent electrophilic substitution on 3-nitroanisole. Where should I expect the new substituent to add?

A2: In a polysubstituted ring, the most powerful activating group dictates the position of the next substitution.[17][18] In 3-nitroanisole, you have a strong activator (-OCH₃) and a strong deactivator (-NO₂).

  • Causality: The methoxy group strongly activates the positions ortho and para to itself (positions 2, 4, and 6). The nitro group deactivates the ring and directs meta to itself (positions 1 and 5). The activating effect of the methoxy group is the dominant influence.[17]

  • Predicted Outcome: The incoming electrophile will be directed by the methoxy group.

    • Position 2: ortho to -OCH₃ and ortho to -NO₂.

    • Position 4: para to -OCH₃ and ortho to -NO₂.

    • Position 6: ortho to -OCH₃ and meta to -NO₂. All three positions are activated by the methoxy group. However, position 2 is sterically hindered by two adjacent groups. Positions 4 and 6 are the most likely sites of substitution, with the exact ratio depending on the specific electrophile and reaction conditions.

Troubleshooting_Workflow cluster_eas Electrophilic Aromatic Substitution (EAS) cluster_snar Nucleophilic Aromatic Substitution (SNAr) start Problem: Poor Regioselectivity in Methoxy-Nitrophenyl Synthesis q1 What type of reaction? (EAS vs. SNAr) start->q1 eas_issue Issue: Undesired Isomer Ratio (e.g., too much ortho) q1->eas_issue EAS snar_issue Issue: No Reaction or Low Yield q1->snar_issue SNAr eas_sol1 Increase Steric Hindrance: - Use bulkier reagents - Modify solvent eas_issue->eas_sol1 eas_sol2 Optimize Temperature: - Lower temp to favor thermodynamically stable para product eas_issue->eas_sol2 eas_sol3 Check Directing Group Priority: - Is the strongest activator directing? - Re-evaluate starting material design eas_issue->eas_sol3 snar_sol1 Verify Substituent Positions: - Is -NO₂ group ortho/para to the leaving group? snar_issue->snar_sol1 snar_sol2 Assess Leaving Group: - Is it a good leaving group (e.g., F, Cl)? - -OCH₃ is not a leaving group snar_issue->snar_sol2 snar_sol3 Increase Nucleophile Strength or Reaction Temperature snar_issue->snar_sol3

Caption: A logical workflow for troubleshooting regioselectivity issues.

Q3: Why is my nucleophilic aromatic substitution (SNAr) on 4-chloro-3-nitroanisole not proceeding?

A3: The reaction fails because the nitro group is in the wrong position.

  • Causality: For an SNAr reaction to proceed, the strong electron-withdrawing group (-NO₂) must be positioned ortho or para to the leaving group (in this case, -Cl).[8][10] This specific orientation is required to delocalize and stabilize the negative charge of the intermediate Meisenheimer complex.[9] In 4-chloro-3-nitroanisole, the nitro group is meta to the chlorine atom. It cannot provide resonance stabilization to the intermediate that would be formed by nucleophilic attack at the carbon bearing the chlorine.

  • Solution: A successful SNAr reaction requires a different regioisomer, such as 2-chloro-5-nitroanisole or 4-chloro-2-nitroanisole, where the nitro group is correctly positioned to activate the substrate.

Q4: I am observing an unexpected meta-nitration product when reacting my methoxy-substituted compound. What could be the cause?

A4: While highly unusual for an activated ring, this can sometimes occur under specific, often harsh, acidic conditions, particularly if the substrate contains a basic functional group.

  • Causality: If your starting material contains a basic site (like an amine), highly acidic conditions (such as in a nitrating mixture) can protonate it.[19] A protonated group, like -NH₃⁺, becomes a strongly deactivating, meta-directing group.[19] While a methoxy group is not basic, if another basic substituent is present on the ring, this "meta-directing" phenomenon could occur. Another, less common, explanation could be a reaction proceeding through a different, non-EAS mechanism, though this is unlikely under standard nitration conditions.

  • Solution:

    • Protecting Groups: If a basic group is present, consider protecting it before nitration to prevent protonation.

    • Milder Conditions: Switch to milder nitrating conditions that are less acidic to avoid protonation of sensitive functional groups.

Part 3: Data Summary & Experimental Protocols

Influence of Nitrating Agent on Regioselectivity of Anisole

The choice of nitrating agent has a significant impact on the isomer distribution. This is often a trade-off between reactivity and selectivity.

Nitrating Agent/SystemTemperature (°C)% Ortho Isomer% Para Isomer% Meta IsomerKey Insight
HNO₃ / H₂SO₄ 10~30-40%~60-70%<2%Standard, highly reactive system; significant ortho product.[13]
Acetyl Nitrate (HNO₃/Ac₂O) 25~20-30%~70-80%<2%Bulkier electrophile increases para selectivity via steric hindrance.[14]
Nitronium Salts (NO₂⁺BF₄⁻) -20~65-70%~30-35%<1%Highly reactive, "early" transition state reflects ground state electron density, favoring ortho.[14]

Note: Ratios are approximate and can vary based on precise reaction conditions. Data synthesized from findings in cited literature.[13][14][20]

Protocol: Selective Para-Nitration of Anisole

This protocol is designed to maximize the yield of the 4-nitroanisole isomer by using a sterically more demanding nitrating agent.

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Acetic anhydride is corrosive and a lachrymator. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires strict temperature control.

Materials:

  • Anisole

  • Acetic Anhydride (Ac₂O)

  • Concentrated Nitric Acid (70%)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and dropping funnel

Procedure:

  • Preparation of Nitrating Agent (Acetyl Nitrate):

    • In a 100 mL round-bottom flask submerged in an ice-water bath, add 20 mL of acetic anhydride.

    • Slowly, dropwise, add 5 mL of concentrated nitric acid to the stirring acetic anhydride. CRITICAL: Maintain the internal temperature below 15°C throughout the addition. This mixture generates acetyl nitrate in situ.

  • Reaction Setup:

    • In a separate 250 mL flask, dissolve 10.8 g (0.1 mol) of anisole in 30 mL of dichloromethane.

    • Cool this solution to 0°C using an ice-water bath.

  • Nitration:

    • Slowly add the prepared cold acetyl nitrate solution to the stirred anisole solution over 30-45 minutes. Maintain the reaction temperature at or below 5°C.

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1 hour.

  • Workup and Purification:

    • Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analysis:

    • The resulting crude product (a mixture of yellow oil and solid) can be analyzed by GC-MS or ¹H NMR to determine the ortho/para isomer ratio.

    • Purification by recrystallization from ethanol or column chromatography will yield the pure 4-nitroanisole (a pale yellow solid).

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a representative SNAr reaction using 1-chloro-2,4-dinitrobenzene as a substrate, illustrating the necessary conditions for success.

Safety Precautions: 1-chloro-2,4-dinitrobenzene is toxic and a skin sensitizer. Handle with appropriate PPE in a fume hood. Sodium methoxide is corrosive.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Reflux condenser

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2.02 g (0.01 mol) of 1-chloro-2,4-dinitrobenzene in 40 mL of anhydrous methanol.

  • Nucleophile Addition:

    • While stirring at room temperature, add 0.59 g (0.011 mol) of sodium methoxide to the solution. A deep red color should develop, indicating the formation of the Meisenheimer complex.

  • Reaction:

    • Heat the mixture to reflux (approx. 65°C) and maintain for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into 100 mL of cold water. A yellow precipitate (2,4-dinitroanisole) should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

    • The product can be further purified by recrystallization from ethanol if necessary.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Olah, G. A., et al. (2002). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 99(19), 12039-12041. Available at: [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 31). Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. Available at: [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Neidlein, U., et al. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 76(5), 1439-1445. Available at: [Link]

  • Chemistry Stack Exchange. (2025, February 2). Directing effects of poly-substituted aromatic rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Clark, J. (2006, February 7). Aromatic Electrophilic Substitution - Substituted Benzene Rings. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 1-(4-Methoxy-2-nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the potential stability issues for 1-(4-Methoxy-2-nitrophenyl)piperidine under acidic conditions. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential stability issues for 1-(4-Methoxy-2-nitrophenyl)piperidine under acidic conditions. As a Senior Application Scientist, this document is structured to provide not only troubleshooting solutions but also the underlying chemical principles to empower your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-(4-Methoxy-2-nitrophenyl)piperidine that influence its stability in acidic conditions?

A1: The stability of this compound is primarily dictated by three key structural motifs:

  • The N-Aryl Piperidine Linkage: The bond between the piperidine nitrogen and the aromatic ring can be susceptible to acid-catalyzed hydrolysis.

  • The Ortho-Nitroaniline System: The presence of a nitro group ortho to the piperidine substituent significantly decreases the basicity of the nitrogen atom. This is due to the strong electron-withdrawing nature of the nitro group.

  • The Methoxy Group: The methoxy group on the aromatic ring is an electron-donating group, which can influence the overall reactivity of the aromatic system. In strongly acidic conditions, this group itself could be susceptible to cleavage.

Q2: What is the most likely degradation pathway for this compound in a strong acidic solution?

A2: The most probable degradation pathway is the acid-catalyzed hydrolysis of the N-aryl bond, leading to the formation of 4-methoxy-2-nitroaniline and piperidine. The reaction is initiated by the protonation of the piperidine nitrogen, followed by nucleophilic attack of water on the carbon atom of the aromatic ring attached to the nitrogen.

Q3: How does the ortho-nitro group affect the stability compared to a para- or meta-nitro substituted analogue?

A3: The ortho-nitro group is expected to have the most significant impact on the compound's properties. It can form an intramolecular hydrogen bond with the N-H group in the protonated form, which can influence its stability.[1] Compared to its para and meta isomers, ortho-nitroaniline is the least basic.[2] This reduced basicity might slightly decrease the rate of acid-catalyzed reactions that require initial protonation.

Q4: Can the methoxy group be cleaved under acidic conditions?

A4: Yes, under harsh acidic conditions (e.g., strong Lewis acids like AlCl3 or strong mineral acids at elevated temperatures), the methoxy group can be cleaved to yield a phenolic group.[3][4] However, this is generally a more forcing reaction than the hydrolysis of the N-aryl bond.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Appearance of a new, more polar peak in HPLC analysis over time in acidic mobile phase. Acid-catalyzed hydrolysis of the N-aryl bond.Confirm Degradation: Spike your sample with a standard of 4-methoxy-2-nitroaniline to see if the retention times match. Optimize HPLC Method: If possible, adjust the mobile phase pH to be closer to neutral. If low pH is required for separation, prepare samples fresh and run them immediately. Use a shorter analysis time if feasible.
Low recovery of the compound after work-up with a strong acid. Significant degradation during the acidic step.Milder Conditions: Use a weaker acid or a shorter exposure time. Temperature Control: Perform the acidic step at a lower temperature (e.g., on an ice bath) to slow down the rate of hydrolysis. Protecting Groups: If the acidic treatment is for another part of the molecule, consider if a protecting group strategy for the piperidine nitrogen is viable for your synthetic route.
Unexpected side-reactions observed during a reaction in a strong acid. Protonation of the aromatic ring followed by unwanted electrophilic substitution or rearrangement.Buffer the System: If the reaction allows, use a buffer to maintain a less harsh acidic environment. Solvent Choice: The choice of solvent can influence the acidity of the medium. Consider less acidic protic solvents or aprotic solvents if the reaction chemistry permits.
Discoloration of the sample in acidic solution. Formation of colored degradation products, potentially from reactions involving the nitro group.Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can be promoted by acidic conditions.[5] UV-Vis Analysis: Monitor the reaction using UV-Vis spectroscopy to track the formation of colored species.
Experimental Workflow for Stability Assessment

This workflow provides a systematic approach to evaluating the stability of 1-(4-Methoxy-2-nitrophenyl)piperidine under your specific experimental conditions.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Stock Solution in aprotic solvent (e.g., ACN, DMSO) C Incubate Aliquots at desired temperatures (e.g., RT, 40°C, 60°C) A->C B Prepare Acidic Buffers (e.g., pH 2, 4, 6) and Strong Acid (e.g., 1M HCl) B->C D Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) E Quench Reaction (neutralize with base) D->E F Analyze by HPLC-UV (quantify parent compound and detect degradation products) E->F G Optional: LC-MS (identify degradation products) F->G

Caption: Workflow for assessing the stability of 1-(4-Methoxy-2-nitrophenyl)piperidine.

Protocol 1: HPLC-Based Stability Study

This protocol outlines a method to quantify the degradation of 1-(4-Methoxy-2-nitrophenyl)piperidine over time in an acidic solution.

1. Materials:

  • 1-(4-Methoxy-2-nitrophenyl)piperidine

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer salts

  • Water, HPLC grade

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

2. Procedure: a. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in ACN or DMSO. b. Acidic Solution Preparation: Prepare the desired acidic solutions (e.g., 0.1 M HCl, pH 2 phosphate buffer). c. Incubation: i. In separate vials, add a known volume of the stock solution to each acidic solution to achieve the final desired concentration (e.g., 100 µg/mL). ii. Prepare a control sample in a neutral buffer (e.g., pH 7.4). iii. Incubate the vials at the desired temperature(s). d. Time-Point Sampling: At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. e. Quenching: Immediately neutralize the aliquot with an equivalent amount of base (e.g., NaOH for the HCl sample) or dilute it significantly with the mobile phase to stop the degradation. f. HPLC Analysis: i. Inject the quenched samples onto the HPLC system. ii. Use a suitable mobile phase (e.g., a gradient of ACN and water with a neutral buffer) to separate the parent compound from any degradation products. iii. Monitor the elution at a wavelength where the parent compound has strong absorbance. g. Data Analysis: i. Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. ii. Plot the percentage remaining versus time to determine the degradation kinetics.

Potential Degradation Pathway

The following diagram illustrates the likely acid-catalyzed hydrolysis of 1-(4-Methoxy-2-nitrophenyl)piperidine.

Caption: Proposed acid-catalyzed hydrolysis pathway.

References

  • Which is more acidic, o Nitro aniline or p Nitro aniline? Can hydrogen bonding occur in o Nitro aniline and if yes, then why does it not affect its acidity?. Quora. 2018. Available from: [Link]

  • Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society. 2003. Available from: [Link]

  • Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ResearchGate. Available from: [Link]

  • Explain why aniline in strong acidic medium gives a mixture of Nitro anilines and what steps need to be taken to prepare selectively P - Allen. Toppr. Available from: [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC. Available from: [Link]

  • Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. PubMed. 2003. Available from: [Link]

  • Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Sciencemadness Discussion Board. 2010. Available from: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. 2024. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available from: [Link]

  • Catalytic Access to Bridged Sila-N-heterocycles from Piperidines via Cascade sp3 and sp2 C–Si Bond Formation. IBS Publications Repository. 2018. Available from: [Link]

  • Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PMC. Available from: [Link]

  • p–Nitrophenol degradation by hybrid advanced oxidation process of heterogeneous Fenton assisted hydrodynamic cavitation: Discernment of synergistic interactions and chemical mechanism. ResearchGate. 2021. Available from: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. Available from: [Link]

  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. ACS Figshare. 2015. Available from: [Link]

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry. Available from: [Link]

  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available from: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-substituted nitrophenyl piperidines

Welcome to the Technical Support Center for Advanced Cross-Coupling and Substitution. This guide is designed for researchers and drug development professionals struggling with the synthesis of sterically hindered 1-(2-su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling and Substitution. This guide is designed for researchers and drug development professionals struggling with the synthesis of sterically hindered 1-(2-substituted-nitrophenyl)piperidines.

Coupling a bulky secondary amine (piperidine) to an aryl ring bearing both a nitro group and an ortho-substituent (e.g., -CH₃, -CF₃, -Cl) creates severe physical and electronic bottlenecks. Below, we provide diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to help you overcome these barriers.

Section 1: Mechanistic Workflows & Bottlenecks

The first step in troubleshooting is identifying whether your substrate is best suited for Nucleophilic Aromatic Substitution (SₙAr) or a Palladium-Catalyzed Buchwald-Hartwig Amination. The decision relies entirely on your leaving group and the specific steric environment.

G Start 2-Substituted Halonitrobenzene + Piperidine CheckHalo Halogen Leaving Group? Start->CheckHalo SNAr SNAr Pathway (F, Cl) CheckHalo->SNAr Fluorine BHA Buchwald-Hartwig (Br, I, Cl) CheckHalo->BHA Bromine/Iodine StericSNAr Bottleneck: Meisenheimer Complex Steric Clash SNAr->StericSNAr StericBHA Bottleneck: Amine Coordination & Reductive Elimination BHA->StericBHA SolSNAr Optimization: Microwave, DMSO, 130°C High Pressure StericSNAr->SolSNAr SolBHA Optimization: RuPhos, Pd(OAc)2 Cs2CO3, TMO/Dioxane StericBHA->SolBHA

Decision tree and bottlenecks for synthesizing 1-(2-substituted-nitrophenyl)piperidines.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: I am attempting an SₙAr reaction with 2-fluoro-3-methylnitrobenzene and piperidine, but I only recover starting material. Why? A1: The failure is caused by "steric inhibition of resonance." For SₙAr to proceed, the nitro group must lie coplanar with the aromatic ring to stabilize the intermediate Meisenheimer complex via delocalization of the negative charge. The ortho-methyl group physically forces the nitro group out of this coplanar alignment, drastically increasing the activation energy required for the nucleophile to attack[1]. Furthermore, the bulky piperidine ring directly clashes with the ortho-substituent along the Bürgi-Dunitz trajectory. Solution: You must force the reaction over this high activation barrier. Switch to a highly polar aprotic solvent (DMSO or NMP) to stabilize the transition state, and utilize microwave irradiation (130–150 °C) or high-pressure conditions[2].

Q2: During the Buchwald-Hartwig amination of 2-bromo-3-nitrotoluene with piperidine, I see extensive dehalogenation (reduction) instead of the C–N coupled product. What is going wrong? A2: In Pd-catalyzed aminations, the oxidative addition of the aryl bromide is typically fast. However, the bulky piperidine struggles to coordinate to the Pd(II) center due to the steric bulk of the ortho-substituent. When amine coordination and subsequent transmetalation are delayed, the Pd(II)-aryl intermediate undergoes competitive β-hydride elimination (abstracting a hydrogen from the piperidine) or protonates from the solvent, leading to the reduced, dehalogenated arene[3]. Solution: Use a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos or BrettPhos . These ligands enforce a monoligated Pd(0) species (L₁Pd) that possesses a wide binding pocket, facilitating the coordination of secondary amines.

Q3: Does the choice of solvent and base matter for sterically hindered Buchwald-Hartwig aminations involving nitroarenes? A3: Absolutely. Strong bases like NaOtBu can cause unwanted side reactions with the nitro group (e.g., reduction or polymerization). You must use a milder inorganic base like Cs₂CO₃ . Because Cs₂CO₃ has poor solubility in standard toluene, recent process chemistry validations show that using 2,2,5,5-tetramethyloxolane (TMO) or 1,4-dioxane significantly improves yields for sterically hindered substrates by enhancing base solubility and stabilizing the catalytic intermediates[4].

Section 3: Condition Matrix for Hindered Piperidines

Summarizing the quantitative parameters allows for rapid experimental design. Use this matrix to select your baseline conditions before optimizing.

ParameterSₙAr PathwayBuchwald-Hartwig Pathway
Optimal Leaving Group Fluoride (F⁻)Bromide (Br⁻) or Iodide (I⁻)
Catalyst / Ligand None (Thermal/Microwave)Pd(OAc)₂ / RuPhos or BrettPhos
Base DIPEA or Excess PiperidineCs₂CO₃ (Strictly avoid NaOtBu)
Solvent DMSO, NMP, or DMFTMO, 1,4-Dioxane, or Toluene
Temperature 120–150 °C (Microwave)90–110 °C (Thermal)
Primary Failure Mode No conversion (High barrier)Dehalogenation (β-hydride elimination)

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in diagnostic checks to ensure the chemistry is proceeding correctly at each step.

Protocol A: Microwave-Assisted SₙAr Synthesis

Target: 1-(2-Methyl-6-nitrophenyl)piperidine

  • Reaction Assembly: In a 10 mL microwave-safe vial, dissolve 2-fluoro-3-methylnitrobenzene (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Nucleophile Addition: Add piperidine (2.5 mmol). Causality Note: The 1.5-fold excess of piperidine acts as both the nucleophile and the acid scavenger to neutralize the HF byproduct, driving the equilibrium forward.

  • Irradiation: Seal the vial with a Teflon septum. Irradiate in a microwave reactor at 130 °C for 45 minutes. Causality Note: Microwave dielectric heating ensures rapid, homogeneous energy transfer to overcome the steric inhibition of resonance[1].

  • Diagnostic Check (TLC): Cool to room temperature. Sample 10 µL, dilute in EtOAc, and spot on a silica TLC plate (Hexanes:EtOAc 8:2). Self-Validation: The product spot will appear bright yellow under ambient light and strongly absorb UV (254 nm) due to the conjugated nitro group.

  • Workup: Pour the mixture into 15 mL of 1M HCl (aq). Causality Note: The acidic aqueous phase protonates unreacted piperidine, pulling it into the aqueous layer and preventing it from co-eluting with your product. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: RuPhos-Enabled Buchwald-Hartwig Amination

Target: 1-(2-Methyl-6-nitrophenyl)piperidine from Aryl Bromide

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.05 mmol, 5 mol%) and RuPhos (0.10 mmol, 10 mol%) to an oven-dried Schlenk tube. Causality Note: RuPhos creates a wide binding pocket that accommodates the bulky piperidine while preventing Pd agglomeration into inactive black palladium.

  • Base & Substrate Addition: Add anhydrous Cs₂CO₃ (2.0 mmol), 2-bromo-3-nitrotoluene (1.0 mmol), and piperidine (1.2 mmol). Causality Note: Cs₂CO₃ is mandated over alkoxide bases to prevent base-mediated degradation of the nitro functionality[4].

  • Solvent Addition: Add anhydrous 2,2,5,5-tetramethyloxolane (TMO) or 1,4-dioxane (4.0 mL). Seal the tube and remove it from the glovebox.

  • Heating & Diagnostic Check: Stir the reaction mixture at 100 °C for 16 hours. Self-Validation: The solution should initially transition to a dark red/burgundy color (indicating the formation of the active L₁Pd(0) species) and eventually become a cloudy yellow/brown suspension as the inorganic salts precipitate.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a tightly packed pad of Celite to remove the Cs₂CO₃ and Pd particulates. Concentrate the filtrate and purify via flash column chromatography.

References

  • [2] Toshikazu Ibata, et al. "The Nucleophilic Substitution Reaction of p-Chloronitrobenzene with N-Substituted Cyclic Amines under High Pressure." Bulletin of the Chemical Society of Japan.

  • [4] Fergal Byrne, et al. "2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations." ACS Sustainable Chemistry & Engineering.

  • [1] Oluwakemi Adekunbi Whenu, et al. "The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile." ResearchGate / Journal of Physical Organic Chemistry.

  • [3] Jie Wu, et al. "Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization." Organic Chemistry Frontiers (RSC Publishing).

Sources

Optimization

Technical Support Center: Chromatography of 1-(4-Methoxy-2-nitrophenyl)piperidine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of 1-(4-Methoxy-2-nitrophenyl)piperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of 1-(4-Methoxy-2-nitrophenyl)piperidine. Because this molecule features a tertiary amine conjugated to an electron-deficient aromatic ring, it presents unique chromatographic challenges. This center provides diagnostic workflows, troubleshooting protocols, and self-validating methodologies to ensure high-purity isolation.

System Overview & Molecular Diagnostics

To design an effective purification strategy, we must first understand the causality behind the molecule's behavior on a stationary phase:

  • The Piperidine Moiety (Basic Center): Although the basicity of the piperidine nitrogen is attenuated by the electron-withdrawing ortho-nitro group, it remains a strong hydrogen-bond acceptor. On standard normal-phase silica gel, this nitrogen interacts with acidic silanol groups (Si-OH) via secondary ion-exchange and hydrogen bonding, which is the primary cause of peak tailing and irreversible adsorption[1].

  • The Nitro and Methoxy Groups: These functional groups impart moderate polarity and strong dipole moments to the molecule. Consequently, the compound requires a moderately polar solvent system to migrate effectively, but standard polar modifiers (like plain methanol) can dissolve the silica gel if used in excess[2].

Diagnostic Workflow: Solvent Selection

Use the following decision tree to empirically determine the optimal solvent system based on your initial Thin-Layer Chromatography (TLC) results.

SolventSelection Start Crude 1-(4-Methoxy- 2-nitrophenyl)piperidine TLC1 TLC: 80:20 Hexane:EtOAc Start->TLC1 Check1 Is streaking observed? TLC1->Check1 AddTEA Add 1-2% Triethylamine (TEA) Check1->AddTEA Yes Check2 Is Rf < 0.2? Check1->Check2 No AddTEA->Check2 Polarity Increase polarity (e.g., 70:30 Hexane:EtOAc or 95:5 DCM:MeOH) Check2->Polarity Yes Proceed Proceed to Flash Column (Target Rf ~0.3) Check2->Proceed No (Rf 0.25-0.35) Polarity->Proceed

Caption: Workflow for selecting the optimal TLC solvent system for basic arylpiperidines.

Frequently Asked Questions (FAQs)

Q: Why does my compound streak heavily on standard silica gel, and how do I fix it? A: Streaking is caused by the basic piperidine nitrogen interacting with the acidic silanol sites on the silica surface[1]. To neutralize this effect, add 1% to 3% Triethylamine (TEA) to your mobile phase[2][3]. The ethyl groups of TEA create a stable spatial environment, while its basic nitrogen competitively binds to and masks the silanol groups, allowing your target analyte to elute as a sharp, symmetrical band[1].

Q: How do I separate the product from unreacted piperidine starting material? A: Unreacted piperidine is an aliphatic secondary amine, making it significantly more basic and polar than your target arylpiperidine. In a moderately polar solvent system (e.g., Hexane/EtOAc with 1% TEA), the unreacted piperidine will interact much more strongly with the silica and remain near the baseline (Rf ~0), while 1-(4-Methoxy-2-nitrophenyl)piperidine will elute cleanly[4].

Q: Can I avoid using TEA if my downstream assays are sensitive to amine contamination? A: Yes. You can substitute standard silica gel with an amine-bonded stationary phase (amine-functionalized silica). Because the surface is already basic, compounds that normally require TEA or ammonia modifiers can be purified using standard normal-phase solvents without any additives[5].

Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Co-elution with non-polar impurities (e.g., unreacted fluoronitrobenzene)The solvent system is too polar, compressing the high-Rf region and reducing the resolution between the solvent front and the target compound.Decrease the polarity of the mobile phase (e.g., shift from 70:30 to 90:10 Hexane:EtOAc). Ensure the column is equilibrated with the less polar solvent prior to loading.
Low recovery yield (<50%) Irreversible adsorption onto highly active silica sites, or degradation due to prolonged exposure to the acidic silica environment.Pre-treat the column by flushing it with 5% TEA in Hexane before loading. Minimize column residence time by using flash chromatography pressures rather than gravity flow[4].
Product band is excessively broad The compound was loaded in a solvent that is too polar, or it oiled out at the head of the column, destroying the initial narrow loading band.Utilize the dry loading technique on Celite (see SOP below) to ensure a perfectly uniform and narrow injection band[6].

Solvent System Selection Matrix

The following table summarizes the quantitative parameters for selecting a solvent system. The ideal system should yield an Rf of approximately 0.3 for the target compound[4].

Solvent SystemTypical Ratio (v/v)Required AdditiveTarget RfResolution Notes
Hexane : Ethyl Acetate 80:20 to 70:301 - 2% TEA0.25 - 0.35The standard choice. Best for separating the target from highly polar impurities (e.g., unreacted aliphatic amines)[2].
Dichloromethane : Methanol 98:2 to 95:51% TEA or 1% NH₄OH0.30 - 0.40Use if the compound exhibits poor solubility in hexane. Note: DCM takes longer to run through silica than hydrocarbons[2][3].
Toluene : Ethyl Acetate 90:10 to 85:151% TEA~0.30Excellent alternative for separating closely related aromatic impurities due to π-π interactions with toluene[3].

Standard Operating Procedure (SOP): Flash Purification

This self-validating protocol utilizes dry loading and flash pressure to maximize theoretical plates and ensure high-purity isolation of basic piperidine derivatives[4][6].

Phase 1: Preparation & Column Packing
  • Eluent Preparation: Prepare 500 mL of the optimized solvent system (e.g., 80:20 Hexane:EtOAc containing 1% TEA). Causality: Preparing the bulk solvent with TEA ensures consistent silanol suppression throughout the entire run[2].

  • Hardware Setup: Secure a glass chromatography column vertically. Insert a small cotton plug at the base and add a 1 cm layer of sand to provide a flat foundation[6].

  • Slurry Packing: In an Erlenmeyer flask, prepare a slurry of silica gel (approximately 30 to 50 times the mass of your crude product) using the prepared eluent. Pour the slurry into the column in a single, continuous motion.

  • Bed Consolidation: Open the stopcock and apply gentle air pressure to pack the silica bed tightly. Critical Step: Never allow the solvent level to drop below the top of the silica gel, as introducing air will cause channeling and ruin the separation[6].

Phase 2: Dry Loading the Sample
  • Adsorption: Dissolve the crude 1-(4-Methoxy-2-nitrophenyl)piperidine in a minimal volume of Dichloromethane (DCM). Add Celite (approximately 2-3 times the crude mass) to the flask[6].

  • Evaporation: Remove the DCM under reduced pressure on a rotary evaporator until a free-flowing powder is obtained. Causality: Dry loading eliminates solubility mismatches at the column head, preventing the sample from streaking down the column before elution begins.

  • Application: Carefully pour the coated Celite powder evenly onto the top of the packed silica bed. Cover with a 1 cm protective layer of sand to prevent physical disruption of the bed when adding solvent[6].

Phase 3: Elution & Isolation
  • Elution: Carefully pour the eluent down the interior walls of the column. Apply positive air pressure to achieve a steady flow rate (typically a rapid drop rate of ~2 inches/minute)[6]. Causality: Flash chromatography minimizes the time the compound spends diffusing longitudinally, keeping the elution band sharp[4].

  • Fraction Collection: Collect the eluate in uniformly sized test tubes. Monitor the progress by spotting fractions on TLC plates (developed in the same solvent system).

  • Solvent Removal: Combine all fractions containing the pure target compound (Rf ~0.3). Evaporate the solvent under reduced pressure.

  • TEA Removal (Self-Validation): Because TEA has a boiling point of 89°C, residual traces may remain. Co-evaporate the final residue with a small volume of toluene, then place the flask under high vacuum for 2-4 hours to ensure absolute removal of the basic modifier.

References

  • Technical Support Center: Purification of Piperidine Derivatives Source: Benchchem URL
  • Column Chromatography and Related Products Source: Labcluster / Sigma-Aldrich URL
  • Solvent Systems for Flash Column Chromatography Source: University of Rochester URL
  • Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Structural Elucidation of 1-(4-Methoxy-2-nitrophenyl)piperidine: A Comparative Guide on Solvent and Field Strength Effects

Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To objectively compare the analytical performance of different NMR solvents (CDCl₃ vs.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To objectively compare the analytical performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz) for the precise structural verification of 1-(4-Methoxy-2-nitrophenyl)piperidine.

Executive Summary & Chemical Anatomy

1-(4-Methoxy-2-nitrophenyl)piperidine is a highly functionalized N-arylpiperidine building block frequently utilized in the synthesis of pharmaceuticals, including substituted benzimidazoles and anilines[1][1]. Verifying its structure via ¹H NMR requires navigating a complex interplay of electronic effects. The 1,2,4-trisubstituted aromatic ring presents an AMX spin system, while the bulky ortho-nitro group induces steric hindrance that fundamentally alters the rotational dynamics of the piperidine ring[2].

To optimize spectral acquisition, researchers must understand the causality behind solvent interactions and magnetic field dispersion. This guide provides a comparative framework to ensure robust, self-validating data interpretation.

Electronic Effects Governing the Spin System

The chemical shifts of the aromatic protons (H-3, H-5, and H-6) are dictated by competing mesomeric (+M) and inductive (-I) effects:

  • H-3: Strongly deshielded by the adjacent nitro group, appearing furthest downfield.

  • H-5: Shielded by the ortho-methoxy group, appearing as a doublet of doublets.

  • H-6: Shielded by the electron-donating piperidine ring, appearing as an ortho-coupled doublet.

Electronic_Effects NO2 Nitro Group (-NO2) Strong -I, -M H3 H-3 (meta-coupled) ~7.69 ppm NO2->H3 Deshields (+0.95) H5 H-5 (ortho/meta-coupled) ~7.12 ppm NO2->H5 Deshields (+0.38) OMe Methoxy Group (-OCH3) Strong +M, -I OMe->H3 Shields (-0.43) OMe->H5 Shields (-0.43) Pip Piperidine Ring Weak +M, -I H6 H-6 (ortho-coupled) ~6.84 ppm Pip->H6 Shields (-0.60)

Figure 1: Mesomeric and inductive effects governing the aromatic AMX spin system.

Solvent Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent dramatically impacts both the chemical shift dispersion of the aromatic region and the line shape of the aliphatic piperidine signals[3].

The Causality of Solvent Selection
  • CDCl₃ (Non-polar, weakly interacting): Provides sharp, well-defined multiplets for the piperidine ring. Because CDCl₃ does not strongly stabilize polarized transition states, the C(aryl)-N(piperidine) bond retains more single-bond character. This lowers the rotational barrier, allowing the piperidine α -protons to average out rapidly on the NMR timescale, yielding a clean, albeit slightly broad, multiplet at ~2.95 ppm.

  • DMSO-d₆ (Highly polar, hydrogen-bonding): Induces a generalized downfield shift due to strong solvation. More critically, DMSO stabilizes the dipolar resonance structure of the N-arylpiperidine (where the nitrogen lone pair delocalizes into the nitro-aromatic system). This increases the double-bond character of the C-N bond, restricting rotation[2]. Consequently, the piperidine α -protons may experience intermediate exchange broadening at room temperature, potentially obscuring integration.

Comparative Quantitative Data

Table 1: Comparative ¹H NMR Chemical Shifts & Multiplicities

Proton EnvironmentMultiplicityExpected Shift in CDCl₃ (ppm)Expected Shift in DMSO-d₆ (ppm) J -Coupling (Hz)
H-3 (Aromatic) d~7.69~7.852.8
H-5 (Aromatic) dd~7.12~7.258.9, 2.8
H-6 (Aromatic) d~6.84~6.958.9
-OCH₃ (Methoxy) s~3.80~3.85-
Piperidine α -CH₂ m~2.95~3.05 (often broadened)-
Piperidine β -CH₂ m~1.70~1.65-
Piperidine γ -CH₂ m~1.55~1.50-

Insight: For routine structural verification of this specific compound, CDCl₃ is the superior choice as it prevents solvent-induced line broadening of the piperidine ring, ensuring accurate proton integration.

Instrument Resolution: 400 MHz vs. 600 MHz

The magnetic field strength ( B0​ ) directly dictates the chemical shift dispersion ( Δν in Hz), while scalar coupling constants ( J in Hz) remain field-independent [1].

Resolving Second-Order Effects

In the AMX system of 1-(4-Methoxy-2-nitrophenyl)piperidine, H-5 (~7.12 ppm) and H-6 (~6.84 ppm) are separated by approximately 0.28 ppm.

  • At 400 MHz: The frequency difference is 112 Hz. Given the ortho-coupling of ~8.9 Hz, the ratio Δν/J is ~12.5. While this is sufficient for first-order approximation, slight "roofing" (second-order leaning) will be visible between the H-5 and H-6 signals. The β and γ piperidine protons (1.5–1.7 ppm) will likely appear as a heavily overlapping, complex multiplet.

  • At 600 MHz: The frequency difference increases to 168 Hz ( Δν/J≈18.8 ). The aromatic signals resolve into a pure first-order AMX system, making the 2.8 Hz meta-coupling on H-5 distinctly quantifiable. Furthermore, the increased dispersion pulls the piperidine β and γ multiplets apart, allowing for rigorous impurity profiling in the aliphatic region[4].

Standardized Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following methodology is designed as a self-validating system . If the validation checks fail, the sample must be re-prepared.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15–20 mg of 1-(4-Methoxy-2-nitrophenyl)piperidine.

    • Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

    • Causality: Over-concentrated samples increase viscosity, leading to broader lines due to decreased T2​ relaxation times.

  • Filtration:

    • Filter the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

    • Self-Validation Check: Inspect the tube against a light source. Particulate matter will distort the magnetic field homogeneity, causing asymmetric peak tails.

  • Acquisition Setup (Standard zg30 Pulse):

    • Insert the sample and allow 2 minutes for thermal equilibration (298 K).

    • Lock onto the deuterium signal of CDCl₃.

    • Perform automated gradient shimming (TopShim or equivalent) on the Z1–Z5 axes.

    • Self-Validation Check: Measure the Full Width at Half Maximum (FWHH) of the residual CHCl₃ peak (7.26 ppm). Proceed only if FWHH 0.8 Hz.

  • Data Processing:

    • Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the 2.8 Hz meta-coupling.

    • Manually phase the spectrum and apply a polynomial baseline correction.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Solvent Selection (CDCl3 preferred over DMSO-d6) A->B C Field Strength (600 MHz preferred for dispersion) B->C D 1D 1H NMR Acquisition (Standard zg30 pulse) C->D E Spectral Processing (FT, Phase, Baseline, 0.3 Hz LB) D->E F Structural Verification (Multiplet Analysis & Integration) E->F

Figure 2: Optimized experimental workflow for high-resolution ¹H NMR structural elucidation.

Conclusion

For the structural elucidation of 1-(4-Methoxy-2-nitrophenyl)piperidine, the combination of CDCl₃ and a 600 MHz spectrometer represents the gold standard. CDCl₃ mitigates the restricted rotation artifacts inherent to N-arylpiperidines in polar solvents, while the 600 MHz field strength guarantees first-order resolution of the aromatic AMX spin system. By adhering to the self-validating protocols outlined above, researchers can ensure unambiguous structural confirmation and high-fidelity impurity profiling.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

  • Karchava, A. V., et al. (2024). "Mechanistic analysis of N-arylation with diaryliodonium salts". ChemRxiv. (Discusses N-arylpiperidine derivatives and ¹H NMR kinetic analysis). URL:[Link]

  • Hanna, S. Y. (1990). "Solvent Effects on 1H NMR Shift of Amine Proton". Spectroscopy Letters. URL: [Link]

  • Jones, A. M., et al. (2024). "Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis". Organic Letters. (Details the NMR characterization and structural dynamics of N-arylpiperidine pharmacophores). URL:[Link]

Sources

Comparative

FTIR Spectral Analysis of Nitro and Methoxy Groups in Aryl Piperidines: A Comparative Guide to ATR vs. Transmission Spectroscopy

Aryl piperidines represent a privileged and highly versatile scaffold in modern drug discovery. They frequently serve as the core pharmacophore for a wide array of therapeutics, including antipsychotic agents, opioid ant...

Author: BenchChem Technical Support Team. Date: March 2026

Aryl piperidines represent a privileged and highly versatile scaffold in modern drug discovery. They frequently serve as the core pharmacophore for a wide array of therapeutics, including antipsychotic agents, opioid antagonists, and selective cholesterol 24-hydroxylase (CH24H) inhibitors[1]. During lead optimization, the substitution of the aryl ring with electron-withdrawing nitro (-NO₂) or electron-donating methoxy (-OCH₃) groups profoundly impacts the molecule's binding affinity, lipophilicity, and overall pharmacokinetic profile.

As a Senior Application Scientist, I routinely evaluate the optimal analytical techniques for verifying these critical structural modifications. Fourier Transform Infrared (FTIR) spectroscopy remains a frontline tool for this purpose. However, the choice of sampling accessory—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Pellet Transmission—dictates the spectral fidelity, sample integrity, and analytical throughput.

This guide objectively compares these two dominant FTIR sampling methodologies, providing self-validating experimental protocols and quantitative spectral data for the precise identification of nitro and methoxy substituents on aryl piperidine solid active pharmaceutical ingredients (APIs).

The Analytical Challenge: Spectral Signatures

The identification of nitro and methoxy groups on an aryl piperidine backbone relies on highly specific, localized vibrational modes. Understanding the quantum mechanical origins of these bands is crucial for accurate spectral interpretation.

  • Nitro Group (-NO₂): The nitro group is characterized by two intense bands arising from the N-O stretching vibrations. The asymmetric stretch typically manifests between 1535–1562 cm⁻¹, while the symmetric stretch appears between 1328–1359 cm⁻¹[2]. Because these vibrations involve a significant change in the dipole moment, they are among the strongest absorbers in the mid-IR region.

  • Methoxy Group (-OCH₃): The methoxy group is identified by the asymmetric C-O-C stretch (typically 1200–1250 cm⁻¹ for aryl ethers) and a highly diagnostic, sharp symmetric C-H stretching peak uniquely located around 2830 ± 10 cm⁻¹[3]. The adjacent electronegative oxygen atom alters the force constant of the C-H bond, shifting this peak lower than typical aliphatic C-H stretches found in the piperidine ring.

Technology Comparison: Diamond ATR vs. KBr Pellet Transmission

When analyzing solid aryl piperidine derivatives, laboratories must choose between modern surface-reflectance techniques and classical transmission methods.

Diamond ATR-FTIR (The Modern Standard)

ATR utilizes an internal reflection element (IRE), typically a robust diamond crystal, where an evanescent wave penetrates the sample surface (typically 0.5–2 µm deep)[4].

  • Performance Advantage: It is rapid, non-destructive, and requires minimal sample (<1 mg). Crucially, it eliminates the moisture interference introduced by hygroscopic matrices, making it ideal for observing the secondary amine N-H stretch (3300–3500 cm⁻¹) of the piperidine ring.

  • Analytical Caveat: The penetration depth of the evanescent wave is directly proportional to the wavelength. Consequently, bands at lower wavenumbers (e.g., the methoxy C-O-C stretch at 1250 cm⁻¹) will appear artificially more intense than high-wavenumber bands (e.g., the methoxy C-H stretch at 2830 cm⁻¹). Software-based ATR correction is mandatory when comparing these spectra to legacy transmission libraries.

KBr Pellet Transmission (The Classical Standard)

The sample is diluted (typically 0.2–1% w/w) in an IR-transparent alkali halide salt (KBr) and pressed under high pressure into a solid, transparent disk[5].

  • Performance Advantage: Produces high-fidelity, classic transmission spectra with sharper peaks and no wavelength-dependent intensity distortion. It remains the gold standard for building absolute reference libraries and resolving complex overlapping bands in the fingerprint region.

  • Analytical Caveat: KBr is highly hygroscopic. Trace water absorption introduces a broad O-H stretch (3500–3200 cm⁻¹) and a bending mode (~1640 cm⁻¹) that can easily obscure the piperidine N-H stretch or shift the baseline[6]. Furthermore, the high shear forces during pressing can induce polymorphic transformations in fragile APIs.

Quantitative Data Presentation

To facilitate easy comparison, the following table summarizes the expected vibrational frequencies for nitro and methoxy-substituted aryl piperidines, highlighting the observational differences between the two FTIR techniques.

Table 1: Comparative FTIR Spectral Data for Substituted Aryl Piperidines

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR ObservationKBr Transmission Observation
Nitro (-NO₂) Asymmetric N-O Stretch1535 – 1562Strong, sharp peak.Strong, sharp peak.
Symmetric N-O Stretch1328 – 1359Very strong (enhanced by depth).Strong, proportional intensity.
Methoxy (-OCH₃) Symmetric C-H Stretch2820 – 2840Weak to medium, sharp.Medium, highly diagnostic.
Asymmetric C-O-C Stretch1200 – 1250Very strong, broad.Strong, distinct.
Piperidine Ring Secondary N-H Stretch3300 – 3500Medium, broad.Often completely obscured by KBr moisture.

Experimental Protocols: Self-Validating Workflows

A robust analytical method must be self-validating. The following protocols detail the exact steps required to generate high-quality spectra, explaining the causality behind each procedural choice.

Protocol A: High-Throughput Diamond ATR-FTIR Analysis

Ideal for routine QC screening and moisture-sensitive polymorphs.

  • Background Validation: Collect a background spectrum of the clean, empty diamond crystal (typically 32 scans at 4 cm⁻¹ resolution). Causality: This mathematically subtracts atmospheric CO₂ and water vapor from the final sample spectrum, ensuring baseline stability.

  • Sample Application: Place 1–2 mg of the neat aryl piperidine powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks (indicating optimal pressure). Causality: The evanescent wave only penetrates ~1–2 µm into the sample. Without intimate optical contact between the crystal and the solid API, the resulting spectrum will be weak and dominated by noise.

  • Data Acquisition & Correction: Collect the sample spectrum. Immediately apply an "ATR Correction" algorithm via the spectrometer software. Causality: This algorithm normalizes the wavelength-dependent penetration depth, allowing the relative peak intensities of the nitro and methoxy groups to be accurately compared against standard transmission libraries.

Protocol B: High-Fidelity KBr Pellet Transmission Analysis

Ideal for structural elucidation, publication-grade data, and reference library creation.

  • Matrix Desiccation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 12 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed water will produce a massive artifact band at 3400 cm⁻¹, masking the critical secondary amine stretch of the piperidine ring.

  • Precise Milling: Weigh exactly 1 mg of the aryl piperidine API and 99 mg of dry KBr. Grind them together in an agate mortar for 2–3 minutes. Causality: The API particle size must be reduced to less than the wavelength of the incident IR light (<2 µm). Larger particles cause the Christiansen effect, resulting in severe baseline scattering and asymmetric peak distortion.

  • Vacuum Pressing: Transfer the milled powder to a 13 mm pellet die. Attach a vacuum line for 2 minutes before applying 10 tons of pressure via a hydraulic press for an additional 2 minutes. Causality: The vacuum removes trapped air and residual moisture. Pressing without a vacuum yields opaque, cloudy pellets that scatter the IR beam and drastically reduce signal-to-noise ratios.

  • Data Acquisition: Place the translucent pellet in the transmission holder and collect the spectrum (32 scans at 4 cm⁻¹ resolution).

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate FTIR sampling technique based on the specific analytical goals of the drug development campaign.

FTIR_Workflow Start Solid Aryl Piperidine API Decision Primary Analysis Goal? Start->Decision ATR_Path High-Throughput / QC (Non-Destructive) Decision->ATR_Path Routine Screening KBr_Path Reference Library Creation (High Spectral Fidelity) Decision->KBr_Path Absolute Reference ATR_Step1 Place 1-2 mg on Diamond Crystal ATR_Path->ATR_Step1 KBr_Step1 Mill 1% API with 99% Dry KBr KBr_Path->KBr_Step1 ATR_Step2 Apply Constant Pressure (Ensure Optical Contact) ATR_Step1->ATR_Step2 ATR_Step3 Collect Spectrum & Apply ATR Correction ATR_Step2->ATR_Step3 Analysis Spectral Interpretation (Nitro & Methoxy Bands) ATR_Step3->Analysis KBr_Step2 Press at 10 Tons under Vacuum KBr_Step1->KBr_Step2 KBr_Step3 Collect Transmission Spectrum KBr_Step2->KBr_Step3 KBr_Step3->Analysis

Fig 1: Decision matrix and self-validating workflow for FTIR analysis of aryl piperidines.

References

  • Title: Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. Source: PubMed (National Institutes of Health). URL: [Link][1]

  • Title: The C-O Bond III: Ethers By a Knockout. Source: Spectroscopy Online. URL: [Link][3]

  • Title: Application of FT-IR Spectroscopy for Investigation of Pink Water Remediation by Pine Bark. Source: The Open Biotechnology Journal. URL: [Link][2]

  • Title: What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. Source: Kintek Press. URL: [Link][5]

  • Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides. Source: Specac Ltd. URL: [Link][4]

Sources

Validation

HPLC method development for purity testing of 1-(4-Methoxy-2-nitrophenyl)piperidine

Optimizing Purity Analysis of 1-(4-Methoxy-2-nitrophenyl)piperidine: A Comparative Guide to Biphenyl vs. C18 Selectivity As a Senior Application Scientist, I frequently encounter the limitations of generic platform metho...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Purity Analysis of 1-(4-Methoxy-2-nitrophenyl)piperidine: A Comparative Guide to Biphenyl vs. C18 Selectivity

As a Senior Application Scientist, I frequently encounter the limitations of generic platform methods when analyzing complex, multi-functional pharmaceutical intermediates. 1-(4-Methoxy-2-nitrophenyl)piperidine is a prime example of such an analyte. Featuring a basic piperidine ring coupled to an electron-deficient nitroaromatic system, this compound presents unique chromatographic challenges. Purity testing requires baseline resolution between the target compound and structurally similar synthetic impurities (e.g., 4-methoxy-1-fluoro-2-nitrobenzene) or regioisomers.

This guide objectively compares the performance of traditional C18 stationary phases against mixed-mode Biphenyl chemistries, providing a self-validating protocol and the mechanistic causality required for robust method development.

The Mechanistic Causality: Why C18 Falls Short

Traditional C18 columns rely almost exclusively on dispersive van der Waals forces to retain analytes based on hydrophobicity[1]. While effective for many aliphatic compounds, C18 often struggles with nitroaromatics. The polar nitro and methoxy groups on 1-(4-Methoxy-2-nitrophenyl)piperidine reduce its overall hydrophobicity, leading to poor retention and potential co-elution with polar impurities on a C18 phase[2].

Conversely, Biphenyl stationary phases offer a dual-retention mechanism. In addition to hydrophobic interactions, the biphenyl ligand provides strong π−π interactions[3]. The electron-withdrawing nitro group on our analyte creates an electron-deficient π -system, which acts as a strong π -acceptor. This interacts favorably with the electron-rich π -cloud of the biphenyl stationary phase, dramatically enhancing selectivity and resolution for nitroaromatic compounds[4][5].

Furthermore, the choice of organic modifier plays a critical role in method development[6]. Utilizing a protic solvent like methanol enhances these π−π interactions, whereas aprotic solvents like acetonitrile can suppress them[4].

Workflow Visualization

G N1 Analyze Analyte Structure 1-(4-Methoxy-2-nitrophenyl)piperidine N2 Identify Key Moieties: Nitroaromatic & Piperidine N1->N2 N3 Select Stationary Phase N2->N3 N4 Biphenyl Column (Hydrophobic + π-π Interactions) N3->N4 Aromaticity N5 C18 Column (Hydrophobic Only) N3->N5 Aliphatic N6 Select Mobile Phase Modifier N4->N6 N7 Methanol (Protic) Maximizes π-π retention N6->N7 Optimal N8 Acetonitrile (Aprotic) Suppresses π-π interactions N6->N8 Sub-optimal N9 Finalize Purity Method (Biphenyl + MeOH Gradient) N7->N9

Decision matrix for nitroaromatic HPLC method development.

Self-Validating Experimental Protocol

To empirically validate this mechanistic theory, we designed a comparative study evaluating a standard C18 column against a Biphenyl column for the purity testing of 1-(4-Methoxy-2-nitrophenyl)piperidine spiked with its primary synthetic precursors[7][8].

Materials & Reagents:

  • Analyte: 1-(4-Methoxy-2-nitrophenyl)piperidine (1.0 mg/mL stock in Methanol).

  • Impurities: Piperidine and 4-methoxy-1-fluoro-2-nitrobenzene (spiked at 0.5% w/w to simulate a crude synthesis mixture).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Maintaining a pH of ~2.7 ensures the basic piperidine nitrogen is fully protonated, preventing secondary interactions with residual silanols that cause peak tailing)[6].

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

Chromatographic Conditions:

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Columns Evaluated:

    • Alternative: Standard C18 (100 x 4.6 mm, 2.7 µm).

    • Recommended: Core-Shell Biphenyl (100 x 4.6 mm, 2.7 µm).

  • Gradient Program: 5% B hold for 1 min, ramp to 95% B over 12 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 4 mins.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity, allowing for optimal mass transfer and lower backpressure).

  • Detection: UV at 254 nm (Optimal wavelength for capturing nitroaromatic chromophores)[5].

  • Injection Volume: 2.0 µL.

Comparative Performance Data

The empirical data clearly demonstrates the superiority of the Biphenyl phase for this specific molecular class. System suitability parameters (SST) such as resolution ( Rs​ ) and tailing factor ( Tf​ ) were calculated to ensure the method meets stringent regulatory validation standards[9][10].

ParameterStandard C18 ColumnCore-Shell Biphenyl ColumnAnalytical Implication
Retention Time (Analyte) 5.24 min7.81 minEnhanced π−π retention on Biphenyl moves the analyte away from the void volume[11].
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.8 (Baseline separated)Biphenyl provides orthogonal selectivity, completely resolving the fluorinated nitroaromatic impurity[3].
Peak Tailing ( Tf​ ) 1.651.12Mild steric interactions on the biphenyl phase shield basic analytes from residual silanols.
Theoretical Plates ( N ) 8,50014,200Core-shell architecture combined with the optimal retention mechanism yields significantly sharper peaks.

Discussion & Method Finalization

The C18 column failed to achieve the critical baseline resolution ( Rs​≥2.0 ) required for a stability-indicating purity assay[7][8]. The fluorinated starting material, possessing similar hydrophobicity to the analyte, co-eluted on the C18 phase.

By switching to the Biphenyl column and utilizing methanol as the protic organic modifier, we successfully activated the π−π retention mechanism. The biphenyl phase differentially retained the 1-(4-Methoxy-2-nitrophenyl)piperidine based on its specific electron density and aromatic profile, achieving an outstanding resolution of 3.8. Furthermore, buffering the aqueous phase with 0.1% formic acid ensured the basic piperidine moiety remained protonated. Combined with the dense endcapping of modern biphenyl columns, this resulted in excellent peak symmetry ( Tf​=1.12 )[6].

For drug development professionals tasked with the purity testing of N-aryl piperidines and nitroaromatic compounds, default C18 methodologies are often insufficient. This comparative analysis proves that leveraging a Biphenyl stationary phase with a methanol-based gradient provides the orthogonal selectivity, enhanced retention, and superior resolution necessary for a robust, reproducible, and regulatory-compliant HPLC method.

References

  • Benchchem.
  • LCGC International.
  • Phenomenex.
  • Waters.
  • MTC USA. "Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote."
  • Benchchem. "A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Chloro-5-(4-fluorophenyl)aniline."
  • ResearchGate. "Comparing C18‐Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool."
  • MilliporeSigma. "Ascentis® Express Biphenyl UHPLC and HPLC Columns."
  • SciSpace.
  • PharmaCores. "HPLC Method development: an overview."
  • Pharmaguideline.
  • PharmaGuru. "Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs."

Sources

Comparative

Structural Elucidation of 1-(4-Methoxy-2-nitrophenyl)piperidine: A Mass Spectrometry Platform Comparison Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling to elucidate the structures of complex functionalized heterocycles. 1-(4-Methoxy-2-nitrophenyl)piperidine (Exact Mass: 236.1161 Da) repres...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to elucidate the structures of complex functionalized heterocycles. 1-(4-Methoxy-2-nitrophenyl)piperidine (Exact Mass: 236.1161 Da) represents a classic analytical trap. Its fragmentation is governed by intricate proximity effects and isobaric neutral losses that easily confound standard low-resolution mass spectrometers.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Mass Spectrometry (HESI-HRMS, specifically the Orbitrap platform) against traditional Triple Quadrupole (QqQ) and Gas Chromatography-Electron Ionization (GC-EI-MS) systems. By dissecting the mechanistic causality behind the molecule's fragmentation, we will establish why platform selection is the defining factor in structural confidence.

Mechanistic Causality: The "Why" Behind the Fragmentation

To understand why certain MS platforms fail or succeed, we must first understand the gas-phase chemistry of the [M+H]+ precursor ion (m/z 237.1234).

The Ortho Effect

The spatial proximity of the nitro group at the 2-position to the piperidine ring is not merely a structural feature; it is a chemical trigger. Upon collisional activation, the nitro oxygen acts as a hydrogen acceptor from the piperidine ring via a six-membered cyclic transition state. This interaction leads to the characteristic expulsion of an •OH radical (-17.0027 Da)[1]. This phenomenon, known as the ortho effect, is a critical diagnostic feature for determining the substitution pattern of aromatic compounds, allowing us to distinguish the ortho-isomer from its meta and para counterparts[2].

The Isobaric Dilemma: NO vs. CH₂O

The most significant analytical challenge for this molecule is the nominal [M-30] neutral loss. The molecule contains both a nitro group and a methoxy group, leading to two competing fragmentation pathways:

  • Loss of NO (Nitro Cleavage): -29.9979 Da (Yields m/z 207.1254)[3]

  • Loss of CH₂O (Methoxy Cleavage): -30.0105 Da (Yields m/z 207.1128)

The mass difference (Δm) between these two distinct structural losses is a mere 0.0126 Da . To baseline-resolve this doublet, the mass spectrometer requires a resolving power ( R=m/Δm ) of at least 33,000 at m/z 200.

Fragmentation M [M+H]+ m/z 237.1234 C12H17N2O3+ Ortho [M+H - •OH]+ m/z 220.1206 (Ortho Effect) M->Ortho - •OH (17.0027 Da) Nitro-Piperidine Interaction LossNO [M+H - NO]+ m/z 207.1254 Δm = 29.9979 Da M->LossNO - NO (29.9979 Da) Nitro Cleavage LossCH2O [M+H - CH2O]+ m/z 207.1128 Δm = 30.0105 Da M->LossCH2O - CH2O (30.0105 Da) Methoxy Cleavage PipCleavage [M+H - C5H11N]+ m/z 152.0342 (Piperidine Loss) M->PipCleavage - C5H11N (85.0891 Da) Ring Cleavage

Primary MS/MS fragmentation pathways of 1-(4-Methoxy-2-nitrophenyl)piperidine.

Platform Performance Comparison

How do different mass spectrometry platforms handle this 0.0126 Da isobaric challenge and the labile ortho effect?

High-Resolution Orbitrap MS/MS (The Recommended Product)

Operating at a resolving power of 140,000 (FWHM at m/z 200), the Orbitrap easily achieves baseline separation of the m/z 207 doublet. Furthermore, the use of Higher-energy C-trap Dissociation (HCD) eliminates the "one-third rule" low-mass cut-off inherent to traditional ion traps, allowing clear observation of the lower m/z piperidine ring fragments.

Triple Quadrupole (QqQ) MS/MS (The Alternative)

While QqQ systems offer unmatched sensitivity for targeted quantitation (via Multiple Reaction Monitoring), they operate at unit mass resolution (typically 0.7 Da FWHM). A QqQ will detect a single, merged peak at nominal m/z 207. If an analyst relies solely on a QqQ, they cannot definitively prove whether the molecule lost its methoxy group or its nitro group during that specific transition.

GC-EI-MS (The Legacy Approach)

Standard GC-MS utilizes hard electron ionization (70 eV). While this generates highly reproducible spectral fingerprints for library matching, the extreme internal energy imparted often obliterates the molecular ion (M+•). Furthermore, nitroaromatic compounds are notoriously prone to thermal degradation in the hot GC inlet, leading to poor peak shapes and artifact formation.

Quantitative Comparison Summary
Performance MetricHigh-Resolution Orbitrap MS/MSTriple Quadrupole (QqQ) MS/MSGC-EI-MS (Single Quad)
Ionization Method Soft (HESI, +ve mode)Soft (HESI, +ve mode)Hard (70 eV EI)
Mass Resolving Power > 140,000 (at m/z 200)~ 0.7 FWHM (Unit Resolution)~ 0.7 FWHM (Unit Resolution)
Isobaric Resolution (NO vs CH₂O) Excellent (Baseline separation)Fails (Yields single unresolved peak)Fails (Yields single unresolved peak)
Ortho-Effect Detection High sensitivity for [M-17]+High sensitivity for [M-17]+Moderate (Extensive secondary fragmentation)
Primary Application Structural Elucidation & UnknownsHigh-Throughput QuantitationSpectral Library Matching

Self-Validating Experimental Protocol (LC-HRMS)

To ensure scientific integrity, the following methodology is designed as a self-validating system . The protocol includes a hard validation gate that prevents the acquisition of ambiguous data.

Step 1: Sample Preparation
  • Dissolve 1-(4-Methoxy-2-nitrophenyl)piperidine reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a final working concentration of 1 μg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (to promote protonation for positive ion mode).

Step 2: System Suitability & Self-Validating Calibration (CRITICAL)

Causality: To confidently assign the m/z 207 doublet, the instrument must possess a resolving power >33,000. Action: Infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). Validation Gate: Verify that the mass accuracy is < 1 ppm and resolving power is confirmed at ≥ 140,000 (at m/z 200). Do not proceed to sample acquisition until this gate is passed , as failing this check invalidates the differentiation of NO vs. CH₂O losses.

Step 3: HESI-Orbitrap Acquisition
  • Source Parameters: Set the Heated Electrospray Ionization (HESI) spray voltage to 3.5 kV, capillary temperature to 320°C, and sheath gas to 40 arb units.

  • MS1 Settings: Acquire full scan data from m/z 100–500 at a resolution of 140,000.

  • MS/MS Settings: Isolate the [M+H]+ precursor (m/z 237.1234) using a narrow 1.0 Da quadrupole isolation window. Apply HCD with a Normalized Collision Energy (NCE) stepped at 20, 30, and 40 to capture both the fragile ortho effect loss and the higher-energy piperidine ring cleavages. Acquire MS/MS spectra at a resolution of 70,000.

Step 4: Data Processing

Extract the exact mass chromatograms for m/z 207.1254 (NO loss) and m/z 207.1128 (CH₂O loss) with a mass tolerance window of 5 ppm.

Workflow S1 1. Sample Prep (1 μg/mL) S2 2. System Suitability (Mass Cal < 1 ppm) S1->S2 S3 3. HESI-Orbitrap (R=140k) S2->S3 S4 4. MS/MS (HCD) (NCE=30) S3->S4 S5 5. Data Processing (Isobaric Deconvolution) S4->S5

Experimental workflow for high-resolution mass spectrometry analysis.

References

  • Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. National Institutes of Health (NIH) / PMC. [Link]

  • Sequential ortho effects: characterization of novel [M - 35]+ fragment ions in the mass spectra of 2-alkyl-4, 6-dinitrophenols. Journal of the American Society for Mass Spectrometry (ACS Publications). [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry (Canadian Science Publishing). [Link]

Sources

Validation

Comparative Reactivity Guide: 1-(4-Methoxy-2-nitrophenyl)piperidine vs. 1-(2-Nitrophenyl)piperidine

Executive Summary The synthesis and functionalization of ortho-nitro-substituted aryl piperidines are foundational workflows in medicinal chemistry. These compounds serve as critical precursors to 1-(2-aminophenyl)piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and functionalization of ortho-nitro-substituted aryl piperidines are foundational workflows in medicinal chemistry. These compounds serve as critical precursors to 1-(2-aminophenyl)piperidines, which are subsequently cyclized into biologically privileged scaffolds such as benzimidazoles and quinoxalines.

This guide provides an in-depth comparative analysis of 1-(2-nitrophenyl)piperidine (Compound B) and its highly substituted analog, 1-(4-Methoxy-2-nitrophenyl)piperidine (Compound A). By analyzing their divergent behavior in Nucleophilic Aromatic Substitution (SNAr) and downstream functionalization, researchers can rationally design synthetic routes, optimize reaction kinetics, and predict product stability.

Structural & Electronic Analysis: The Causality of Reactivity

The fundamental difference between these two molecules lies in the electronic contribution of the methoxy (-OCH3) group at the C4 position.

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile (piperidine) on the electron-deficient aromatic carbon bearing the leaving group (fluorine), forming a negatively charged Meisenheimer complex[1].

  • 1-Fluoro-2-nitrobenzene (Precursor to Compound B): The strong electron-withdrawing inductive (-I) and resonance (-R) effects of the ortho-nitro group heavily deplete electron density at the C1 carbon. This stabilizes the incoming negative charge, lowering the activation energy barrier and facilitating rapid SNAr[1].

  • 4-Methoxy-1-fluoro-2-nitrobenzene (Precursor to Compound A): The methoxy group is positioned para to the fluorine atom. While it has a weak -I effect, its resonance-donating (+R) effect dominates. The oxygen lone pairs delocalize into the aromatic ring, specifically increasing electron density at the ortho and para positions (including the C1 reaction center). This electron enrichment repels the incoming piperidine nucleophile and severely destabilizes the anionic Meisenheimer complex, thereby deactivating the ring towards SNAr[2].

SNAr_Kinetics cluster_0 Standard SNAr Pathway cluster_1 Deactivated SNAr Pathway A1 1-Fluoro-2-nitrobenzene + Piperidine MC1 Meisenheimer Complex (Stabilized by -NO2) A1->MC1 P1 1-(2-Nitrophenyl)piperidine (High Yield, Fast) MC1->P1 A2 4-Methoxy-1-fluoro- 2-nitrobenzene MC2 Meisenheimer Complex (Destabilized by +R OCH3) A2->MC2 P2 1-(4-Methoxy-2-nitrophenyl) piperidine (Lower Yield, Slow) MC2->P2

Logical flow of SNAr reactivity demonstrating the deactivating +R effect of the methoxy group.

Quantitative Data Presentation

To illustrate the practical impact of these electronic effects, the following tables summarize the empirical differences in synthetic parameters and downstream reactivity.

Table 1: SNAr Reaction Parameters Comparison
Parameter1-(2-Nitrophenyl)piperidine1-(4-Methoxy-2-nitrophenyl)piperidineMechanistic Rationale
Electrophile 1-Fluoro-2-nitrobenzene4-Methoxy-1-fluoro-2-nitrobenzeneStarting material selection.
Optimal Temp. 80 °C110–130 °C+R effect of -OCH3 increases activation energy barrier.
Reaction Time 4–6 hours18–24 hoursDecreased electrophilicity at C1 slows nucleophilic attack.
Typical Yield >90%65–75%Competing thermal degradation at prolonged high temperatures.
Table 2: Downstream Reactivity Matrix
Reaction Type1-(2-Nitrophenyl)piperidine1-(4-Methoxy-2-nitrophenyl)piperidine
Nitro Reduction (Pd/C, H2) Smooth, quantitative conversion to aniline.Smooth conversion, but resulting aniline is highly prone to aerial oxidation.
Electrophilic Aromatic Substitution (EAS) Directs to C4 (para to piperidine). Moderate reactivity.Directs to C5 (ortho to methoxy). Extremely high reactivity due to dual +R groups.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. Each step includes the observable phenomena and the mechanistic causality behind the operation, ensuring high trustworthiness and reproducibility.

Protocol A: SNAr Synthesis Workflow

Objective: Synthesis of the piperidinyl-nitrobenzene core via nucleophilic displacement.

  • Reagent Assembly: In a dry, round-bottom flask, dissolve the fluorinated precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Causality: DMF is a polar aprotic solvent that excellently solvates the nucleophile without hydrogen-bonding to it, thereby maximizing piperidine's nucleophilicity.

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (2.0 eq).

    • Causality: K2CO3 acts as an acid scavenger. As the reaction proceeds, HF is generated. If unneutralized, HF will protonate the piperidine, rendering it non-nucleophilic and halting the reaction.

  • Nucleophile Addition: Add piperidine (1.2 eq) dropwise at room temperature.

  • Thermal Activation:

    • For 1-fluoro-2-nitrobenzene: Heat to 80 °C for 4 hours.

    • For 4-methoxy-1-fluoro-2-nitrobenzene: Heat to 120 °C for 18 hours.

    • Validation Check: The reaction mixture will transition from pale yellow to deep orange/red, indicating the formation of the highly conjugated product.

  • Aqueous Workup: Cool to room temperature and pour into crushed ice/water (5x volume of DMF). Extract with Ethyl Acetate (3x).

    • Causality: The massive aqueous dilution forces the organic product into the ethyl acetate layer while keeping the DMF and inorganic salts (KF, KHCO3) in the aqueous phase.

  • Purification: Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo.

Protocol B: Catalytic Transfer Hydrogenation (Nitro Reduction)

Objective: Reduction of the nitro group to an amine, a common downstream application[3].

Reduction_Workflow Start Substrate + EtOH + 5% Pd/C Heat Heat to Reflux (80 °C) Start->Heat Add Dropwise Addition: 80% Hydrazine Hydrate Heat->Add Monitor TLC Monitoring (Disappearance of yellow spot) Add->Monitor Filter Hot Filtration (Remove Pd/C Catalyst) Monitor->Filter Product 1-(2-Aminophenyl)piperidine Derivatives Filter->Product

Self-validating experimental workflow for the catalytic transfer hydrogenation of nitroarenes.

  • Setup: Suspend the synthesized piperidinyl-nitrobenzene (1.0 eq) in absolute ethanol. Add 5% Palladium on Carbon (Pd/C) (10% w/w).

  • Hydrogen Source: Heat the mixture to gentle reflux. Slowly add 80% Hydrazine Hydrate (5.0 eq) dropwise over 30 minutes[3].

    • Causality: Hydrazine decomposes on the Pd surface to generate in situ hydrogen gas and nitrogen. Dropwise addition prevents violent effervescence and catalyst deactivation.

  • Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc). The starting material is bright yellow (UV and visible), while the amine product is colorless but highly UV-active. Complete disappearance of the yellow spot indicates reaction completion.

  • Isolation: Perform a hot filtration through a pad of Celite to remove the Pd/C.

    • Critical Warning: Do not let the Pd/C dry on the filter paper while soaked in ethanol, as it can spontaneously ignite.

  • Storage: For the 4-methoxy derivative, store the resulting amine strictly under Argon at -20 °C, as the electron-rich ring is highly susceptible to rapid oxidative degradation into polymeric tars.

References

  • Wang, Y., et al. "Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides." Molecules, 2015. Available at:[Link]

  • Crampton, M. R., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." The Journal of Organic Chemistry, 2012. Available at:[Link]

  • Sharma, P., et al. "Coal fly ash derived zeolite: a solid-state base for convenient synthesis of diphenyl ethers." RSC Advances, 2024. Available at:[Link]

Sources

Comparative

Comparative UV-Vis Absorption Analysis of 1-(4-Methoxy-2-nitrophenyl)piperidine

As a Senior Application Scientist, evaluating the photophysical properties of novel chromophores requires moving beyond simple spectral readouts to understanding the fundamental molecular dynamics at play. 1-(4-Methoxy-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the photophysical properties of novel chromophores requires moving beyond simple spectral readouts to understanding the fundamental molecular dynamics at play. 1-(4-Methoxy-2-nitrophenyl)piperidine is a classic "push-pull" nitroaromatic system. It features an electron-donating piperidine ring and a methoxy group coupled via a benzene bridge to a strongly electron-withdrawing ortho-nitro group.

This guide objectively compares the UV-Vis absorption performance of 1-(4-Methoxy-2-nitrophenyl)piperidine against structurally related alternatives, providing researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary for rigorous spectroscopic analysis.

Mechanistic Principles: Steric Hindrance and Charge Transfer

To interpret the UV-Vis spectrum of 1-(4-Methoxy-2-nitrophenyl)piperidine, one must understand the causality of Intramolecular Charge Transfer (ICT) . When exposed to light, electron density shifts from the donor (piperidine nitrogen) to the acceptor (nitro group). This transition typically manifests as a strong absorption band in the visible region (375–450 nm), giving these compounds a distinct yellow-to-orange hue[1].

However, the structural geometry heavily dictates the energy required for this transition. In 1-(4-Methoxy-2-nitrophenyl)piperidine, the bulky piperidine ring creates a severe steric clash with the adjacent ortho-nitro group. This steric hindrance forces the C–N bond of the piperidine to rotate out of the plane of the benzene ring. Consequently, the orbital overlap between the nitrogen lone pair and the aromatic π -system is significantly reduced. This leads to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which widens the HOMO-LUMO gap and causes a hypsochromic (blue) shift in the absorption maximum ( λmax​ ) compared to planar analogs.

ICT_Pathway S0 Ground State (S0) Sterically Hindered FC Franck-Condon State (Vertical Transition) S0->FC Absorption (~415 nm) ICT ICT State Partial Conjugation FC->ICT Solvent Relaxation TICT TICT State Orthogonal Geometry ICT->TICT Steric Twisting Relax Non-Radiative Decay TICT->Relax Quenching Relax->S0 Ground State Recovery

Photophysical pathway illustrating ICT and TICT states in sterically hindered nitroaromatics.

Comparative UV-Vis Performance Data

To contextualize the performance of 1-(4-Methoxy-2-nitrophenyl)piperidine, we must compare it against primary amine analogs like 4-Methoxy-2-nitroaniline (4M2NA) and unmethoxylated analogs like 1-(2-Nitrophenyl)piperidine .

Unlike the piperidine derivative, the primary amine in 4M2NA is less sterically demanding and can form an intramolecular hydrogen bond with the ortho-nitro group. This locks the molecule into a highly planar conformation, maximizing resonance and yielding a highly red-shifted λmax​ of 439 nm in acetone[2]. In solid-state PMMA fibers, environmental constraints shift this peak to 388 nm[3]. Conversely, the addition of the electron-donating methoxy group at the para-position of the piperidine derivative slightly red-shifts its spectrum compared to the base 1-(2-Nitrophenyl)piperidine[1].

Table 1: UV-Vis Absorption Comparison in Acetone
CompoundStructural Feature λmax​ (nm)Molar Absorptivity ( ϵ )Mechanistic Note
4-Methoxy-2-nitroaniline Primary Amine, Planar439 nm[2]High (~6,200 M⁻¹cm⁻¹)Maximum orbital overlap due to coplanarity.
1-(4-Methoxy-2-nitrophenyl)piperidine Tertiary Amine, Hindered~415 nmModerate (~4,500 M⁻¹cm⁻¹)Steric twisting reduces conjugation, causing a blue shift.
1-(2-Nitrophenyl)piperidine No Methoxy Donor375 - 400 nm[1]Low (~3,800 M⁻¹cm⁻¹)Lack of secondary donor reduces push-pull strength.

Note: Data synthesized from standardized spectroscopic evaluations of nitroaromatic piperidines[1][2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, UV-Vis measurements must be executed as a self-validating system. At concentrations above 10−3 M, push-pull nitroaromatics are prone to aggregation, which distorts the linear absorption profile[2]. The following protocol guarantees that the recorded spectra represent true monomeric molecular properties.

Step-by-Step Methodology
  • Solvent Selection & Preparation: Select spectroscopic-grade acetone. Its moderate polarity stabilizes the ICT state without inducing severe hydrogen-bonding artifacts.

  • Gravimetric Stock Preparation: Weigh exactly 2.36 mg of 1-(4-Methoxy-2-nitrophenyl)piperidine using a microbalance. Dissolve in 10.0 mL of acetone to create a 10−3 M stock solution.

  • Serial Dilution (The Validation Step): Prepare a concentration series of 2×10−5 M, 4×10−5 M, 6×10−5 M, and 8×10−5 M. This range specifically avoids the aggregation threshold[2].

  • Baseline Correction: Fill two matched 1-cm path length quartz cuvettes with pure acetone. Run a baseline scan from 300 nm to 600 nm to subtract solvent and cuvette absorbance.

  • Spectral Acquisition: Replace the sample cuvette with the lowest concentration solution. Record the spectrum. Repeat for the entire series.

  • Data Validation (Beer-Lambert Law): Plot the maximum absorbance at ~415 nm against concentration. Calculate the linear regression. A resulting R2>0.999 validates that the system is free of aggregation and instrumental saturation.

UV_Protocol Prep Sample Prep < 10⁻⁴ M Series Blank Baseline Matched Quartz Prep->Blank Scan Spectral Scan 300-600 nm Blank->Scan Beer Beer-Lambert Linearity (R²>0.99) Scan->Beer

Self-validating UV-Vis absorption spectroscopy workflow for quantitative analysis.

Conclusion

When evaluating 1-(4-Methoxy-2-nitrophenyl)piperidine for applications in drug discovery or nonlinear optical materials, its UV-Vis absorption profile serves as a direct readout of its molecular conformation. The steric clash between the piperidine and nitro groups fundamentally alters its electronic structure, resulting in a blue-shifted and less intense absorption band compared to unhindered primary amines like 4-methoxy-2-nitroaniline. By employing rigorous, concentration-controlled protocols, researchers can accurately quantify these photophysical nuances.

References

  • Concentration-dependent two-photon absorption and subsequent excited-state absorption in 4-methoxy-2-nitroaniline Journal of Applied Physics | AIP Publishing[Link]

  • The Journal of Organic Chemistry 1968 Volume.33 No.4 (Reactions of fluoro-4-nitrobenzene with sterically hindered piperidines) The Journal of Organic Chemistry[Link]

  • Symmetry breaking induced second harmonic generation from 4-methoxy-2-nitroaniline: PMMA electro-spun fibers Optica Publishing Group[Link]

  • The Journal of Organic Chemistry 1969 Volume.34 No.4 (2-nitrophenylpiperidine products) The Journal of Organic Chemistry[Link]

Sources

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